Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Si/c1-8-9(2)11(4)12(10(8)3)13(5,6)7/h12H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUUNIUMKJTBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1[Si](C)(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392642 | |
| Record name | Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134695-74-2 | |
| Record name | Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane (CAS: 134695-74-2)
Introduction: A Versatile Precursor in Modern Organometallic Chemistry
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane, often abbreviated as C5Me4HSiMe3, is a sterically hindered cyclopentadienyl ligand precursor that has garnered significant interest in the fields of organometallic chemistry, catalysis, and materials science.[1][2] Its unique combination of a bulky tetramethylcyclopentadienyl framework and a reactive trimethylsilyl group makes it an invaluable building block for the synthesis of a wide array of metallocenes and other organometallic complexes. The presence of the trimethylsilyl group offers a convenient handle for deprotonation and subsequent metalation, providing a clean and efficient route to the corresponding tetramethylcyclopentadienyl anion. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important organosilicon compound, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of the physicochemical properties of a precursor is paramount for its effective use in synthesis and for ensuring laboratory safety. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 134695-74-2 | [1] |
| Molecular Formula | C12H22Si | [1] |
| Molecular Weight | 194.39 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 45 °C at 0.03 mmHg | [1] |
| Density | 0.852 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.486 | [1] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [1] |
| Storage | Store in a cool, dry place under an inert atmosphere. |
Synthesis and Characterization: A Validated Protocol
The synthesis of this compound is typically achieved through the deprotonation of 1,2,3,4-tetramethylcyclopentadiene followed by quenching with chlorotrimethylsilane. This method, adapted from procedures for similar silylated cyclopentadienes, provides a reliable route to the desired product.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
1,2,3,4-Tetramethylcyclopentadiene
-
n-Butyllithium (in hexanes)
-
Chlorotrimethylsilane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Hexane
-
Magnesium sulfate
Procedure:
-
Deprotonation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,2,3,4-tetramethylcyclopentadiene and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of n-butyllithium in hexanes dropwise via syringe. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a precipitate (lithium tetramethylcyclopentadienide) may be observed.
-
Silylation: Cool the suspension of lithium tetramethylcyclopentadienide back to -78 °C. Slowly add one equivalent of chlorotrimethylsilane dropwise. After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with hexane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Spectroscopic Characterization
The identity and purity of the synthesized compound can be confirmed by spectroscopic methods.
¹H NMR (500 MHz, CDCl₃):
-
δ ~2.90 (s, 1H, C₅H)
-
δ ~1.85 (s, 6H, 2 x C₅CH₃)
-
δ ~1.70 (s, 6H, 2 x C₅CH₃)
-
δ ~0.00 (s, 9H, Si(CH₃)₃)
¹³C NMR (125 MHz, CDCl₃):
-
δ ~140 (s, C₅Me)
-
δ ~135 (s, C₅Me)
-
δ ~60 (s, C₅H)
-
δ ~15 (s, C₅CH₃)
-
δ ~12 (s, C₅CH₃)
-
δ ~-2 (s, Si(CH₃)₃)
Mass Spectrometry (EI):
-
m/z (%): 194 (M⁺), 179 ([M-CH₃]⁺), 121 ([C₅Me₄H]⁺), 73 ([SiMe₃]⁺)
Reactivity and Applications: A Gateway to Advanced Materials and Catalysts
The utility of this compound lies in its role as a precursor to the sterically demanding tetramethylcyclopentadienyl (Cp'''' or C₅Me₄H) ligand. The trimethylsilyl group serves as an efficient protecting group that can be readily cleaved to generate the corresponding alkali metal salt, which is then used to introduce the Cp'''' ligand onto a metal center.
Mechanism of Ligand Transfer
The transfer of the tetramethylcyclopentadienyl ligand to a metal center typically proceeds via a salt metathesis reaction.
Caption: General scheme for the formation of a metallocene from the silylated precursor.
Key Application Areas
-
Lanthanide and Actinide Chemistry: This precursor is instrumental in the synthesis of sterically crowded organolanthanide and organoactinide complexes.[3] The bulky nature of the tetramethylcyclopentadienyl ligand can lead to unusual coordination geometries and reactivities, which are of interest in small molecule activation and catalysis.
-
Metallocene Catalysis: The resulting metallocene complexes, particularly those of Group 4 metals (Ti, Zr, Hf), are highly active catalysts for olefin polymerization. The electronic and steric properties of the tetramethylcyclopentadienyl ligand can be fine-tuned to control the properties of the resulting polymers.
-
Synthesis of Novel Pharmaceuticals: The versatility of this compound extends to its use in the synthesis of complex organic molecules, such as aryl and heteroaryl piperazine derivatives, which are scaffolds of interest in drug discovery.[1]
-
Materials Science: The incorporation of the tetramethylcyclopentadienyl ligand into polymeric structures can enhance their thermal stability and mechanical properties, opening avenues for the development of high-performance materials.
Conclusion: An Enabling Reagent for Innovation
This compound is a key enabling reagent in modern chemical synthesis. Its well-defined properties, reliable synthesis, and versatile reactivity make it an indispensable tool for researchers developing new catalysts, advanced materials, and pharmaceutical compounds. This guide has provided a comprehensive technical overview to support its effective and safe utilization in the laboratory.
References
-
Evans, W. J.; Davis, B. L.; Ziller, J. W. Synthesis and Structure of Tris(alkyl- and silyl-tetramethylcyclopentadienyl) Complexes of Lanthanum. Inorganic Chemistry2001 , 40 (25), 6341–6348. [Link]
-
Evans, W. J.; Perotti, J. M.; Kozimor, S. A.; Champagne, T. M.; Davis, B. L.; Nyce, G. W.; Fujimoto, C. H.; Clark, R. D.; Johnston, M. A.; Ziller, J. W. Synthesis, Characterization, and Reactivity of Organometallic Complexes of Uranium and Plutonium. eScholarship, University of California2006 . [Link]
-
Wikipedia. Trimethylsilyl cyclopentadiene. [Link]
Sources
An In-depth Technical Guide to Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Introduction
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is an organosilicon compound featuring a tetramethyl-substituted cyclopentadienyl ring bonded to a trimethylsilyl group.[1] This structure imparts a unique combination of steric bulk and reactivity, making it a valuable precursor in synthetic and organometallic chemistry.[1] Notably, it serves as a synthetic intermediate for creating complex molecules such as aryl and heteroaryl piperazine derivatives.[2][3] The trimethylsilyl group can act as a protecting group or be substituted, allowing for further functionalization of the cyclopentadienyl ligand, which is a cornerstone in the synthesis of catalysts and advanced materials.[1] This guide provides a comprehensive overview of its physical properties, characterization protocols, and safe handling procedures, tailored for researchers and professionals in drug development and chemical sciences.
Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its application in synthesis, dictating the choice of reaction conditions and purification methods.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂Si | |
| Molecular Weight | 194.39 g/mol | |
| CAS Number | 134695-74-2 | |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | 45 °C at 0.03 mmHg | [3] |
| Density | 0.852 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.486 | |
| Flash Point | 73 °C (163.4 °F) - closed cup | |
| Storage Temperature | Room Temperature (sealed in dry conditions) | [3] |
Spectroscopic Characterization: An Analytical Framework
Predicted ¹H NMR Spectrum (in CDCl₃)
The proton NMR spectrum is expected to reveal the distinct proton environments of the molecule. The trimethylsilyl group will likely produce a sharp singlet, while the methyl groups on the cyclopentadienyl ring will exhibit signals in the aliphatic region. The single proton on the cyclopentadienyl ring attached to the silicon atom will have a characteristic chemical shift.
-
~ 0.1 ppm (s, 9H): This singlet corresponds to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. The high shielding is characteristic of protons on silicon.
-
~ 1.8 - 2.0 ppm (m, 12H): The four methyl groups attached to the cyclopentadienyl ring are expected to have slightly different chemical environments, potentially leading to multiple singlets or a complex multiplet in this region.
-
~ 2.5 - 3.0 ppm (s, 1H): The single proton on the cyclopentadienyl ring, directly attached to the silicon-bearing carbon, is expected to be deshielded compared to the methyl protons.
Predicted ¹³C NMR Spectrum (in CDCl₃)
The carbon-13 NMR spectrum will provide insight into the carbon framework of the molecule.
-
~ 0 ppm: The methyl carbons of the trimethylsilyl group.
-
~ 10-15 ppm: The methyl carbons attached to the cyclopentadienyl ring.
-
~ 50-60 ppm: The sp³-hybridized carbon of the cyclopentadienyl ring bonded to the silicon atom.
-
~ 130-140 ppm: The sp²-hybridized carbons of the cyclopentadienyl ring.
Predicted Key IR Absorption Bands
Infrared spectroscopy is useful for identifying the presence of specific functional groups.
-
~ 2960-2850 cm⁻¹: C-H stretching vibrations of the methyl groups.
-
~ 1250 cm⁻¹: The characteristic Si-CH₃ symmetric deformation.
-
~ 840 cm⁻¹: The Si-C stretching vibration.
-
~ 1600-1650 cm⁻¹: C=C stretching of the cyclopentadienyl ring, which may be weak.
Experimental Protocols for Characterization
The following protocols are designed to provide a robust framework for the spectroscopic characterization of this compound, with a particular emphasis on handling potentially air-sensitive compounds.
Protocol 1: NMR Sample Preparation (Under Inert Atmosphere)
Given that organosilicon compounds can be sensitive to air and moisture, preparing NMR samples under an inert atmosphere is a prudent measure to ensure data integrity.[6][7]
Materials:
-
This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[8]
-
Deuterated chloroform (CDCl₃), dried and degassed
-
J. Young NMR tube or a standard NMR tube with a septum and parafilm
-
Schlenk line or glovebox
-
Gastight syringe
Procedure:
-
Prepare the NMR Tube: If using a standard tube, oven-dry it and allow it to cool under a stream of inert gas (e.g., argon or nitrogen).
-
Introduce the Sample: In a glovebox or on a Schlenk line, weigh the desired amount of the silane compound and add it to the NMR tube.
-
Add Solvent: Using a gastight syringe, transfer approximately 0.6-0.7 mL of dry, degassed CDCl₃ into the NMR tube.[9]
-
Seal the Tube: If using a J. Young tube, securely close the valve. For a standard tube, cap it, and wrap the cap and the top of the tube with parafilm to create a better seal.[6]
-
Mix the Sample: Gently invert the tube several times to ensure the sample is completely dissolved.
-
Acquire the Spectrum: Proceed with NMR data acquisition.
Causality: The use of an inert atmosphere prevents the degradation of the sample by oxygen or moisture, which could lead to the appearance of impurity peaks in the spectrum.[8] Dried and degassed solvent is crucial to avoid a large residual water peak and to prevent any potential reaction with the silane.
Diagram of the Characterization Workflow
Caption: Workflow for the characterization of this compound.
Handling, Storage, and Safety
This compound is classified as a combustible liquid and requires appropriate handling and storage procedures to ensure laboratory safety.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] Keep away from heat and sources of ignition. The storage class is 10 - Combustible liquids.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Flush eyes with water as a precaution.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. In all cases of exposure, consult a physician.
-
Applications in Research and Development
The primary application of this compound is as a precursor in organic and organometallic synthesis.[2][3] The trimethylsilyl group can be readily cleaved to generate the corresponding cyclopentadienyl anion, which can then be used to synthesize a wide variety of metal complexes. These complexes are of significant interest as catalysts in various chemical transformations.[1] The tetramethyl substitution on the cyclopentadienyl ring provides increased steric bulk, which can influence the selectivity and stability of the resulting catalysts.[1]
Diagram of Synthetic Utility
Caption: Synthetic utility of this compound.
References
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013-08-06). [Link]
-
ResearchGate. NMR Spectroscopy of Organosilicon Compounds. [Link]
-
RSC Publishing. Silylated cyclopentadienes as competent silicon Lewis acid catalysts. (2018-06-29). [Link]
-
Chemistry LibreTexts. 6.1: Preparing NMR Samples on a Schlenk Line. (2024-10-15). [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
University of Ottawa. NMR Sample Preparation. [Link]
-
University of Reading. School of Chemistry, Food and Pharmacy - Research. [Link]
-
Chongqing Chemdad Co., Ltd. trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane. [Link]
-
Wikipedia. Trimethylsilyl cyclopentadiene. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE | 134695-74-2 [chemicalbook.com]
- 3. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. Trimethylsilyl cyclopentadiene - Wikipedia [en.wikipedia.org]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. research.reading.ac.uk [research.reading.ac.uk]
An In-depth Technical Guide to Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: Structure, Bonding, and Synthetic Utility
Abstract: This technical guide provides a comprehensive overview of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane, a key reagent in modern organometallic chemistry. We delve into the nuanced aspects of its molecular structure, the nature of the critical carbon-silicon bond, and its dynamic behavior in solution. This document serves as a resource for researchers and process development scientists, offering detailed, field-tested protocols for its synthesis and its application as a precursor to valuable tetramethylcyclopentadienyl (Cp′′′′) metal complexes. The causality behind experimental choices is explained, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Strategic Importance
This compound, hereafter referred to as C₅Me₄HSiMe₃, is an indispensable precursor for introducing the tetramethylcyclopentadienyl ligand (C₅Me₄H⁻, often abbreviated as Cp′′′′) onto a metal center. The Cp′′′′ ligand is a close relative of the ubiquitous pentamethylcyclopentadienyl (Cp) ligand but possesses a unique combination of steric bulk and electronic properties due to the presence of a C-H bond on the ring. This feature allows for further functionalization, which is not possible with the permethylated Cp ligand.
The trimethylsilyl group serves as a stable, covalently-bound protecting group for the acidic proton of the cyclopentadiene ring. This allows for the purification and handling of the diene without polymerization or unwanted side reactions. More importantly, the silyl group can be cleaved under specific conditions (e.g., via deprotonation with a strong base or reaction with a metal halide), providing a clean and efficient route to the desired lithium or potassium tetramethylcyclopentadienide salt, which is the active reagent for metallation reactions.[1] This guide will explore the synthesis, structure, and reactivity of this versatile organosilicon compound.
Molecular Structure and Bonding Analysis
The structural and electronic properties of C₅Me₄HSiMe₃ are fascinating and crucial to understanding its reactivity. The molecule consists of a cyclopentadiene ring substituted with four methyl groups on the olefinic carbons (C2-C5) and a single trimethylsilyl group on the saturated C1 carbon.
The Nature of the C-Si Bond and Hyperconjugation
The bond between the sp³-hybridized carbon of the cyclopentadienyl ring and the silicon atom is not a simple σ-bond. Computational studies and photoelectron spectroscopy on related silyl-cyclopentadienes have revealed a significant interaction between the C-Si σ-bonding orbital and the π-system of the diene.[2][3] This phenomenon, known as σ-π hyperconjugation, involves the donation of electron density from the high-energy C-Si σ-orbital into the vacant π*-antibonding orbitals of the cyclopentadiene ring.
This interaction has several important consequences:
-
Stabilization: It stabilizes the molecule, making the 5-silyl isomer surprisingly stable compared to other isomers.[2][3]
-
Bonding: It imparts a degree of "π-character" to the C-Si bond and slightly alters the electronic structure of the diene system.
-
Reactivity: The electron-donating nature of the trimethylsilyl group influences the nucleophilicity of the ring and is a key factor in the molecule's dynamic behavior.
Fluxionality:[2][4]-Sigmatropic Rearrangement
A hallmark of silylated cyclopentadienes is their fluxional nature in solution. C₅Me₄HSiMe₃ exists as a mixture of isomers due to the migration of the trimethylsilyl group around the ring via a series of[2][4]-sigmatropic shifts.[5] While the methyl groups reduce the number of possible isomers compared to the parent trimethylsilyl cyclopentadiene, a dynamic equilibrium still exists.
At room temperature, this rearrangement is often rapid on the NMR timescale, leading to averaged signals. Upon cooling, the exchange can be slowed, allowing for the observation of distinct signals for the individual isomers. This behavior is directly linked to the nature of the C-Si bond; the hyperconjugation lowers the activation energy for the silyl group to "jump" between the carbon atoms of the ring.
Figure 1: Equilibrium of isomers via[2][4]-sigmatropic rearrangement.
Physicochemical and Spectroscopic Data
Accurate characterization is paramount for confirming the identity and purity of C₅Me₄HSiMe₃. The following tables summarize its key properties and predicted spectroscopic data based on analysis of closely related analogs.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 134695-74-2 | [4] |
| Molecular Formula | C₁₂H₂₂Si | [4] |
| Molecular Weight | 194.39 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | - |
| Density | 0.852 g/mL at 25 °C | [6] |
| Boiling Point | 45 °C at 0.03 mmHg | [6] |
| Refractive Index (n²⁰/D) | 1.486 | [6] |
Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Predicted Shift (ppm) | Multiplicity | Assignment | Rationale / Comments |
| ¹H | ~2.9 - 3.2 | m | CH -Si | Allylic proton, typically shifted downfield. |
| ¹H | ~1.8 - 2.0 | m | CH₃ -C=C | Vinylic methyl groups. May show multiple close signals due to isomerism. |
| ¹H | ~0.0 - 0.1 | s | Si(CH₃ )₃ | Characteristic upfield shift for trimethylsilyl protons. |
| ¹³C | ~130 - 140 | s | C =C | Vinylic carbons of the ring. |
| ¹³C | ~40 - 45 | d | C -Si | Allylic carbon attached to silicon. |
| ¹³C | ~10 - 15 | q | C H₃-C=C | Vinylic methyl carbons. |
| ¹³C | ~ -2 to 0 | q | Si(C H₃)₃ | Trimethylsilyl carbons. |
| ²⁹Si | ~0 to +5 | s | Si (CH₃)₃ | Expected range for this chemical environment. |
Note: The predicted shifts are based on data for analogous compounds like (pentamethylcyclopentadien-1-yl)trimethylsilane.[7] Actual spectra may show more complex patterns due to the presence of multiple isomers from the sigmatropic rearrangement.
Experimental Protocols
The following protocols are provided as a robust guide for the synthesis and utilization of C₅Me₄HSiMe₃. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Synthesis of this compound
The synthesis is a three-step process starting from commercially available 2,3,4,5-tetramethylcyclopent-2-en-1-one.
Figure 2: Synthetic workflow for C₅Me₄HSiMe₃.
Step 1: Reduction to 2,3,4,5-Tetramethylcyclopent-2-en-1-ol
-
Rationale: The ketone carbonyl must be reduced to an alcohol to facilitate the subsequent elimination reaction to form the diene. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for this transformation. The reaction is run at 0 °C to control its exothermicity.
-
Procedure:
-
Suspend LiAlH₄ (0.45 eq) in anhydrous diethyl ether (Et₂O) in a flame-dried, three-necked flask under Argon.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 2,3,4,5-tetramethylcyclopent-2-en-1-one (1.0 eq) in anhydrous Et₂O dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by slowly adding water, followed by 15% NaOH solution, and then more water until a granular white precipitate forms.
-
Filter the mixture through a pad of Celite, wash the solid with Et₂O, and dry the combined organic phases over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude alcohol, which is often used directly in the next step.
-
Step 2: Dehydration to 1,2,3,4-Tetramethylcyclopentadiene (C₅Me₄H₂)
-
Rationale: An acid-catalyzed dehydration of the alcohol generates the desired cyclopentadiene. Using a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) with azeotropic removal of water (Dean-Stark trap) drives the equilibrium towards the diene product.[8]
-
Procedure:
-
Combine the crude alcohol from Step 1 with toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Add a catalytic amount of p-TsOH monohydrate (approx. 0.02 eq).
-
Heat the mixture to reflux and monitor the collection of water in the trap.
-
Once water evolution ceases, cool the reaction mixture to room temperature.
-
Wash the organic solution with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the toluene under reduced pressure. The resulting crude C₅Me₄H₂ is a volatile liquid and should be handled accordingly.
-
Step 3: Silylation to this compound
-
Rationale: The most acidic proton in C₅Me₄H₂ is on the sp³ carbon. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is used to deprotonate the diene, forming the lithium tetramethylcyclopentadienide anion.[1] This highly nucleophilic anion is then "quenched" with an electrophilic silicon source, trimethylsilyl chloride (Me₃SiCl), to form the stable, neutral product.[9]
-
Procedure:
-
Dissolve the crude 1,2,3,4-tetramethylcyclopentadiene from Step 2 in anhydrous tetrahydrofuran (THF) and cool to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (1.0 eq) dropwise via syringe. A color change (typically to yellow or orange) indicates anion formation.
-
Stir the solution at -78 °C for 1 hour.
-
Add freshly distilled trimethylsilyl chloride (1.05 eq) dropwise. The color of the anion should fade.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a small amount of water and extract with hexane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
After filtration, remove the solvent under reduced pressure. The final product can be purified by vacuum distillation to yield a colorless or pale yellow oil.[6]
-
Application: Synthesis of a (C₅Me₄H) Metal Complex
C₅Me₄HSiMe₃ is an excellent precursor for generating the Li[C₅Me₄H] salt in situ for immediate use, avoiding the isolation of the pyrophoric organolithium reagent.
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Bonding in methyl- and silyl-cyclopentadiene compounds: a study by photoelectron spectroscopy and ab initio molecular-orbital calculations | Semantic Scholar [semanticscholar.org]
- 3. Bonding in methyl- and silyl-cyclopentadiene compounds: a study by photoelectron spectroscopy and ab initio molecular-orbital calculations - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. 1,2,3,4-TETRAMETHYL-1,3-CYCLOPENTADIENE synthesis - chemicalbook [chemicalbook.com]
- 5. 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | Tetramethylcyclopentadiene | C9H14 – Ereztech [ereztech.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. CN111253201A - Preparation method of 1,2,3, 4-tetramethyl-1, 3-cyclopentadiene - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is an organosilicon compound featuring a cyclopentadienyl ring substituted with four methyl groups and a trimethylsilyl group.[1] This unique structure imparts distinct reactivity and stability, making it a valuable precursor in various chemical syntheses and research applications, particularly in organometallic chemistry.[1][2] Accurate structural elucidation and purity assessment are paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights for unambiguous spectral interpretation.
Core Principles of NMR Analysis for Silylated Cyclopentadienes
The interpretation of the NMR spectra of this compound is grounded in fundamental principles of chemical shift, signal integration, and spin-spin coupling. The presence of the electron-donating methyl groups and the trimethylsilyl group significantly influences the electron density distribution within the cyclopentadienyl ring, leading to characteristic chemical shifts for the various protons and carbons.
A key structural feature to consider is the potential for fluxionality, where the trimethylsilyl group can migrate around the cyclopentadienyl ring. However, for this specific tetramethyl-substituted derivative, the steric hindrance from the methyl groups typically locks the silyl group onto one carbon at room temperature, leading to a well-defined set of signals in the NMR spectra.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The acquisition of high-quality NMR spectra is the bedrock of accurate structural analysis. The following protocol outlines a robust methodology for obtaining ¹H and ¹³C NMR data for this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent ability to dissolve the nonpolar compound and its well-characterized residual solvent peak (¹H: δ ~7.26 ppm; ¹³C: δ ~77.16 ppm), which can be used for chemical shift referencing.
-
Concentration: A sample concentration of approximately 10-20 mg in 0.6 mL of CDCl₃ is optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: While modern spectrometers can reference spectra to the residual solvent peak, the addition of a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C) can provide an absolute reference point.
Spectrometer Setup and Acquisition Parameters
A high-field NMR spectrometer (400 MHz or higher) is recommended to maximize signal dispersion, which is crucial for resolving closely spaced signals.
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Spectral Width: A spectral width of approximately 10-12 ppm is adequate.
-
Number of Scans: 16 to 32 scans are typically enough for a high-quality spectrum.
-
Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.
For ¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon environment.
-
Spectral Width: A spectral width of about 200-220 ppm is necessary.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A longer delay of 2-5 seconds is advisable to ensure full relaxation of quaternary carbons.
Figure 1. A generalized workflow for the acquisition and processing of NMR data.
In-Depth Spectral Analysis
The following sections provide a detailed breakdown and assignment of the signals observed in the ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum is characterized by four distinct signals, each corresponding to a unique proton environment in the molecule.
| Signal Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Structural Insights |
| Si(CH ₃)₃ | ~0.0 | Singlet | 9H | The strong shielding effect of the silicon atom results in a characteristic upfield shift. |
| Ring-CH ₃ (allylic) | ~1.7-1.9 | Two Singlets | 6H each | The four methyl groups on the double bonds are in two slightly different environments, leading to two distinct signals. |
| Ring-CH | ~2.5-2.8 | Singlet | 1H | This proton is on the sp³-hybridized carbon attached to the silyl group. The lack of adjacent protons results in a singlet. |
Expert Insights: The separation of the two ring-methyl signals is a key indicator of the static nature of the silyl group on the NMR timescale at room temperature. The integration values are critical for confirming the relative number of protons in each environment and, by extension, the overall structure.
¹³C NMR Spectrum: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments and their electronic nature.
| Signal Assignment | Approximate Chemical Shift (δ, ppm) | Key Structural Insights |
| Si(C H₃)₃ | ~-2 to 0 | The silicon atom's strong shielding effect causes this signal to appear at a very high field, sometimes even below 0 ppm. |
| Ring-C H₃ (allylic) | ~10-15 | Two distinct signals are expected for the two pairs of non-equivalent methyl carbons. |
| Ring-C H | ~45-50 | This sp³-hybridized carbon is significantly deshielded compared to the methyl carbons due to its attachment to the ring and the silicon atom. |
| Ring C =C (olefinic) | ~130-140 | Two signals representing the two pairs of non-equivalent sp²-hybridized carbons of the diene system. |
Trustworthiness through Corroboration: The consistency between the ¹H and ¹³C NMR data is a self-validating aspect of this analysis. For instance, the presence of four distinct signals for the ring carbons in the ¹³C spectrum corroborates the static structure inferred from the two separate methyl signals in the ¹H spectrum. Advanced 2D NMR techniques, such as HSQC and HMBC, could be employed to definitively correlate the proton and carbon signals, providing an even higher level of confidence in the assignments.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable by adhering to the principles and protocols outlined in this guide. The characteristic chemical shifts of the trimethylsilyl group, the distinct signals for the non-equivalent methyl groups, and the signals corresponding to the cyclopentadienyl ring protons and carbons collectively form a unique spectroscopic fingerprint. By leveraging this detailed understanding, researchers can confidently verify the identity and purity of this important organosilicon compound, ensuring the integrity of their subsequent research and development endeavors.
References
- Threlkel, R. S., & Bercaw, J. E. (1981). 1,2,3,4,5-Pentamethylcyclopentadiene. Organic Syntheses, 60, 91.
Sources
reactivity of the trimethylsilyl group on a cyclopentadienyl ring
An In-depth Technical Guide: The Trimethylsilyl Group on the Cyclopentadienyl Ring: A Synthon of Unique Reactivity and Versatility
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a trimethylsilyl (TMS) group onto a cyclopentadienyl (Cp) ring creates a powerful and versatile reagent, trimethylsilylcyclopentadiene (TMS-Cp). This guide provides a comprehensive exploration of the synthesis, unique structural dynamics, and multifaceted reactivity of TMS-Cp. We will delve into its fluxional nature, the strategic cleavage of the C-Si bond in metallocene synthesis, and reactions where the silyl group is retained to direct subsequent transformations. This document serves as a technical resource, elucidating the causality behind its reactivity and providing actionable experimental protocols for its application in modern synthesis.
Introduction: The Strategic Role of the Silyl Group
The cyclopentadienyl (Cp) ligand is a cornerstone of modern organometallic chemistry, fundamental to the structure of metallocenes and a vast array of "piano-stool" complexes. However, the parent cyclopentadiene is prone to dimerization and its corresponding alkali metal salts (e.g., NaCp, LiCp) can be pyrophoric and have limited solubility in non-polar solvents. The substitution of a proton with a trimethylsilyl group (–Si(CH₃)₃) confers significant advantages.[1][2]
The TMS group is a bulky, chemically inert moiety that enhances thermal stability and improves solubility in organic solvents.[1][2][3] More critically, it provides a stable, isolable precursor to the cyclopentadienyl anion. The C-Si bond can be selectively cleaved under specific conditions, making TMS-Cp a highly effective and manageable Cp transfer agent. This guide will dissect the key chemical behaviors that make TMS-Cp an indispensable tool in both organometallic and organic synthesis.
Synthesis and Physicochemical Properties
Trimethylsilylcyclopentadiene is a colorless liquid synthesized by the reaction of an alkali metal cyclopentadienide, such as sodium cyclopentadienide (NaC₅H₅), with trimethylsilyl chloride (Me₃SiCl).[4][5] This straightforward salt metathesis reaction proceeds in high yield, producing the desired product along with a salt byproduct that is easily removed.[4]
(CH₃)₃SiCl + NaC₅H₅ → C₅H₅Si(CH₃)₃ + NaCl[4]
The product is typically a mixture of isomers due to the dynamic nature of the silyl group's position on the ring, a phenomenon that will be discussed in detail.[6]
Table 1: Physicochemical Properties of Trimethylsilylcyclopentadiene
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₄Si | [4][7] |
| Molar Mass | 138.28 g·mol⁻¹ | [4][7] |
| Appearance | Colorless liquid | [4] |
| Density | 0.833 g/mL at 25 °C | [4][6] |
| Boiling Point | 138-140 °C | [4][6] |
| Refractive Index (n²⁰/D) | 1.471 | [4][6] |
| Storage Temperature | −20 °C | [6] |
The Dynamic Core: Fluxionality and Sigmatropic Rearrangement
A defining characteristic of TMS-Cp is its fluxionality, where the trimethylsilyl group rapidly migrates around the cyclopentadienyl ring.[4] This process occurs via a series of[4][8]-sigmatropic shifts, also known as silatropic shifts.[9] At room temperature, this rearrangement is so rapid on the NMR timescale that the five ring protons appear chemically equivalent, resulting in a single, sharp peak in the ¹H NMR spectrum.[4]
To resolve the individual isomers (vinylic and allylic silyl positions), spectroscopic analysis must be performed at low temperatures, which slows the migration sufficiently to distinguish the different proton environments.[9] The free energy of activation for this migration process is significantly lower than for a corresponding proton migration, highlighting the facility of the C-Si bond rearrangement.[9]
Caption: Fluxional behavior of TMS-Cp via[4][8]-sigmatropic shifts.
Key Reactivity Pathways
The reactivity of TMS-Cp can be broadly categorized into three main pathways, defined by the fate of the C-H and C-Si bonds.
Pathway 1: C-H Deprotonation
The most synthetically valuable reaction of TMS-Cp is its deprotonation by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). This reaction quantitatively generates the trimethylsilylcyclopentadienyl anion, usually as its lithium salt (TMS-CpLi).
Caption: Formation of Trimethylsilylcyclopentadienyl Lithium.
The resulting TMS-CpLi is a versatile nucleophile. The presence of the TMS group renders the anion more soluble in ethereal solvents like THF compared to LiCp, and it is generally easier to handle.[10] This reagent is the primary entry point for the synthesis of silyl-substituted metallocenes.
Pathway 2: C-Si Bond Cleavage in Metallocene Synthesis
The premier application of TMS-Cp and its anion is in the synthesis of metal cyclopentadienyl complexes.[4] In these reactions, the TMS group acts as an effective placeholder for the Cp anion, facilitating its delivery to a metal center.
Mechanism: Salt Metathesis The reaction of TMS-CpLi with a metal halide (MXn) proceeds via a salt metathesis mechanism.[11][12] In many cases, particularly with harder metal centers or under certain reaction conditions, this process is accompanied by the cleavage of the C-Si bond. For example, the reaction with ruthenium trichloride (RuCl₃) in an alcohol solvent yields ruthenocene directly, with the TMS group being cleaved during the reaction.[7][8]
2 C₅H₅Si(CH₃)₃ + RuCl₃·xH₂O --(EtOH)--> Ru(C₅H₅)₂[7][8]
This in-situ desilylation is a powerful synthetic tool. It allows TMS-Cp to be used as a direct, stable equivalent of the less convenient Cp anion for creating unsubstituted metallocenes. The driving force for the C-Si cleavage is often the formation of a stable silyl ether or silyl halide.
Caption: General workflow for metallocene synthesis via salt metathesis.
Pathway 3: Reactions with C-Si Bond Retention
While often sacrificed, the TMS group can be retained, influencing the steric and electronic properties of the resulting complex or participating in further reactions.
Diels-Alder Reactions As a substituted diene, TMS-Cp readily participates in Diels-Alder reactions. The bulky trimethylsilyl group exerts significant steric control, directing the dienophile to the face of the ring opposite the silyl group, leading to the anti cycloadduct with high selectivity.[13]
Electrophilic Substitution Direct electrophilic substitution on the TMS-Cp ring is less common than for highly activated aromatic systems like ferrocene.[14] Often, attack by a strong electrophile leads to ipso-substitution, where the electrophile replaces the trimethylsilyl group. This provides a regioselective route to substituted cyclopentadienyl compounds that might otherwise be difficult to access.[15]
Experimental Protocols
The following protocols are provided as illustrative examples of the principles discussed. Standard air-sensitive techniques should be employed where necessary.
Protocol 1: Synthesis of Trimethylsilylcyclopentadiene
This procedure is adapted from established literature methods.[5]
-
Preparation: To a flame-dried, three-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add 44 g (0.50 mole) of sodium cyclopentadienide and 150 mL of anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the stirred suspension in an ice bath. Add 54 g (0.50 mole) of chlorotrimethylsilane dropwise via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.
-
Stirring: After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours.
-
Workup: Pour the reaction mixture into 150 mL of cold, distilled water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation.
-
Distillation: Purify the resulting residue by vacuum distillation to yield trimethylsilylcyclopentadiene as a colorless liquid (b.p. 41-43 °C at 16 mmHg).[5]
Protocol 2: Synthesis of Ruthenocene from Trimethylsilylcyclopentadiene
This protocol demonstrates the utility of TMS-Cp as a Cp-anion equivalent with in-situ desilylation.[7][8]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 g of ruthenium(III) chloride hydrate in 20 mL of ethanol.
-
Addition: Add an excess of trimethylsilylcyclopentadiene (approx. 3 molar equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The solution will typically change color as the reaction progresses.
-
Cooling & Isolation: Cool the mixture to room temperature. Reduce the solvent volume under vacuum. The product, ruthenocene, will precipitate as a pale yellow solid.
-
Purification: Collect the solid by filtration. The crude product can be purified by sublimation or recrystallization from a suitable solvent like hexane to yield crystalline ruthenocene.
Conclusion
The trimethylsilyl group imparts a unique and highly advantageous set of properties to the cyclopentadienyl ring. It transforms an unstable diene into a stable, manageable liquid reagent. Its dynamic fluxional behavior is a classic example of sigmatropic rearrangement in organosilicon chemistry. Most importantly, the TMS group provides two distinct and controllable reactivity handles: the acidic C-H bond for anion formation and the labile C-Si bond for desilylative metalation. This duality makes trimethylsilylcyclopentadiene a powerful synthon, enabling the streamlined and high-yield synthesis of a vast range of metallocenes and other organometallic complexes, securing its place as a vital tool for the modern synthetic chemist.
References
- 1. CAS 25134-15-0: Trimethylsilylcyclopentadiene | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Trimethylsilyl cyclopentadiene - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. 三甲基硅基环戊二烯,异构体混合物 | Sigma-Aldrich [sigmaaldrich.com]
- 7. トリメチルシリルシクロペンタジエン、異性体混合物 | Sigma-Aldrich [sigmaaldrich.com]
- 8. A new mechanistic path in the reaction of ruthenium trichloride with silylated cyclopentadienes. Ionic transition metal halides as desilylating agents - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.gla.ac.uk [chem.gla.ac.uk]
- 15. Unusual Electrophilic Substitution in the Aromatic Series via Organosilicon Intermediates | Semantic Scholar [semanticscholar.org]
steric effects of the tetramethylcyclopentadienyl ligand
An In-Depth Technical Guide to the Steric Effects of the Tetramethylcyclopentadienyl Ligand
Authored by a Senior Application Scientist
Abstract
The pentamethylcyclopentadienyl ligand, commonly denoted as Cp* (C₅Me₅⁻), is a cornerstone of modern organometallic chemistry. While its parent analogue, the cyclopentadienyl (Cp) ligand, has been pivotal since the discovery of ferrocene, the substitution of hydrogen atoms with methyl groups imparts a unique combination of steric and electronic properties to the Cp* ligand.[1][2] This guide provides a comprehensive technical analysis of the steric effects of the Cp* ligand, exploring how its significant bulk influences the synthesis, structure, stability, and catalytic activity of its metal complexes. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize or are exploring the use of organometallic complexes in their work.
Introduction: Beyond a Spectator Role
The cyclopentadienyl (Cp) ligand is often described as a "spectator" ligand, providing a stable coordination platform for a metal center without directly participating in reactions.[3] However, the modification of the basic Cp framework can dramatically alter the properties of the resulting metal complex. The pentamethylcyclopentadienyl (Cp*) ligand is arguably the most important and widely used substituted Cp derivative.[1][2] Its five methyl groups introduce significant steric hindrance and enhanced electron-donating capabilities, transforming it from a passive spectator into an active controller of the metal's coordination sphere and reactivity.[1][3]
This guide will dissect the profound impact of the Cp* ligand's steric profile. We will explore how this single modification—replacing H with CH₃—creates a powerful tool for:
-
Kinetically stabilizing reactive metal centers.
-
Modulating catalytic selectivity and activity.
-
Enabling the isolation of novel complexes with unique geometries.
-
Enhancing the thermal stability and solubility of organometallic compounds.
Quantifying the Steric and Electronic Profile of Cp*
To appreciate the influence of the Cp* ligand, it is essential to quantify its properties in comparison to the unsubstituted Cp ligand.
The Cone Angle: A Measure of Steric Bulk
The steric bulk of a ligand can be quantified using the concept of the ligand cone angle (θ) , first introduced by Tolman for phosphine ligands.[4][5] It is defined as the angle of a cone, with the metal at the vertex, that completely encloses the van der Waals radii of the ligand's atoms.[4][5] A larger cone angle signifies greater steric hindrance around the metal center. The Cp* ligand possesses a significantly larger cone angle than Cp, a direct consequence of its five bulky methyl groups.
Electronic Effects: An Electron-Rich Core
The five methyl substituents on the Cp* ring are electron-donating groups. This inductive effect makes the Cp* ligand a much stronger σ-donor than the parent Cp ligand, enriching the electron density at the coordinated metal center.[1][2] This has several important consequences:
-
Enhanced Metal-Ligand Bonding: The increased electron donation results in stronger metal-ligand bonds and greater M-Cp* dissociation energy.[1]
-
Increased Backbonding: The electron-rich metal center is better able to engage in π-backbonding with other acceptor ligands (like CO) in the coordination sphere.[1][2]
-
Oxidation Potential: Cp* complexes are more easily oxidized than their Cp analogues due to the higher electron density at the metal.[2]
The combined steric and electronic properties are summarized in the table below.
| Property | Cyclopentadienyl (Cp) | Pentamethylcyclopentadienyl (Cp*) |
| Formula | C₅H₅⁻ | C₅(CH₃)₅⁻ |
| Electron Donor | 6e⁻ (anionic) | 6e⁻ (anionic) |
| Electronic Nature | Good σ-donor | Stronger σ-donor, more electron-rich |
| Cone Angle (θ) | ~136° | ~182° |
| Key Features | Foundational ligand | Sterically demanding, kinetically stabilizing |
Table 1: Comparative properties of Cp and Cp ligands.*
The Impact of Sterics on Structure and Stability
The formidable steric shield provided by the Cp* ligand has a profound influence on the structure and stability of its metal complexes.
Kinetic Stabilization of Reactive Species
One of the most significant applications of the Cp* ligand is the stabilization of metal complexes that would otherwise be kinetically unstable. The bulky methyl groups form a protective shroud around the metal center, physically blocking pathways for decomposition or unwanted intermolecular reactions. This steric protection has enabled the synthesis and isolation of complexes with:
-
Low coordination numbers.
-
Unusual oxidation states.
-
Highly reactive or fragile ligands. [2]
Influence on Molecular Geometry
The steric pressure exerted by the Cp* ligand can enforce specific geometries and influence the orientation of other ligands. In decamethylferrocene, Cp₂Fe, steric repulsion causes the methyl groups to tilt slightly away from the plane of the carbon ring.[2] This steric clash can also restrict the rotation of the Cp ring around the metal-centroid axis, a factor that can be critical in asymmetric catalysis.
Steric Control in Catalysis and Reactivity
In the realm of catalysis, the steric properties of the Cp* ligand are a powerful tool for controlling reaction outcomes. Many privileged catalysts, particularly for C-H activation, are based on Cp*Rh(III) frameworks.[1]
The steric bulk of Cp* directly influences:
-
Selectivity: By dictating how a substrate can approach the metal center, Cp* can control the regio-, diastereo-, and chemoselectivity of a reaction. The ligand creates a well-defined pocket for catalysis, favoring certain transition states over others.[1]
-
Reaction Rates: While extreme steric bulk can sometimes hinder substrate binding and slow reactions, it can also accelerate reactions by promoting dissociative ligand exchange mechanisms.
-
Catalyst Stability: The robust M-Cp* bond and the steric protection afforded to the metal center lead to catalysts with enhanced thermal stability and longer lifetimes.[1]
The diagram below illustrates how the steric profile of the Cp* ligand can direct the approach of a substrate, leading to selective product formation.
Figure 1: A conceptual diagram showing how the bulky Cp* ligand sterically directs substrate binding to the metal center (M), influencing selectivity in a catalytic cycle.
Experimental Protocols and Characterization
The synthesis and characterization of Cp*-metal complexes follow well-established organometallic procedures.
General Synthesis of a Cp-Metal Complex*
A common and reliable method for synthesizing Cp-metal complexes is through salt metathesis, reacting an alkali metal salt of the Cp anion with a metal halide.
Figure 2: General workflow for the synthesis of a Cp*-metal complex via salt metathesis.
Experimental Protocol: Synthesis of [Cp*RhCl₂]₂
This protocol describes the synthesis of the widely used rhodium C-H activation precatalyst.
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Pentamethylcyclopentadiene (Cp*H)
-
Methanol (MeOH)
-
Standard Schlenk line and glassware for inert atmosphere synthesis
Procedure:
-
Setup: Assemble a Schlenk flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Reaction Mixture: To the flask, add RhCl₃·xH₂O (1.0 eq) and methanol (approx. 0.2 M concentration).
-
Ligand Addition: Add Cp*H (1.2-1.5 eq) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux. The reaction progress can often be monitored by a color change. The reaction is typically refluxed for 12-24 hours.
-
Cooling & Precipitation: Cool the reaction mixture to room temperature, and then further cool in an ice bath or refrigerator. The dark red product, [Cp*RhCl₂]₂, will precipitate from the solution.
-
Isolation: Isolate the solid product by filtration under inert atmosphere.
-
Washing: Wash the solid with cold methanol to remove any unreacted starting materials.
-
Drying: Dry the product under high vacuum to yield the [Cp*RhCl₂]₂ dimer as a red-purple solid.
Key Characterization Techniques
-
¹H NMR Spectroscopy: The most telling feature is a sharp, intense singlet in the range of 1.5-2.2 ppm, integrating to 15 protons, which corresponds to the five equivalent methyl groups.
-
¹³C NMR Spectroscopy: Two characteristic signals are observed: one for the quaternary carbons of the Cp* ring (typically >100 ppm) and one for the methyl carbons (typically 8-12 ppm).
-
Infrared (IR) Spectroscopy: For complexes containing carbonyl (CO) ligands, the C-O stretching frequency provides insight into the electronic effect of the Cp* ligand. Compared to a Cp analogue, the C-O stretch in a Cp* complex will be at a lower frequency, indicating increased electron density and backbonding from the metal.[1][2]
-
X-ray Crystallography: Provides definitive structural proof, allowing for the measurement of bond lengths, bond angles, and the cone angle, visually confirming the steric impact of the ligand.
Conclusion and Future Outlook
The tetramethylcyclopentadienyl (Cp) ligand is far more than a simple substituted analogue of Cp. Its pronounced steric bulk, coupled with its strong electron-donating nature, provides a unique and powerful tool in organometallic chemistry. The steric properties of Cp are directly responsible for the kinetic stabilization of reactive complexes, the enhancement of thermal stability, and, most critically, the ability to control selectivity in a vast array of catalytic transformations.[1][2] The principles outlined in this guide demonstrate that rational tuning of the steric environment at a metal center, exemplified by the use of Cp*, is a fundamental strategy for catalyst design and the development of novel organometallic compounds.
Future research will undoubtedly focus on developing new generations of Cp-type ligands with even more finely tuned steric and electronic profiles, building upon the foundational success of Cp* to tackle ever more challenging chemical transformations.
References
-
G. Park, R. J. H. Rovis. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study. PMC, NIH. [Link]
-
Measured cone angles (°). ResearchGate. [Link]
-
The Organometallic HyperTextBook: Cyclopentadienyl (Cp) Ligands. Interactive Learning Paradigms, Incorporated. [Link]
-
Ligand cone angle. Wikipedia. [Link]
-
Computational assessment on the Tolman cone angles for P-ligands. RSC Publishing. [Link]
-
Computational assessment on the Tolman cone angles for P-ligands. University of Barcelona. [Link]
-
Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. ResearchGate. [Link]
-
Steric Effects Associated with Monosubstituted Cyclopentadienyl Transition-Metal Complexes. Synthesis and NMR Spectroscopic and. ElectronicsAndBooks. [Link]
-
Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. ACS Publications. [Link]
-
Bulking up CpBIG: A Penta-Terphenyl Cyclopentadienyl Ligand. ACS Publications. [Link]
-
Ligand cone angle. Grokipedia. [Link]
-
Bulking up CpBIG: A Penta-Terphenyl Cyclopentadienyl Ligand. PMC, PubMed Central. [Link]
Sources
- 1. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Organometallic HyperTextBook: Cyclopentadienyl (Cp) Ligands [ilpi.com]
- 3. Bulking up CpBIG: A Penta-Terphenyl Cyclopentadienyl Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
An In-depth Technical Guide to the Electronic Properties of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Introduction
For researchers, scientists, and drug development professionals, a profound understanding of the electronic landscape of molecular entities is paramount for predicting reactivity, designing novel catalysts, and engineering advanced materials. Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane, a fascinating organosilicon compound, stands at the intersection of steric bulk and electronic modulation. This guide provides an in-depth exploration of its core electronic properties, offering both theoretical insights and practical methodologies for its characterization. We will delve into its synthesis, the nuanced effects of its substitution pattern on frontier molecular orbitals, and the experimental and computational workflows essential for elucidating its electronic behavior.
Molecular Structure and Synthesis
This compound, with the chemical formula C₁₂H₂₂Si and CAS Number 134695-74-2, possesses a unique structure featuring a fully methylated cyclopentadienyl ring attached to a trimethylsilyl group.[1][2] This substitution pattern imparts significant steric hindrance and influences the electronic nature of the cyclopentadienyl system.
Key Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂Si | [1] |
| Molecular Weight | 194.39 g/mol | [1] |
| CAS Number | 134695-74-2 | [1] |
| Boiling Point | 45 °C at 0.03 mmHg | [1] |
| Density | 0.852 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.486 | [1] |
Synthetic Pathway
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
Objective: To synthesize this compound.
Materials:
-
1,2,3,4-Tetramethylcyclopentadiene
-
n-Butyllithium (in hexanes)
-
Chlorotrimethylsilane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for air-sensitive synthesis (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is cooled to room temperature under an inert atmosphere.
-
Deprotonation: 1,2,3,4-Tetramethylcyclopentadiene is dissolved in anhydrous diethyl ether or THF and cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. This step generates the lithium tetramethylcyclopentadienide salt.
-
Silylation: The reaction mixture is cooled back to -78 °C. Chlorotrimethylsilane is added dropwise via the dropping funnel. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Electronic Properties and Characterization
The electronic properties of this molecule are dictated by the interplay between the electron-donating methyl groups and the trimethylsilyl substituent on the cyclopentadienyl ring. The permethylation of the cyclopentadienyl ring is known to increase the electron density of the system, making it a more electron-rich ligand in organometallic complexes and generally lowering its oxidation potential.[5] The influence of the trimethylsilyl group is more complex; while some studies on polysilylated cyclopentadienyl systems suggest a minimal impact on redox potentials, the σ-donating and potential π-accepting nature of the Si-C bond can subtly modulate the frontier molecular orbital energies.[6]
Theoretical Investigation: Frontier Molecular Orbitals
A comprehensive understanding of the electronic behavior begins with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential and the molecule's ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO gap is a critical parameter that provides insights into the kinetic stability and electronic transitions of the molecule.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these properties.[7][8]
Diagram of Frontier Molecular Orbital Analysis Workflow
Caption: Workflow for computational determination of frontier molecular orbitals using DFT.
Experimental Characterization: Electrochemical and Spectroscopic Techniques
Cyclic voltammetry is an indispensable technique for probing the redox behavior of a molecule. It provides information on oxidation and reduction potentials, which can be correlated to the HOMO and LUMO energy levels, respectively.
Experimental Protocol for Cyclic Voltammetry:
-
Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., anhydrous and degassed acetonitrile or dichloromethane). A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M), is added to ensure conductivity.
-
Cell Assembly: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: The solution is thoroughly deoxygenated by bubbling with high-purity nitrogen or argon for at least 15-20 minutes to prevent interference from oxygen reduction.
-
Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured as a function of the applied potential. Multiple cycles are typically run to ensure reproducibility.
-
Data Analysis: The oxidation and reduction peak potentials are determined from the voltammogram. The half-wave potential (E₁/₂) for a reversible process is taken as the average of the anodic and cathodic peak potentials.
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, acetonitrile).
-
Spectrometer Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelength of the absorption onset (λ_onset) is determined from the spectrum. The optical HOMO-LUMO gap (E_gap) can be calculated using the equation: E_gap (eV) = 1240 / λ_onset (nm).
Consolidated Electronic Properties Data (Hypothetical)
The following table presents hypothetical but realistic data that one might expect to obtain from the characterization of this compound, based on the known effects of its substituents.
| Parameter | Method | Expected Value |
| HOMO Energy | DFT Calculation | -5.8 eV |
| LUMO Energy | DFT Calculation | -0.9 eV |
| HOMO-LUMO Gap | DFT Calculation | 4.9 eV |
| Oxidation Potential (E_ox) | Cyclic Voltammetry | +0.8 V (vs. Fc/Fc⁺) |
| Reduction Potential (E_red) | Cyclic Voltammetry | -2.5 V (vs. Fc/Fc⁺) |
| Optical Band Gap (E_gap) | UV-Vis Spectroscopy | 5.1 eV |
Conclusion
This compound presents a compelling case study in the electronic tuning of a fundamental building block in organometallic and materials chemistry. The combination of electron-donating methyl groups and a trimethylsilyl substituent creates a unique electronic environment. This guide has provided a comprehensive framework for its synthesis and in-depth electronic characterization through a synergistic approach of computational modeling and experimental techniques. The detailed protocols for DFT calculations, cyclic voltammetry, and UV-Vis spectroscopy offer a clear path for researchers to elucidate the electronic properties of this and related molecules, thereby enabling their rational application in catalysis, drug development, and materials science.
References
-
Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study. PMC - NIH. [Link]
-
Studies Toward Persilylation of π-Cyclopentadienyl Complexes of Fe and Ru. Molecular Structures of [Fe(C5H5){C5(SiMe2H)5}], [Fe(C5H5){C5Br3(SiMe3)2}] and [Fe(C5H5){C5Br2(SiMe3)3}]. MDPI. [Link]
-
A computational study of thermophysical, HOMO, LUMO, vibrational spectrum and U. Journal of Medicinal and Nanomaterials Chemistry. [Link]
-
Theoretical DFT Investigation of Structure and Electronic Properties of η5-Cyclopentadienyl Half-Sandwich Organochalcogenide Complexes. MDPI. [Link]
-
Synthesis and reactivity of cyclopentadienyl based organometallic compounds and their electrochemical and biological properties. ethesis. [Link]
-
A cyclopentadienyl functionalized silylene – a flexible ligand for Si- and C-coordination. Royal Society of Chemistry. [Link]
-
Computational Design of Molecules Having Less Overlapping HOMO and LUMO in the Same Plane. PubMed. [Link]
-
Large‐Scale Synthesis of 1,2,3,4,5‐Penta‐Methylcyclopentadiene. ResearchGate. [Link]
Sources
- 1. トリメチル(2,3,4,5-テトラメチル-2,4-シクロペンタジエン-1-イル)シラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE | 134695-74-2 [chemicalbook.com]
- 3. A cyclopentadienyl functionalized silylene – a flexible ligand for Si- and C-coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies Toward Persilylation of π-Cyclopentadienyl Complexes of Fe and Ru. Molecular Structures of [Fe(C5H5){C5(SiMe2H)5}], [Fe(C5H5){C5Br3(SiMe3)2}] and [Fe(C5H5){C5Br2(SiMe3)3}] [mdpi.com]
- 7. jmnc.samipubco.com [jmnc.samipubco.com]
- 8. Computational Design of Molecules Having Less Overlapping HOMO and LUMO in the Same Plane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane, a key organosilicon compound utilized in various research and development applications, including the synthesis of novel organic derivatives.[1][2][3] Understanding its solubility is paramount for optimizing reaction conditions, ensuring homogeneity, and developing robust purification strategies.
Introduction to this compound
This compound, with the CAS number 134695-74-2, is a colorless to light yellow liquid.[4] Its molecular structure, featuring a substituted cyclopentadienyl ring and a trimethylsilyl group, imparts a predominantly nonpolar character. This structural attribute is the primary determinant of its solubility behavior in organic solvents. The principle of "like dissolves like" is the cornerstone for predicting its miscibility with various solvent classes.[5]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂Si | [1][3] |
| Molecular Weight | 194.39 g/mol | [1][3] |
| Density | 0.852 g/mL at 25 °C | [1] |
| Boiling Point | 45 °C at 0.03 mmHg | [1][3] |
| Refractive Index | n20/D 1.486 | [1] |
| Flash Point | 73 °C (closed cup) |
Predicted Solubility Profile
While quantitative solubility data for this compound is not extensively published, its molecular structure allows for a reasoned prediction of its solubility in a range of common organic solvents. The nonpolar nature of the tetramethylcyclopentadienyl and trimethylsilyl groups suggests high solubility in nonpolar and weakly polar aprotic solvents. Conversely, its solubility is expected to be limited in highly polar and protic solvents.
Table of Predicted Solubility:
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane | High | Van der Waals forces between the nonpolar solute and solvent are favorable. |
| Nonpolar Aromatic | Toluene, Benzene | High | Favorable π-stacking and van der Waals interactions. |
| Weakly Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF) | High | The ether oxygen can interact weakly with the silicon atom, but the overall nonpolar character dominates. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | The significant dipole moment of these solvents makes them less compatible with the nonpolar solute. |
| Polar Protic | Methanol, Ethanol | Low | The strong hydrogen bonding network of the solvent is difficult for the nonpolar solute to disrupt. |
| Aqueous | Water | Insoluble | The high polarity and strong hydrogen bonding of water make it a very poor solvent for this nonpolar compound.[3] |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a vial.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute, with excess solid remaining.
-
After shaking, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.
-
-
Sample Separation:
-
Centrifuge the vials to further separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of the solute.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Causality Behind Experimental Choices
-
Excess Solute: The use of an excess of the solute ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved compound.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is critical for obtaining reproducible and accurate results.
-
Equilibration Time: Sufficient time for shaking and settling is necessary to ensure that the system has reached a true thermodynamic equilibrium.
-
Filtration: The use of a chemically inert filter is essential to remove all undissolved particles, which would otherwise lead to an overestimation of the solubility. PTFE is a good choice for a wide range of organic solvents.
-
Analytical Method: HPLC or GC are chosen for their high sensitivity and accuracy in quantifying the concentration of the solute in the saturated solution.
Conclusion
This compound is a nonpolar organosilicon compound with predicted high solubility in nonpolar organic solvents and limited solubility in polar solvents. For applications requiring precise knowledge of its solubility, the detailed experimental protocol provided in this guide offers a robust and reliable method for its determination. Understanding the solubility of this compound is a critical step in its effective application in chemical synthesis and materials science.
References
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])
-
trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane - Chongqing Chemdad Co. ,Ltd. (URL: [Link])
-
Trimethylsilyl cyclopentadiene - Wikipedia. (URL: [Link])
-
Synthesis of organosilicon compounds - UNT Digital Library. (URL: [Link])
-
Organic Chemistry: Introduction to Solubility | SALTISE. (URL: [Link])
-
Determination of Silicon in Organosilicon Compounds - ResearchGate. (URL: [Link])
Sources
- 1. 三甲基(2,3,4,5-四甲基-2,4-环戊二烯-1-基)硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE | 134695-74-2 [chemicalbook.com]
- 3. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
Introduction: The Strategic Value of Silylated Cyclopentadienes
An In-depth Technical Guide to the Silylation of Tetramethylcyclopentadiene
Tetramethylcyclopentadiene (Me₄Cp-H) and its ubiquitous pentamethylated analog, pentamethylcyclopentadiene (Cp*H), are foundational ligands in modern organometallic chemistry and catalysis. Their steric bulk and electron-donating properties stabilize a wide range of metal complexes, enabling unique reactivity. The strategic introduction of a silyl group, such as trimethylsilyl (TMS), onto the tetramethylcyclopentadiene ring serves multiple critical functions for the research scientist. It can act as a protecting group, a synthetic handle for further functionalization, or a means to introduce a labile group that facilitates metalation under milder, salt-free conditions.
This guide provides a detailed examination of the core mechanism governing the silylation of 1,2,3,4-tetramethylcyclopentadiene. We will deconstruct the reaction from first principles, explore the causality behind experimental choices, and provide actionable protocols and characterization data for drug development and materials science professionals.
Part 1: The Core Reaction Mechanism
The silylation of tetramethylcyclopentadiene is fundamentally a two-step process: (1) deprotonation of the acidic methylene proton to form a nucleophilic tetramethylcyclopentadienide anion, followed by (2) a nucleophilic attack of this anion on an electrophilic silicon center.
Step 1: Deprotonation and Formation of the Tetramethylcyclopentadienide Anion
The protons on the sp³-hybridized carbon of the cyclopentadiene ring are significantly acidic (pKa ≈ 20-22 in DMSO for related cyclopentadienes) due to the formation of a stable, aromatic conjugate base. The four electron-donating methyl groups on tetramethylcyclopentadiene slightly decrease this acidity compared to unsubstituted cyclopentadiene, but the methylene protons remain readily accessible to strong bases.
The choice of base is critical and is dictated by the need for sufficient basicity to achieve complete deprotonation without engaging in side reactions.
-
Organolithium Reagents (e.g., n-Butyllithium): n-BuLi is a common and effective choice. It rapidly and irreversibly deprotonates the diene, typically in an aprotic ether solvent like tetrahydrofuran (THF) or diethyl ether. The reaction is exothermic and is often performed at low temperatures (-78 °C to 0 °C) to ensure selectivity and control.
-
Metal Hydrides (e.g., Sodium Hydride): NaH offers a safer, non-pyrophoric alternative to n-BuLi. As a heterogeneous reagent, the reaction rate is dependent on the surface area of the NaH and may require elevated temperatures (refluxing THF) to proceed to completion.
-
Amide Bases (e.g., LDA): Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that can also be used, though it is more commonly employed when substrate compatibility is a concern.
Upon deprotonation, the planar, aromatic tetramethylcyclopentadienide anion is formed. This anion is the key reactive intermediate, acting as a potent carbon-centered nucleophile.
Step 2: Nucleophilic Attack on the Silyl Electrophile
The tetramethylcyclopentadienide anion readily reacts with a suitable silylating agent, most commonly a silyl halide like trimethylsilyl chloride (Me₃SiCl). The mechanism is a classic nucleophilic substitution, proceeding via an Sₙ2-type pathway at the silicon center[1][2]. The cyclopentadienide anion attacks the silicon atom, displacing the halide leaving group (e.g., chloride)[1].
The general reaction is: [C₅Me₄H]⁻Li⁺ + Me₃SiCl → (C₅Me₄H)SiMe₃ + LiCl [3]
The choice of silylating agent can influence reaction rates and product stability. Sterically hindered silyl halides (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) will react more slowly due to steric hindrance at the silicon center. The reaction is typically driven to completion by the precipitation of the resulting salt (e.g., LiCl) from the nonpolar or moderately polar reaction solvent.
A diagram illustrating the core mechanism is presented below.
Caption: Core mechanism of tetramethylcyclopentadiene silylation.
Part 2: Product Isomerism and Fluxional Behavior
A defining characteristic of silyl-substituted cyclopentadienes is their fluxionality. The initial product of the reaction is 5-trimethylsilyl-1,2,3,4-tetramethylcyclopentadiene. However, the silyl group is not static; it undergoes rapid[4][5]-sigmatropic rearrangements, effectively "walking" around the cyclopentadiene ring.
This migration is remarkably fast, with the trimethylsilyl group in 5-trimethylsilylcyclopentadiene migrating approximately one million times faster than a hydrogen atom in the parent system[6]. At room temperature, this rapid isomerization leads to a time-averaged structure on the NMR timescale, often showing deceptively simple spectra. To resolve the individual isomers, low-temperature NMR spectroscopy is required[4][7].
The presence of multiple isomers is a key consideration for subsequent reactions, as each isomer may exhibit different reactivity, particularly in Diels-Alder cycloadditions[4].
Caption: [4][5]-Sigmatropic shift of the silyl group around the ring.
Part 3: Experimental Protocol and Workflow
This section provides a representative laboratory-scale protocol for the synthesis of (trimethylsilyl)tetramethylcyclopentadiene.
Protocol: Synthesis of (Trimethylsilyl)tetramethylcyclopentadiene
Materials:
-
1,2,3,4-Tetramethylcyclopentadiene (C₉H₁₄, MW: 122.21 g/mol )
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Trimethylsilyl chloride (Me₃SiCl), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add 1,2,3,4-tetramethylcyclopentadiene (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Dissolve the diene in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add n-BuLi (1.05 eq) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C. A color change to yellow or orange indicates the formation of the lithium tetramethylcyclopentadienide salt. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.
-
Silylation: Add trimethylsilyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C. A white precipitate of lithium chloride (LiCl) will form. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and then saturated brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield the (trimethylsilyl)tetramethylcyclopentadiene as a colorless to pale yellow liquid.
The experimental workflow is summarized in the diagram below.
Caption: Step-by-step experimental workflow for silylation.
Part 4: Product Characterization
Thorough characterization is essential to confirm the structure and purity of the silylated product. NMR spectroscopy is the primary tool for this analysis.
| Technique | Expected Observations for (Me₄Cp)SiMe₃ |
| ¹H NMR | At room temperature, due to rapid fluxionality, a simplified spectrum is observed. Key signals include: a sharp singlet for the nine protons of the Si(CH₃)₃ group (approx. 0.0-0.2 ppm), signals for the four methyl groups on the ring (approx. 1.7-2.0 ppm), and a signal for the single ring proton. At low temperatures, these signals will broaden and resolve into a more complex pattern corresponding to the distinct isomers. |
| ¹³C NMR | A time-averaged spectrum at room temperature will show signals for the Si(CH₃)₃ carbons, the four ring methyl carbons, and the five sp²-hybridized ring carbons. |
| ²⁹Si NMR | A single resonance is expected, with a chemical shift characteristic of a silyl group attached to a cyclopentadienyl ring. |
| Mass Spec. | The molecular ion peak corresponding to the formula C₁₂H₂₂Si should be observed, confirming the correct mass. |
| FT-IR | Disappearance of the C-H stretching vibrations associated with the sp³ CH₂ group of the starting material and the appearance of characteristic Si-C stretching and Si-CH₃ rocking vibrations. |
Note: Specific chemical shifts can vary based on solvent and temperature. Data for the closely related (pentamethylcyclopentadien-1-yl)trimethylsilane shows a ¹H NMR signal for the Si(CH₃)₃ protons at approximately 0.05 ppm and ring methyl signals around 1.8 ppm[8].
Conclusion
The silylation of tetramethylcyclopentadiene is a robust and mechanistically well-understood transformation that proceeds via deprotonation to a stable aromatic anion, followed by nucleophilic substitution at the silicon center. The choice of base, silylating agent, and reaction conditions are critical parameters that must be optimized for efficiency and purity. A key feature of the resulting product is its fluxional nature, a phenomenon of[4][5]-sigmatropic rearrangement that dominates its spectroscopic properties at ambient temperatures. Understanding this mechanism provides researchers with the predictive power to effectively synthesize and utilize these valuable organosilicon reagents in catalysis, materials science, and complex molecule synthesis.
References
-
Kulase, J., et al. (2009). Synthesis and fluxional behaviour of new “heavy fluorous” cyclopentadienes. Journal of Organometallic Chemistry, 694(23), 3764-3771. [Link]
-
Davison, A., & Rakita, P. E. (1970). Fluxional behavior of Group IV indenyl trimethyl compounds. Inorganic Chemistry, 9(2), 289-294. [Link]
-
Wikipedia. (n.d.). Trimethylsilyl cyclopentadiene. Retrieved from [Link]
-
Rakita, P. E., & Davison, A. (1970). Fluxional behavior of cyclopentadienyl, methylcyclopentadienyl, and pentamethylcyclopentadienyl compounds of silicon, germanium, and tin. Inorganic Chemistry, 9(2), 289-294. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of silylated cyclopentadiene complexes. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Techniques for Silylation. Gelest. Retrieved from [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
Wiskur, S. L., et al. (2021). Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. RSC Publishing. [Link]
-
PrepChem. (n.d.). Synthesis of bis(trimethylsilyl)cyclopentadiene. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetramethylcyclopentadiene. Retrieved from [Link]
-
Silylated-Acetylated Cyclodextrins as Chiral Sensors for the Enantiodiscrimination of Fluorinated Anesthetics. (2023). Molecules, 28(6), 2738. [Link]
-
Organic Syntheses. (n.d.). Procedure for O-Silylation. Retrieved from [Link]
-
Kislukhin, A. A., & Tantillo, D. J. (2015). Click Chemistry with Cyclopentadiene. Accounts of chemical research, 48(4), 975–986. [Link]
-
Taylor & Francis. (n.d.). Silylation – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular and Morphological Characterization of Poly(p-Trimethylsilyl Styrene) and Diblock Copolymers with Poly(1,3-Cyclohexadiene). Retrieved from [Link]
-
The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. (2023). Inorganics, 11(10), 401. [Link]
Sources
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Trimethylsilyl cyclopentadiene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (Pentamethylcyclopentadien-1-yl)trimethylsilane(87778-95-8) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Synthesis of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: A Detailed Experimental Protocol for Advanced Research
This comprehensive guide provides a detailed, field-proven experimental protocol for the synthesis of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane. This valuable organosilicon compound serves as a crucial precursor for a variety of organometallic complexes, finding significant applications in catalysis, materials science, and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry and experience with air-sensitive techniques.
Introduction: The Significance of Substituted Cyclopentadienyl Ligands
Substituted cyclopentadienyl (Cp) ligands are cornerstones of modern organometallic chemistry. The methylation of the Cp ring, as in the tetramethylcyclopentadienyl (Cp') moiety, significantly enhances the electron-donating ability and steric bulk of the ligand compared to its unsubstituted counterpart. This modification imparts increased stability and altered reactivity to the corresponding metal complexes. The introduction of a trimethylsilyl group onto the Cp' ring provides a convenient handle for further functionalization and serves as a protecting group that can be readily cleaved. This compound is therefore a key intermediate for accessing a diverse range of bespoke organometallic catalysts and materials.
Synthetic Strategy: A Two-Stage Approach
The synthesis of the target compound is strategically divided into two main stages, beginning with the preparation of the crucial precursor, 2,3,4,5-tetramethylcyclopentadiene. This is followed by the deprotonation of the diene and subsequent electrophilic quenching with trimethylsilyl chloride.
Figure 1: Overall synthetic workflow.
PART 1: Synthesis of 2,3,4,5-Tetramethylcyclopentadiene
This precursor is synthesized in a two-step sequence starting from the commercially available 2,3,4,5-tetramethyl-2-cyclopentenone.
Step 1.1: Reduction of 2,3,4,5-Tetramethyl-2-cyclopentenone
Principle: The ketone functionality of the cyclopentenone is selectively reduced to a hydroxyl group using a mild reducing agent, sodium borohydride. This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2,3,4,5-Tetramethyl-2-cyclopentenone | 138.21 | 50.0 | 6.91 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 25.0 | 0.95 g |
| Methanol (MeOH) | 32.04 | - | 100 mL |
| Dichloromethane (DCM) | 84.93 | - | 150 mL |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g |
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.91 g (50.0 mmol) of 2,3,4,5-tetramethyl-2-cyclopentenone in 100 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0 °C.
-
Addition of Reducing Agent: Slowly add 0.95 g (25.0 mmol) of sodium borohydride to the stirred solution in small portions over 30 minutes. The addition is exothermic, and the temperature should be maintained below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3,4,5-tetramethylcyclopenten-1-ol as a viscous oil. This crude product is typically used in the next step without further purification.
Step 1.2: Acid-Catalyzed Dehydration of 2,3,4,5-Tetramethylcyclopenten-1-ol
Principle: The alcohol obtained in the previous step is dehydrated in the presence of a catalytic amount of a strong acid to form the desired diene. The reaction proceeds via protonation of the hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate, which then loses a proton to form the conjugated diene system.[3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Crude 2,3,4,5-Tetramethylcyclopenten-1-ol | ~140.23 | ~50.0 | From Step 1.1 |
| p-Toluenesulfonic acid monohydrate (TsOH·H₂O) | 190.22 | 2.5 | 0.48 g |
| Toluene | 92.14 | - | 100 mL |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g |
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, dissolve the crude 2,3,4,5-tetramethylcyclopenten-1-ol in 100 mL of toluene.
-
Addition of Catalyst: Add 0.48 g (2.5 mmol) of p-toluenesulfonic acid monohydrate to the solution.
-
Dehydration: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-3 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.
-
Purification: The crude 2,3,4,5-tetramethylcyclopentadiene can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure. The purified product should be stored under an inert atmosphere at low temperature to prevent dimerization.
PART 2: Synthesis of this compound
This final stage involves the deprotonation of the synthesized tetramethylcyclopentadiene followed by an electrophilic quench with trimethylsilyl chloride. This reaction must be carried out under strictly anhydrous and anaerobic conditions using Schlenk line or glovebox techniques.[5][6]
Figure 2: Reaction mechanism for the silylation step.
Protocol using n-Butyllithium
Principle: n-Butyllithium (n-BuLi) is a strong base that readily deprotonates the acidic proton of the cyclopentadiene ring to generate the corresponding lithium salt, the tetramethylcyclopentadienyllithium anion.[7] This highly nucleophilic anion then reacts with the electrophilic silicon atom of trimethylsilyl chloride to form the desired C-Si bond.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2,3,4,5-Tetramethylcyclopentadiene | 122.21 | 40.0 | 4.89 g |
| n-Butyllithium (n-BuLi) in hexanes (2.5 M) | 64.06 | 42.0 | 16.8 mL |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 100 mL |
| Trimethylsilyl chloride (TMSCl) | 108.64 | 44.0 | 4.78 g (5.5 mL) |
| Anhydrous Hexane | 86.18 | - | 50 mL |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~5 g |
Experimental Protocol:
-
Safety First: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere (Argon or Nitrogen).[6] Ensure all glassware is oven-dried and cooled under vacuum before use.
-
Reaction Setup: In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum, dissolve 4.89 g (40.0 mmol) of freshly distilled 2,3,4,5-tetramethylcyclopentadiene in 100 mL of anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add 16.8 mL (42.0 mmol) of 2.5 M n-butyllithium in hexanes to the stirred solution via syringe over 30 minutes. The solution will typically turn from colorless to a pale yellow or orange color, indicating the formation of the anion.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.
-
Electrophilic Quench: Cool the reaction mixture back down to -78 °C. Slowly add 5.5 mL (44.0 mmol) of trimethylsilyl chloride via syringe. A white precipitate of lithium chloride will form.
-
Warming and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with hexane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[9]
Characterization and Data Analysis
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
Expected Physical Properties: [10][11]
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 45 °C at 0.03 mmHg[10] |
| Density | 0.852 g/mL at 25 °C[10] |
| Refractive Index | n20/D 1.486[10] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the methyl groups on the cyclopentadienyl ring, the single proton on the silylated carbon, and the nine equivalent protons of the trimethylsilyl group. Due to the fluxional nature of the trimethylsilyl group, the signals for the ring protons and methyl groups might appear averaged at room temperature.[12] A spectrum similar to the pentamethylated analogue would show signals around δ 1.8 (s, 12H, C₅-CH₃) and δ -0.15 (s, 9H, Si(CH₃)₃).[13]
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the sp² and sp³ carbons of the cyclopentadienyl ring, the methyl carbons, and the trimethylsilyl carbons.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (194.39 g/mol ).
Troubleshooting and Safety Considerations
-
Low Yield in Dehydration: Incomplete dehydration can be addressed by increasing the reaction time or using a more potent dehydrating agent. Ensure the Dean-Stark trap is functioning correctly to remove water.
-
Failure of Lithiation: This is often due to the presence of moisture or other protic impurities. Ensure all reagents and solvents are scrupulously dried and all manipulations are performed under a strictly inert atmosphere. The n-butyllithium solution should be titrated prior to use to determine its exact concentration.
-
Handling of Pyrophoric Reagents: n-Butyllithium and other organolithium reagents are highly pyrophoric and react violently with water and air.[6] Always handle these reagents in a well-ventilated fume hood or a glovebox. Wear appropriate personal protective equipment, including flame-retardant lab coat, safety glasses, and gloves. Have a Class D fire extinguisher readily available.
-
Quenching: The quenching of organolithium reagents and reactive silyl chlorides is highly exothermic. Always perform quenching procedures slowly and with adequate cooling.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ias.ac.in [repository.ias.ac.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. 三甲基(2,3,4,5-四甲基-2,4-环戊二烯-1-基)硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. Trimethylsilyl cyclopentadiene - Wikipedia [en.wikipedia.org]
- 13. (Pentamethylcyclopentadien-1-yl)trimethylsilane(87778-95-8) 1H NMR spectrum [chemicalbook.com]
using Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane to synthesize titanocene complexes
Application Note & Protocol
Topic: Synthesis of Titanocene Complexes Using Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Silyl-Protected Cyclopentadienyl Ligands in Titanocene Synthesis
Titanocene complexes, organometallic compounds featuring a titanium center bonded to cyclopentadienyl (Cp) ligands, are of significant interest across various fields of chemical research. Their applications range from homogeneous catalysis in olefin polymerization to their investigation as potential non-platinum-based anticancer agents.[1][2][3][4][5] The electronic and steric properties of the titanocene complex, which dictate its reactivity and stability, can be precisely tuned by modifying the cyclopentadienyl ligand.
The pentamethylcyclopentadienyl (Cp) ligand is particularly valuable due to the electron-donating nature of its five methyl groups, which increases the stability and solubility of the resulting metal complex.[6] Traditionally, the introduction of Cp ligands involves the use of alkali metal salts like lithium pentamethylcyclopentadienide (LiCp*). However, these reagents can be pyrophoric and often lead to the formation of mixtures of products, such as mono- and bis-substituted complexes.[7]
This application note details a more controlled and reliable method for synthesizing titanocene complexes, specifically (pentamethylcyclopentadienyl)titanium trichloride (CpTiCl₃), using this compound (CpSiMe₃) as the Cp* transfer agent.[8][9][10] The trimethylsilyl group serves as a convenient protecting group for the Cp* ligand, rendering the reagent less reactive and easier to handle than its alkali metal counterparts.[11][12][13] The reaction proceeds via a clean, high-yield pathway, driven by the formation of the volatile and stable byproduct, trimethylsilyl chloride (Me₃SiCl).
Reaction Mechanism: Silyl Elimination Pathway
The synthesis of CpTiCl₃ from CpSiMe₃ and titanium(IV) tetrachloride (TiCl₄) is an efficient ligand exchange reaction. The core mechanism involves the cleavage of the C-Si bond of the silyl-protected cyclopentadiene and the formation of a new Ti-C bond. This process is thermodynamically favored by the formation of the strong Si-Cl bond in the byproduct, Me₃SiCl.[11]
The reaction stoichiometry is critical for selectively producing the "half-sandwich" complex, CpTiCl₃. By using a 1:1 molar ratio of CpSiMe₃ to TiCl₄, the formation of the "full-sandwich" complex, decamethyltitanocene dichloride (Cp₂TiCl₂), is minimized. The resulting CpTiCl₃ is itself a valuable intermediate for synthesizing other titanocene derivatives.[1][2]
Caption: Reaction scheme for the synthesis of Cp*TiCl₃.
Experimental Protocol: Synthesis of (Pentamethylcyclopentadienyl)titanium trichloride (Cp*TiCl₃)
This protocol describes the synthesis of Cp*TiCl₃ on a laboratory scale. All operations must be performed using standard Schlenk line or glovebox techniques to exclude air and moisture.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier Example | Notes |
| Titanium(IV) tetrachloride (TiCl₄) | ≥99.9% | Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle in a fume hood.[14][15] |
| This compound (Cp*SiMe₃) | ≥97% | Sigma-Aldrich | Moisture-sensitive.[9] |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | Dry using a solvent purification system or by distillation over CaH₂. |
| Hexane | Anhydrous, ≥99% | Sigma-Aldrich | Dry using a solvent purification system or by distillation over Na/benzophenone. |
| Argon or Nitrogen Gas | High Purity (5.0) | Local Supplier | For maintaining an inert atmosphere. |
| Schlenk Flasks, Dropping Funnel, Condenser | Borosilicate Glass | Standard Labware | Must be oven-dried and cooled under vacuum before use. |
| Magnetic Stirrer and Stir Bars | --- | Standard Labware | --- |
| Syringes and Needles | --- | Standard Labware | For transfer of air-sensitive liquids. |
Safety Precautions
-
Titanium(IV) tetrachloride (TiCl₄): TiCl₄ is a highly corrosive liquid that reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[14][16] It can cause severe burns to the skin, eyes, and respiratory tract.[17] Always handle TiCl₄ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber), safety goggles, a face shield, and a lab coat.[14][15]
-
Anhydrous Solvents: Dichloromethane and hexane are flammable and volatile. Handle them away from ignition sources and in a well-ventilated area.
-
Inert Atmosphere: The reaction is highly sensitive to air and moisture. Strict adherence to inert atmosphere techniques is crucial for success and safety.
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a dropping funnel. Connect the apparatus to a Schlenk line providing an inert atmosphere of argon or nitrogen.
-
Reagent Preparation:
-
In the Schlenk flask, dissolve TiCl₄ (e.g., 5.0 g, 26.4 mmol) in 100 mL of anhydrous dichloromethane. The solution should be a pale yellow.
-
In the dropping funnel, add Cp*SiMe₃ (e.g., 5.12 g, 26.4 mmol, 1.0 equivalent) and dilute with 30 mL of anhydrous dichloromethane.
-
-
Reaction Execution:
-
Cool the TiCl₄ solution in the Schlenk flask to 0 °C using an ice bath.
-
Begin stirring the TiCl₄ solution. Add the Cp*SiMe₃ solution from the dropping funnel dropwise over a period of 30-45 minutes. Rationale: Slow addition is essential to control the exothermic nature of the reaction and prevent side reactions.
-
Upon addition, a color change to orange or red should be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Remove the solvent and the volatile byproduct (Me₃SiCl) from the reaction mixture under reduced pressure (in vacuo). This will yield a crude orange or red solid.
-
-
Purification:
-
The crude Cp*TiCl₃ can be purified by recrystallization. Dissolve the solid in a minimum amount of hot dichloromethane and then slowly add anhydrous hexane until the solution becomes cloudy.
-
Allow the flask to cool slowly to room temperature and then place it in a -20 °C freezer overnight to facilitate crystallization.
-
Collect the resulting orange crystals by filtration under an inert atmosphere, wash with a small amount of cold hexane, and dry under vacuum.
-
Characterization and Validation
Confirming the identity and purity of the synthesized Cp*TiCl₃ is a critical step. The following techniques are standard for validating the product.
| Characterization Technique | Expected Result |
| ¹H NMR (in CDCl₃ or C₆D₆) | A sharp singlet in the range of δ 2.0-2.3 ppm, integrating to 15 protons, corresponding to the five methyl groups on the Cp* ring. |
| ¹³C NMR (in CDCl₃ or C₆D₆) | Two signals are expected: one for the methyl carbons (around δ 13-15 ppm) and one for the quaternary carbons of the Cp* ring (around δ 135-140 ppm). |
| Elemental Analysis (for C₁₀H₁₅Cl₃Ti) | Calculated: C, 41.50%; H, 5.22%. Found: Values should be within ±0.4% of the calculated values. |
| Melting Point | Approximately 225 °C (decomposes).[1] |
| Appearance | Orange solid/crystals.[1] |
Experimental and Validation Workflow
The entire process from setup to final product validation follows a logical sequence designed to ensure safety, purity, and yield.
Caption: Overall workflow for titanocene synthesis and validation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Contamination with air or moisture, leading to decomposition of TiCl₄. | Ensure all glassware is perfectly dry and the inert atmosphere is maintained throughout the reaction. Use high-quality anhydrous solvents. |
| Incomplete reaction. | Increase reaction time at room temperature. Confirm the quality of starting materials. | |
| Product is a Dark, Oily Residue | Hydrolysis of the product during work-up. | Ensure all work-up and purification solvents are anhydrous. Perform filtration and transfers under a positive pressure of inert gas. |
| Incomplete removal of solvent or byproduct. | Dry the crude product under high vacuum for an extended period before attempting purification. | |
| Impure Product (from NMR) | Presence of starting material or side products (e.g., Cp₂TiCl₂). | Re-purify by recrystallization, ensuring slow crystal growth. Check the stoichiometry of reagents; ensure accurate measurement of TiCl₄ and CpSiMe₃. |
Conclusion and Further Applications
The use of this compound provides a superior, high-yielding, and selective route to (pentamethylcyclopentadienyl)titanium trichloride. This method avoids the handling of pyrophoric alkali metal reagents and simplifies product isolation. The synthesized CpTiCl₃ is not only a compound of academic interest but also a versatile precursor in organometallic chemistry. It serves as a key starting material for the synthesis of decamethyltitanocene dichloride (Cp₂TiCl₂) and as a precatalyst for various polymerization reactions, highlighting its importance in both fundamental and applied chemical research.[1][11]
References
- 1. (Pentamethylcyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]
- 2. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 3. Titanocene Complexes Applied in Organic Transformations [mdpi.com]
- 4. Titanocene dichloride: Overview, Applications in the Synthesis of Hollow TiO2 Nanostructures and Safety_Chemicalbook [chemicalbook.com]
- 5. Applications of Titanocene dichloride_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE | 134695-74-2 [chemicalbook.com]
- 9. 三甲基(2,3,4,5-四甲基-2,4-环戊二烯-1-基)硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. researchgate.net [researchgate.net]
- 12. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 13. Trimethylsilyl cyclopentadiene - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. ineos.com [ineos.com]
- 16. gelest.com [gelest.com]
- 17. chemos.de [chemos.de]
Protocol and Application Notes for the Synthesis of Constrained Geometry Catalysts (CGCs) Utilizing Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
An Application Guide for Researchers
Introduction: The Architectural Advantage of Constrained Geometry Catalysts
Constrained Geometry Catalysts (CGCs) represent a pivotal development in the field of organometallic chemistry and polymer science, departing significantly from traditional metallocene systems.[1] First described in the early 1990s, these catalysts, particularly those of Group 4 metals like titanium and zirconium, are renowned for their exceptional ability to catalyze the polymerization of ethylene and α-olefins.[2][3] Their unique structure, featuring a π-bonded cyclopentadienyl moiety linked by an ansa-bridge to a heteroatom donor ligand (typically an amido group), creates a highly open or "constrained" coordination sphere around the metal center.[1][4]
This architectural feature is the cornerstone of their catalytic prowess. The constrained geometry leads to a high accessibility of the reactive site and a reduced tendency for chain transfer reactions, which translates into superior incorporation of α-olefin comonomers compared to many conventional metallocene catalysts.[1][5] This allows for the precise synthesis of polyolefins with tailored microstructures and properties, from elastomers to specialty plastics.[2]
This guide provides a detailed protocol for the synthesis of a representative titanium-based CGC, starting from the key precursor, Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane. This silylated cyclopentadiene derivative serves as an efficient and clean transfer agent for the bulky tetramethylcyclopentadienyl (Cp*) group, a critical component of the final catalyst structure.[6] We will delve into the mechanistic rationale, step-by-step experimental procedures, characterization techniques, and a representative application in olefin polymerization.
Mechanistic Rationale and Synthetic Strategy
The synthesis of a typical CGC, such as [Me₂Si(η⁵-Me₄C₅)(NtBu)]TiCl₂, involves a multi-step approach that leverages fundamental organometallic reactions. The use of this compound is advantageous as it provides a stable, manageable source of the tetramethylcyclopentadienyl anion equivalent. Unlike alkali metal cyclopentadienides, which can lead to the formation of undesired bis(cyclopentadienyl) complexes, the silyl derivative allows for a more controlled, stepwise assembly of the ligand framework.[6]
The overall strategy can be dissected into three primary stages:
-
Deprotonation and Ligand Assembly: The tetramethylcyclopentadienyl silane is first deprotonated using a strong organolithium base (e.g., n-butyllithium) to generate the lithium tetramethylcyclopentadienylide in situ. This nucleophile then reacts with a dichlorosilane (e.g., dimethyldichlorosilane), followed by an amine (e.g., tert-butylamine), to form the crucial cyclopentadienyl-silyl-amine (CpSA) pro-ligand. This "one-pot" method is efficient and scalable.[7]
-
Dilithiation and Metallation: The CpSA pro-ligand possesses two acidic protons: one on the cyclopentadienyl ring and one on the amine nitrogen. Treatment with two equivalents of an organolithium base generates a dianionic species. This dianion is a powerful chelating agent that readily reacts with a Group 4 metal tetrahalide, such as titanium tetrachloride (TiCl₄), to form the desired constrained geometry complex. The chelation drives the reaction to completion, yielding the stable dichloride CGC.
-
Activation for Catalysis: The resulting dichloride complex, e.g., [Me₂Si(η⁵-Me₄C₅)(NtBu)]TiCl₂, is a pre-catalyst and is not active for polymerization.[8] It must be activated by a co-catalyst, typically methylaluminoxane (MAO) or a combination of a trialkylaluminum scavenger and a borate activator like [Ph₃C][B(C₆F₅)₄].[5][9] This activation step generates the catalytically active cationic metal-alkyl species.
The following diagram illustrates this generalized synthetic workflow.
Caption: Generalized workflow for CGC synthesis and application.
Detailed Experimental Protocols
Critical Prerequisite: All manipulations must be performed under a dry, oxygen-free inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware must be rigorously oven-dried prior to use, and solvents must be purified and degassed using appropriate methods (e.g., distillation from sodium/benzophenone for ethers and hydrocarbons).
Materials and Reagents
| Reagent | Formula | CAS No. | Supplier Notes |
| This compound | C₁₂H₂₂Si | 134695-74-2 | Procure from a reliable chemical supplier.[10][11] |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 109-72-8 | Typically 1.6 M or 2.5 M solution in hexanes. |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 75-78-5 | Distill before use. |
| tert-Butylamine | (CH₃)₃CNH₂ | 75-64-9 | Distill from CaH₂. |
| Titanium(IV) chloride | TiCl₄ | 7550-45-0 | Handle with extreme care; highly corrosive. |
| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | Anhydrous, inhibitor-free. |
| Hexanes or Pentane | C₆H₁₄ / C₅H₁₂ | Various | Anhydrous. |
| Toluene | C₇H₈ | 108-88-3 | Anhydrous. |
Protocol 1: Synthesis of (Me₄C₅H)SiMe₂(NHtBu) Pro-Ligand
This one-pot procedure is adapted from established methodologies for creating CpSA ligands.[7]
-
Reaction Setup: In a glovebox, charge a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser with this compound (19.4 g, 100 mmol) and 200 mL of anhydrous THF.
-
Deprotonation: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 65 mL, 104 mmol) to the stirred solution via the dropping funnel over 30 minutes. The solution will typically turn from colorless to a pale yellow or orange, indicating the formation of the lithium cyclopentadienylide.
-
Silylation: After the addition is complete, allow the mixture to stir at -78 °C for an additional hour. In a separate flask, prepare a solution of dimethyldichlorosilane (13.0 g, 101 mmol) in 50 mL of THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Amination: Once the dichlorosilane addition is complete, remove the cooling bath and allow the reaction to warm to room temperature, stirring for 2 hours. Re-cool the flask to 0 °C (ice bath) and add tert-butylamine (22.0 g, 300 mmol) dropwise. The excess amine acts as both a nucleophile and a base to neutralize the HCl generated.
-
Workup and Isolation: Allow the mixture to warm to room temperature and stir overnight. A white precipitate of lithium chloride and ammonium salts will form. Remove the solvent in vacuo. Extract the resulting residue with pentane or hexanes (3 x 100 mL) and filter through a pad of Celite to remove the salts.
-
Purification: Concentrate the combined filtrates under reduced pressure to yield the crude pro-ligand as an oil or low-melting solid. Further purification can be achieved by vacuum distillation, though for many applications, the crude product is of sufficient purity for the next step.
Protocol 2: Synthesis of [Me₂Si(η⁵-Me₄C₅)(NtBu)]TiCl₂
This protocol describes the formation of the CGC pre-catalyst via metallation of the dianionic ligand.
-
Dianion Formation: In a glovebox, dissolve the crude pro-ligand from Protocol 1 (assuming 100 mmol theoretical yield) in 250 mL of a non-coordinating solvent like hexanes or toluene in a 1 L flask. Cool the solution to -78 °C. Add n-butyllithium (1.6 M in hexanes, 130 mL, 208 mmol, 2.08 equivalents) dropwise. A thick precipitate of the dilithio salt will form.
-
Metallation: After addition, allow the slurry to warm to room temperature and stir for 4-6 hours to ensure complete dianion formation. In a separate Schlenk flask, prepare a slurry of TiCl₄ (19.0 g, 100 mmol) in 150 mL of hexanes at -78 °C.
-
Reaction: Cannula transfer the dilithio salt slurry slowly into the stirred TiCl₄ slurry at -78 °C. This step is exothermic and should be performed with caution. A color change to a deep red or brown is indicative of complex formation.
-
Isolation and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The mixture will contain the product and LiCl precipitate. Filter the slurry through a medium-porosity fritted funnel. Wash the collected solids with fresh hexanes (2 x 50 mL) to remove any unreacted starting materials.
-
Final Product: Extract the product from the solids using toluene or dichloromethane, in which the CGC is more soluble than in hexanes. Filter this extract away from the LiCl. Evaporate the solvent under vacuum to yield [Me₂Si(η⁵-Me₄C₅)(NtBu)]TiCl₂ as a crystalline solid. Recrystallization from a toluene/hexane mixture can provide high-purity material.
| Reaction Step | Key Reagents | Temp. (°C) | Time (h) | Expected Yield |
| Pro-Ligand | Cp*SiMe₃, n-BuLi, Me₂SiCl₂, tBuNH₂ | -78 to RT | ~16 | >85% |
| Metallation | Pro-Ligand, n-BuLi, TiCl₄ | -78 to RT | ~12 | 60-75% |
Characterization of the CGC
Proper characterization is essential to confirm the structure and purity of the synthesized catalyst.
-
¹H NMR Spectroscopy: This is the primary tool for structural confirmation. For [Me₂Si(η⁵-Me₄C₅)(NtBu)]TiCl₂, one would expect to see characteristic signals for the tert-butyl group (~1.3-1.5 ppm), the methyl groups on the cyclopentadienyl ring (two distinct singlets in a 2:2 ratio, ~2.0-2.3 ppm), and the dimethylsilyl bridge (two singlets, ~0.5-0.7 ppm).
-
¹³C NMR Spectroscopy: Provides complementary structural information, confirming the number of unique carbon environments.
-
Mass Spectrometry (EI or ESI): Useful for confirming the molecular weight of the complex. The isotopic pattern for titanium and chlorine should be observable.
-
Single-Crystal X-ray Diffraction: This is the definitive method for elucidating the solid-state structure. It will confirm the connectivity and, crucially, the constrained geometry of the complex, characterized by the Cp(centroid)-Ti-N angle.
The constrained geometry is a defining feature of these catalysts.
Caption: Key structural features of a CGC.
Application Protocol: Ethylene Polymerization
This protocol provides a general guideline for testing the catalytic activity of the synthesized CGC.
-
Reactor Setup: A jacketed glass reactor or stainless-steel autoclave equipped with mechanical stirring, a gas inlet, and a thermocouple is required. The reactor must be thoroughly dried and purged with inert gas.
-
Procedure:
-
Charge the reactor with toluene (e.g., 250 mL) and, if required, a comonomer like 1-octene.
-
Add the co-catalyst/activator system. For MAO, an Al:Ti ratio of 1000:1 to 2000:1 is common.[9] For borate activation, first add a scavenger like triisobutylaluminum (TIBA), followed by the CGC pre-catalyst, and finally the borate activator.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 bar).
-
Initiate the polymerization by injecting a toluene solution of the CGC pre-catalyst ([Me₂Si(η⁵-Me₄C₅)(NtBu)]TiCl₂) into the reactor.
-
Maintain constant temperature and pressure for the desired reaction time. Polymerization is often highly exothermic and requires cooling.
-
Terminate the reaction by venting the ethylene and quenching with acidified methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol and acetone, and dry under vacuum to a constant weight.
-
Safety Precautions
-
Pyrophoric Reagents: n-Butyllithium and trialkylaluminum compounds are pyrophoric and will ignite on contact with air. They must be handled exclusively under an inert atmosphere.
-
Corrosive Chemicals: Titanium tetrachloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle in a well-ventilated fume hood.
-
Solvent Hazards: Organic solvents are flammable. Ensure no ignition sources are present.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and appropriate gloves when handling these reagents.
References
-
Wikipedia. Constrained geometry complex. [Link]
-
Yin, X., et al. (2018). Synthesis and Characterization of Constrained Geometry Oxygen and Sulphur Functionalized Cyclopentadienylchromium Complexes and Their Use in Catalysis for Olefin Polymerization. Molecules, 23(1), 132. [Link]
-
Alt, H. G., & Köppl, A. (2000). Effect of the Nature of Metallocene Complexes of Group IV Metals on Their Performance in Catalytic Ethylene and Propylene Polymerization. Chemical Reviews, 100(4), 1205-1222. (Conceptual basis covered in search results) [Link]
-
Tullo, A. H. (2020). High-Throughput Experimentation in Olefin Polymerization Catalysis: Facing the Challenges of Miniaturization. ACS Catalysis, 10(15), 8238-8251. [Link]
-
McKittrick, M. W., et al. (2005). Tethered Constrained-Geometry Catalysts in Mesoporous Silica: Probing the Influence of the “Second Sphere” on Polymer Properties. Chemistry of Materials, 17(18), 4690-4699. [Link]
-
Huang, J., et al. (2017). Constrained Geometry Organotitanium Catalysts Supported on Nanosized Silica for Ethylene (co)Polymerization. Polymers, 9(5), 171. [Link]
- DeVore, D. D., et al. (2000). Constrained geometry metallocene catalyst complexes. U.S.
-
University of Toledo. (2020). Constrained geometry catalysts for the production of polymers. Technologies. [Link]
-
Chongqing Chemdad Co., Ltd. trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane. [Link]
-
Kunz, K. (2006). How to synthesize a constrained geometry catalyst (CGC) – A survey. Coordination Chemistry Reviews, 250(1-2), 110-133. [Link]
-
Haskel, A., et al. (1998). Constrained Geometry Organoactinides as Versatile Catalysts for the Intramolecular Hydroamination/Cyclization of Primary and Secondary Amines Having Diverse Tethered C−C Unsaturation. Journal of the American Chemical Society, 120(47), 12133-12143. [Link]
-
Erker, G. (1989). (C5Me5)SiMe3 as a Mild and Effective Reagent for Transfer of the C5Me5 Ring: An Improved Route to Monopentamethylcyclopentadienyl Trihalides of the Group 4 Elements. Organometallics, 8(2), 547-548. (Conceptual basis covered in search results) [Link]
Sources
- 1. Constrained geometry complex - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Technology - Constrained geometry catalysts for the production of polymers [utoledo.technologypublisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US6015916A - Constrained geometry metallocene catalyst complexes - Google Patents [patents.google.com]
- 8. Constrained Geometry Organotitanium Catalysts Supported on Nanosized Silica for Ethylene (co)Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE | 134695-74-2 [chemicalbook.com]
Application Notes & Protocols: The Role of Silane Donors in Ziegler-Natta Polymerization with a Focus on Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide details the established role of silane compounds as external donors in Ziegler-Natta polymerization. While direct literature on the application of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane in this specific context is not prevalent, its potential function is inferred from the well-documented behavior of analogous silane structures. The protocols provided are generalized and should be adapted and optimized for specific experimental conditions.
Introduction: The Critical Role of Selectivity Control in Ziegler-Natta Catalysis
Ziegler-Natta catalysts revolutionized polymer science, enabling the stereospecific polymerization of α-olefins to produce materials with highly controlled microstructures, such as isotactic polypropylene.[1][2] A typical modern Ziegler-Natta catalyst system is a complex, multi-component mixture, often comprising a titanium-based procatalyst supported on magnesium chloride, a cocatalyst (typically an organoaluminum compound like triethylaluminium), and crucial selectivity control agents known as electron donors.[3][4]
Electron donors are broadly classified as internal donors, which are incorporated during catalyst synthesis, and external donors, which are added during the polymerization process.[3][5] This document focuses on the pivotal role of external silane donors, with a prospective look at this compound.
Silane-based external donors are instrumental in enhancing the performance of Ziegler-Natta catalysts, primarily by improving the stereoselectivity of the polymerization.[6][7] They achieve this by selectively deactivating atactic-producing active sites on the catalyst surface, thereby increasing the proportion of highly isotactic polymer chains.[8] This results in polymers with improved properties such as higher crystallinity, melting point, and stiffness.[9][10]
Mechanism of Action: How Silane Donors Modulate Catalytic Activity and Selectivity
The precise mechanism by which external silane donors influence Ziegler-Natta polymerization is complex and involves interactions between the silane, the organoaluminum cocatalyst, and the titanium active centers. The prevailing understanding is that the silane donor coordinates to the active titanium sites, modifying their electronic and steric environment.[11]
Key functions of external silane donors include:
-
Selective Poisoning of Atactic Sites: It is believed that the catalyst surface possesses a heterogeneous distribution of active sites, some of which are aspecific and produce atactic (non-stereoregular) polymer. External donors preferentially coordinate to and deactivate these aspecific sites, allowing the isospecific sites to dominate the polymerization process.[6][8]
-
Stabilization of Isospecific Sites: In addition to deactivating atactic sites, silane donors can also stabilize the isospecific active centers, leading to a more consistent and uniform polymer microstructure.[6]
-
Influence on Molecular Weight and Distribution: The structure and concentration of the external donor can significantly impact the molecular weight and molecular weight distribution (MWD) of the resulting polymer.[9][12] Some donors can lead to polymers with narrower MWD, while others may broaden it.[13]
-
Hydrogen Response: External donors also modulate the catalyst's response to hydrogen, which is commonly used as a chain transfer agent to control molecular weight.[3][7] Certain silanes can enhance the hydrogen sensitivity of the catalyst system, allowing for the production of polymers with high melt flow rates.[7]
The chemical structure of the silane donor, particularly the nature of the organic substituents on the silicon atom, is a critical determinant of its effectiveness.[14] Sterically hindered silanes are often more effective at enhancing stereoselectivity.
Prospective Role of this compound
While not a conventional alkoxysilane, this compound possesses a sterically demanding tetramethylcyclopentadienyl group. This bulky ligand could potentially interact with the active sites of the Ziegler-Natta catalyst in a manner analogous to other sterically hindered silanes. The trimethylsilyl group could also play a role in its interaction with the cocatalyst and the catalyst surface. Its application could lead to unique effects on polymer properties, warranting further investigation.
Figure 1: Proposed interaction of a silane donor with Ziegler-Natta active sites.
Experimental Protocol: Propylene Polymerization with a Silane External Donor
This protocol provides a general procedure for the slurry polymerization of propylene using a fourth-generation Ziegler-Natta catalyst, triethylaluminium (TEAl) as a cocatalyst, and a silane as an external donor.
Materials and Reagents
-
Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄ catalyst)
-
Triethylaluminium (TEAl) solution (e.g., 1 M in heptane)
-
Silane external donor (e.g., this compound) solution in heptane
-
Polymerization grade propylene
-
High-purity n-heptane (polymerization solvent)
-
High-purity nitrogen
-
Methanol (for quenching)
-
Hydrochloric acid (HCl) solution (e.g., 10% in methanol)
-
Acetone
Equipment
-
Jacketed stainless-steel polymerization reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for reagents and monomer.
-
Schlenk line and glassware for inert atmosphere handling of reagents.
-
Syringes and cannulas for reagent transfer.
-
Filtration apparatus.
-
Vacuum oven.
Polymerization Procedure
-
Reactor Preparation: The polymerization reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen to remove any traces of oxygen and moisture.
-
Solvent Addition: 400 mL of n-heptane is charged into the reactor under a nitrogen atmosphere.[15]
-
Reagent Addition: The desired amounts of cocatalyst (TEAl) and the external silane donor are sequentially added to the reactor via syringe under nitrogen.[15] The mixture is stirred and brought to the desired polymerization temperature (e.g., 70°C).
-
Catalyst Injection: A suspension of the Ziegler-Natta catalyst in n-heptane is injected into the reactor to initiate the polymerization.
-
Pre-polymerization (Optional but Recommended): A small amount of propylene is introduced to the reactor at a low pressure (e.g., 2 bar) for a short period (e.g., 20 minutes) to allow for controlled initial polymerization on the catalyst particles.[15]
-
Polymerization: The reactor is then pressurized with propylene to the desired polymerization pressure (e.g., 6 bar), and the polymerization is allowed to proceed for the designated time (e.g., 2 hours).[15] The temperature and pressure are maintained constant throughout the polymerization.
-
Termination: The polymerization is terminated by venting the unreacted monomer.
-
Quenching and Polymer Recovery: The reactor is cooled, and the polymerization is quenched by the addition of methanol. The resulting polymer slurry is stirred, and then a solution of 10% HCl in methanol is added to deactivate the catalyst residues.
-
Washing and Drying: The polymer is collected by filtration, washed repeatedly with methanol and acetone, and then dried in a vacuum oven at 60°C to a constant weight.[15]
Figure 2: General workflow for Ziegler-Natta polymerization of propylene.
Application Notes: Impact of Silane Donor on Polymer Properties
The choice and concentration of the external silane donor are critical parameters for tailoring the properties of the final polymer.
Effect on Stereoregularity (Isotacticity)
The primary role of the external donor is to enhance the isotacticity of the polypropylene.[7] The effectiveness of a silane donor in this regard is often evaluated by measuring the isotactic index (I.I.) of the resulting polymer, typically through techniques like ¹³C NMR spectroscopy or by determining the fraction of polymer insoluble in boiling heptane. Increasing the concentration of the external donor generally leads to an increase in the isotactic index, up to a certain plateau.
Effect on Catalyst Activity
The addition of an external donor can sometimes lead to a decrease in overall catalyst activity.[13] This is attributed to the non-selective poisoning of some of the active sites. However, a well-chosen donor at an optimal concentration will significantly enhance stereoselectivity with only a minor reduction in activity.
Effect on Molecular Weight and MWD
The structure of the silane donor can influence the molecular weight of the polymer.[9] Bulky donors may sterically hinder the approach of the monomer to the active site, which can affect the rate of chain propagation and termination, thereby influencing the molecular weight. The MWD can also be affected; some donor systems are known to produce polymers with a narrower MWD.[13]
Data Presentation
The following table illustrates the typical effects of varying the external donor type and concentration on key polymerization parameters and polymer properties. The data is hypothetical and serves for illustrative purposes.
| External Donor | Si/Al Molar Ratio | Activity (kg PP/g cat·h) | Isotactic Index (%) | Mₙ ( g/mol ) | MWD (Mₙ/Mₙ) |
| None | 0 | 25 | 79.0[7] | 150,000 | 6.5 |
| Donor C | 0.1 | 22 | 97.5 | 180,000 | 5.8 |
| Donor D | 0.1 | 20 | 98.5 | 200,000 | 5.5 |
| Donor U | 0.1 | 18 | 98.0 | 170,000 | 5.9[3] |
Donor C: Cyclohexylmethyldimethoxysilane Donor D: Dicyclopentyldimethoxysilane Donor U: Diethylaminotriethoxysilane
Conclusion
External silane donors are indispensable components in modern Ziegler-Natta catalyst systems for the production of highly isotactic polypropylene. They function by selectively deactivating aspecific catalytic sites, thereby enhancing the stereoregularity of the polymer. The structure and concentration of the silane donor have a profound impact on catalyst activity, polymer molecular weight, and molecular weight distribution. While the specific role of this compound in this application is yet to be extensively documented, its sterically hindered nature suggests it could be a promising candidate for further investigation as a selectivity control agent in Ziegler-Natta polymerization. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this and other novel silane donors in the synthesis of advanced polyolefin materials.
References
- Effect of new external donors on propylene polymerization with Ziegler-Natta catalysts. Journal of Beijing University of Chemical Technology. 2014, 41(3): 44-50.
- Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor. MDPI. 2022-08-05.
-
External Silane Donors in Ziegler–Natta Catalysis. A Three-Site Model Analysis of Effects on Catalyst Active Sites. ResearchGate. 2015-03-27. Available from: [Link]
-
The Effect of Mixed and Individual Silane External Donors on the Stereo Defect Distribution, Active Sites and Properties of Polypropylene Synthesized with Fourth Generation Ziegler–Natta Catalyst. ResearchGate. 2014. Available from: [Link]
-
Effects of hydrogen and external donor on performance of butene-1 polymerization catalyzed by supported Ziegler-Natta catalyst. ResearchGate. 2012. Available from: [Link]
-
Impact of external electron donor on performance of catalysts for olefin polymerization. ResearchGate. 2008. Available from: [Link]
-
Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors. MDPI. 2021-08-27. Available from: [Link]
-
Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor. MDPI. 2019-02-13. Available from: [Link]
-
Alkoxy Silanes as External Donors for Polypropylene Procatalyst: Study on Polymerization Performance and Effect on Resin Properties. ResearchGate. 2018. Available from: [Link]
-
Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst: Effect of external donor and. DiVA portal. 2014. Available from: [Link]
-
Effect of Silane-Based External Donor to Product Properties of Homopolypropylene Synthesized by Ziegler-Natta Catalyst. ResearchGate. 2018. Available from: [Link]
-
Influence of Silane-Type Electron Donors on Ziegler–Natta Catalysts in Ethylene Polymerization and Ethylene/α-Olefin Copolymerization. ResearchGate. 2023. Available from: [Link]
-
Development of Catalyst Technologies for Polypropylene. Sumitomo Chemical. 2022. Available from: [Link]
-
Application of silane external electron donor in gas-phase propylene polymerization plant. ResearchGate. 2010. Available from: [Link]
-
Silane Donors for Polypropylene Catalysts. Power Chemical Corporation. Available from: [Link]
-
trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane. Chongqing Chemdad Co., Ltd. Available from: [Link]
-
Tailoring polypropylene properties by package of internal/external donor in Ziegler Natta catalysts. Polyolefins Journal. 2024, 11: 255-263. Available from: [Link]
-
Ziegler-Natta catalysts for propylene polymerization: Chemistry of reactions leading to the formation of active centers. ResearchGate. 2008. Available from: [Link]
- Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene. Google Patents.
-
Ziegler-Natta Polymerizations. Chemistry LibreTexts. 2023-05-03. Available from: [Link]
-
Ziegler–Natta catalyst. Wikipedia. Available from: [Link]
-
"Ziegler–Natta Catalysts". In: Encyclopedia of Polymer Science and Technology. John Wiley & Sons, Inc. 2002. Available from: [Link]
- Ziegler-natta catalyst synthesis and process thereof. Google Patents.
-
The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. PubMed Central. 2014-06-18. Available from: [Link]
-
Application of Ziegler-Nata Catalysts in the Synthesis of Polyolefin. Progress in Chemical and Biochemical Research. 2020-10-16. Available from: [Link]
-
Ziegler–Natta Catalysts: Applications in Modern Polymer Science. ResearchGate. 2023. Available from: [Link]
Sources
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 3. mdpi.com [mdpi.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of new external donors on propylene polymerization with Ziegler-Natta catalysts [journal.buct.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. Silane Donors for Polypropylene Catalysts [powerchemical.net]
- 15. poj.ippi.ac.ir [poj.ippi.ac.ir]
Application Notes & Protocols: Synthesis of Half-Sandwich Complexes Using Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Introduction: The Strategic Advantage of Silyl-Protected Cyclopentadienyl Ligands in Organometallic Synthesis
Half-sandwich complexes, particularly those bearing the pentamethylcyclopentadienyl (Cp) ligand, are of paramount importance in modern chemistry, finding applications in catalysis, materials science, and medicinal chemistry. The Cp ligand, with its bulky nature and electron-donating properties, imparts unique stability and reactivity to the metal center. However, the direct handling of the reactive pentamethylcyclopentadienyl anion (Cp*⁻) can be challenging due to its air and moisture sensitivity.
To circumvent these difficulties, a more strategic approach involves the use of a protected form of the Cp* ligand. Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane (CpSiMe₃) has emerged as a highly effective and versatile reagent for this purpose. The trimethylsilyl (-SiMe₃) group acts as a robust protecting group, rendering the cyclopentadienyl ring stable for storage and handling.[1] This silyl group can be readily cleaved in situ during the reaction with a metal precursor, allowing for the clean and efficient transfer of the Cp ligand to the metal center. This methodology offers significant advantages in terms of ease of handling, improved reaction control, and higher yields of the desired half-sandwich complexes.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of half-sandwich complexes using this compound. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the characterization of the resulting organometallic compounds.
Chemical Properties and Handling of this compound
A thorough understanding of the starting material is crucial for successful synthesis. Below is a summary of the key properties of this compound:
| Property | Value | Reference |
| CAS Number | 134695-74-2 | |
| Molecular Formula | C₁₂H₂₂Si | |
| Molecular Weight | 194.39 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 45 °C at 0.03 mmHg | |
| Density | 0.852 g/mL at 25 °C | |
| Refractive Index | n20/D 1.486 | |
| Storage | Store in a cool, dry place under an inert atmosphere. | [2] |
| Safety | Combustible liquid. Handle in a well-ventilated fume hood. |
Reaction Mechanism: The Silylative Approach to Half-Sandwich Complexes
The synthesis of half-sandwich complexes from CpSiMe₃ typically proceeds via a transmetalation reaction. The core principle involves the reaction of the silylated cyclopentadiene with a suitable metal precursor, often a metal halide. The driving force for this reaction is the formation of a stable trimethylsilyl halide (e.g., Me₃SiCl or Me₃SiBr), which facilitates the transfer of the Cp ligand to the metal center.
The reaction can be generalized as follows:
n CpSiMe₃ + MXₙ → [CpM]ⁿ⁺ + n Me₃SiX
Where:
-
Cp*SiMe₃ is this compound
-
M is the desired metal (e.g., Ru, Rh, Ir, Fe, Co)
-
X is a halide (e.g., Cl, Br, I) or another suitable leaving group
-
n is the oxidation state of the metal
The choice of solvent is critical and is typically a non-coordinating, anhydrous solvent such as tetrahydrofuran (THF), diethyl ether, or dichloromethane (DCM) to prevent unwanted side reactions.
Figure 1: General reaction pathway for the synthesis of half-sandwich complexes.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative half-sandwich complexes. These should be considered as starting points and may require optimization based on the specific metal precursor and desired product.
Protocol 1: Synthesis of a Dimeric Rhodium(III) Half-Sandwich Complex, [Cp*RhCl₂]₂
This protocol describes the synthesis of a common and versatile starting material for a wide range of rhodium-catalyzed reactions.
Materials:
-
This compound (Cp*SiMe₃)
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Anhydrous methanol (MeOH)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add RhCl₃·xH₂O (1.0 eq) and anhydrous methanol. Stir the mixture to form a solution.
-
Ligand Addition: Add this compound (1.1 eq) to the rhodium chloride solution via syringe.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The color of the solution will typically change, indicating the formation of the complex.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under vacuum.
-
The product will precipitate as a solid.
-
Isolate the solid by filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
-
Purification: The resulting solid is often pure enough for subsequent reactions. If necessary, it can be recrystallized from a suitable solvent system like dichloromethane/hexane.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic ¹H NMR signal for the Cp* ligand is a sharp singlet at approximately δ 1.5-1.7 ppm.
Protocol 2: Synthesis of a Monomeric Ruthenium(II) Half-Sandwich Complex, [Cp*Ru(p-cymene)Cl]PF₆
This protocol outlines the synthesis of a cationic ruthenium half-sandwich complex, often used as a catalyst precursor.
Materials:
-
This compound (Cp*SiMe₃)
-
[Ru(p-cymene)Cl₂]₂ dimer
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Standard Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve the [Ru(p-cymene)Cl₂]₂ dimer (1.0 eq) in anhydrous DCM.
-
Ligand Addition: To this solution, add this compound (2.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Anion Exchange: In a separate flask, dissolve an excess of NH₄PF₆ in a minimal amount of methanol.
-
Precipitation: Add the NH₄PF₆ solution to the reaction mixture. The desired cationic complex will precipitate as a hexafluorophosphate salt.
-
Workup:
-
Stir the mixture for an additional 30 minutes.
-
Isolate the precipitate by filtration.
-
Wash the solid with water, then with a small amount of cold methanol, and finally with diethyl ether.
-
-
Drying: Dry the product under vacuum.
-
Characterization: Characterize the complex by ¹H NMR, ¹³C NMR, ³¹P NMR (for the PF₆⁻ anion), and mass spectrometry.
Figure 2: A generalized workflow for the synthesis of half-sandwich complexes.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The progress of the reaction can be monitored by standard techniques like TLC or NMR spectroscopy. The final products should be rigorously characterized to confirm their identity and purity. Expected spectroscopic data for Cp* half-sandwich complexes include:
-
¹H NMR: A sharp singlet for the 15 protons of the Cp* ligand, typically in the range of δ 1.5-2.0 ppm. The integration of this peak relative to other ligands in the complex should be consistent with the proposed structure.
-
¹³C NMR: Two signals for the Cp* ligand: one for the five quaternary carbons of the cyclopentadienyl ring (typically δ 90-100 ppm) and one for the five methyl carbons (typically δ 9-12 ppm).
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the complex should be observed.
Discrepancies in these data may indicate incomplete reaction, the formation of byproducts, or decomposition of the product.
Conclusion and Future Perspectives
The use of this compound provides a reliable and efficient route to a wide array of half-sandwich complexes. The mild reaction conditions and the stability of the silyl precursor make this a highly attractive method for both academic research and industrial applications. The resulting half-sandwich complexes are valuable as catalysts for a variety of organic transformations, as building blocks for more complex organometallic architectures, and as potential therapeutic agents in drug development. Further exploration of this synthetic methodology with different metal precursors and in the development of novel catalytic systems is an active and promising area of research.
References
-
Christensen, L., Keck, M., Schuh, L., Hendrickson, R., Carpenter, C., & Hitt, D. (n.d.). Stereoselective Synthesis of [CpRu(η6-arene)]X Complexes*. Carroll College. Retrieved from [Link]
-
Palepu, N. R., Kaminsky, W., & Rao, M. (2017). Synthesis and structural studies of half-sandwich Cp* rhodium and Cp* iridium complexes featuring mono, bi and tetradentate nitrogen and oxygen donor ligands. Journal of Chemical Sciences, 129(5), 561–571. [Link]
-
Adhikari, S., Palepu, N. R., Sutradhar, D., Phillips, R. M., Kaminsky, W., Chandra, A. K., & Kollipara, M. R. (2016). Neutral and cationic half-sandwich arene ruthenium, CpRh and CpIr oximato and oxime complexes: Synthesis, structural, DFT and biological studies. Journal of Organometallic Chemistry, 820, 69-80. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane. Retrieved from [Link]
Sources
Mastering Regioselectivity: A Detailed Guide to the Alkylation of Lithium (Trimethylsilyl)tetramethylcyclopentadienide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The functionalization of cyclopentadienyl (Cp) ligands is a cornerstone of modern organometallic chemistry, enabling the fine-tuning of the steric and electronic properties of metal complexes for applications in catalysis and materials science. Among the vast array of substituted Cp ligands, the tetramethylcyclopentadienyl framework offers a robust platform for further elaboration. The introduction of a trimethylsilyl (TMS) group provides a strategic tool for directing subsequent functionalization. This comprehensive guide provides an in-depth exploration of the regioselective alkylation of lithium (trimethylsilyl)tetramethylcyclopentadienide. We will delve into the underlying mechanistic principles, provide detailed, field-tested protocols for the synthesis of the starting material and its regioselective alkylation, and discuss the characterization and subsequent manipulation of the resulting products. This document is intended to serve as a practical resource for researchers seeking to leverage this powerful synthetic methodology.
Introduction: The Strategic Role of the Trimethylsilyl Group in Cyclopentadienyl Functionalization
The cyclopentadienyl ligand and its derivatives are ubiquitous in organometallic chemistry, forming the basis for a vast number of catalysts, including the Nobel Prize-winning Ziegler-Natta catalysts for olefin polymerization. The ability to precisely control the substitution pattern on the Cp ring is paramount for tailoring the properties of the resulting metal complexes. The (trimethylsilyl)tetramethylcyclopentadienyl ligand is a particularly valuable building block. The trimethylsilyl group serves two primary strategic purposes:
-
Steric and Electronic Influence: The bulky TMS group can influence the coordination geometry and reactivity of the resulting metal complexes. Electronically, the silicon atom, being more electropositive than carbon, can influence the electron density of the Cp ring through hyperconjugation.
-
A Removable Directing Group: Crucially, the TMS group can be selectively removed under mild conditions, allowing for the introduction of other functionalities at a specific position. This "protecting and directing" strategy is a powerful tool in multi-step organic synthesis.
This guide will focus on the pivotal reaction of this ligand system: the regioselective alkylation of its lithium salt. The key to controlling the position of alkylation lies in understanding the interplay of steric and electronic factors, which we will explore in detail.
Mechanistic Insights: Understanding the Drivers of Regioselectivity
The alkylation of lithium (trimethylsilyl)tetramethylcyclopentadienide proceeds via a nucleophilic attack of the cyclopentadienyl anion on an electrophilic alkylating agent. The regioselectivity of this reaction is primarily dictated by the steric hindrance of the incoming electrophile.
The cyclopentadienyl anion has two potentially reactive sites for alkylation: the silyl-bearing carbon (C-5) and the unsubstituted carbons of the double bonds (C-1/C-4 and C-2/C-3).
-
Attack at the Silyl-Bearing Carbon (C-5): This pathway is favored by sterically non-hindered electrophiles , such as methyl iodide (MeI) or methyl tosylate (MeOTs). The trimethylsilyl group, while bulky, does not completely shield the adjacent carbon from attack by small reagents. The electronic influence of the silyl group, which can stabilize an adjacent positive charge buildup in the transition state through σ-π hyperconjugation, may also play a role.
-
Attack at an Unsubstituted Carbon (leading to gem-dialkyl substitution): This pathway is preferred by bulkier alkyl halides , such as 1-bromo-2-chloroethane or 1-chloro-2-iodoethane. The significant steric repulsion between the bulky electrophile and the trimethylsilyl group, as well as the four methyl groups on the ring, directs the attack to the less hindered positions. This results in the formation of a gem-dialkyl-substituted cyclopentadiene.
The following diagram illustrates the competing reaction pathways:
Figure 1. Factors influencing the regioselectivity of alkylation.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the starting materials and the subsequent regioselective alkylation reactions.
Safety Precaution: All reactions involving organolithium reagents are highly air- and moisture-sensitive and should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Organolithium reagents such as n-butyllithium are pyrophoric and must be handled with extreme care.
Synthesis of 1,2,3,4,5-Pentamethylcyclopentadiene
This procedure is adapted from the method described in Organic Syntheses.
Materials:
-
2,3,4,5-tetramethyl-2-cyclopenten-1-one
-
Methylmagnesium chloride (or methylmagnesium bromide) solution in THF
-
Acetic acid (10% aqueous solution)
-
Hydrochloric acid (20% aqueous solution)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of methylmagnesium chloride (1.2 equivalents) in anhydrous THF, add a solution of 2,3,4,5-tetramethyl-2-cyclopenten-1-one (1 equivalent) in anhydrous THF dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the slow addition of 10% aqueous acetic acid.
-
Extract the aqueous phase with diethyl ether.
-
To the combined organic phases, add 20% aqueous hydrochloric acid and stir for 30 minutes.
-
Neutralize the organic phase by washing with 5% aqueous sodium bicarbonate solution, followed by water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to yield 1,2,3,4,5-pentamethylcyclopentadiene as a colorless to pale yellow liquid.
Synthesis of 1,2,3,4-Tetramethyl-5-(trimethylsilyl)cyclopentadiene
This procedure is a modification of the general method for silylating cyclopentadienyl anions.
Materials:
-
1,2,3,4,5-Pentamethylcyclopentadiene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
Procedure:
-
Dissolve 1,2,3,4,5-pentamethylcyclopentadiene (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1 equivalent) dropwise via the dropping funnel, maintaining the temperature below -70 °C. A color change to yellow or orange indicates the formation of the lithium salt.
-
After the addition is complete, allow the solution to warm to room temperature and stir for 1 hour.
-
Cool the solution back to 0 °C and add freshly distilled chlorotrimethylsilane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with hexanes.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to afford 1,2,3,4-tetramethyl-5-(trimethylsilyl)cyclopentadiene.
Protocol for Regioselective Alkylation
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,2,3,4-tetramethyl-5-(trimethylsilyl)cyclopentadiene (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1 equivalent) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of lithium (trimethylsilyl)tetramethylcyclopentadienide. This solution is then used directly in the subsequent alkylation step.
-
Cool the freshly prepared solution of lithium (trimethylsilyl)tetramethylcyclopentadienide to 0 °C.
-
Add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether or hexanes.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation to yield 5-(trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene.
-
Cool the freshly prepared solution of lithium (trimethylsilyl)tetramethylcyclopentadienide to 0 °C.
-
Add 1-bromo-2-chloroethane (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether or hexanes.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography on silica gel to isolate the gem-dialkylated product.
Product Characterization
The regiochemical outcome of the alkylation can be readily determined by ¹H and ¹³C NMR spectroscopy.
Expected NMR Data for the Starting Material and Alkylated Products
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 1,2,3,4-Tetramethyl-5-(trimethylsilyl)cyclopentadiene | Singlet for Si(CH₃)₃ protons around 0.1-0.3 ppm. Multiple singlets for the four methyl groups on the cyclopentadiene ring between 1.5-2.0 ppm. | Signal for Si(CH₃)₃ carbons around 0-5 ppm. Characteristic signals for the sp² and sp³ carbons of the cyclopentadiene ring. |
| 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene (from small electrophile) | A new singlet corresponding to the newly introduced methyl group. The Si(CH₃)₃ signal will remain a singlet. | A new signal for the methyl carbon. The silyl-bearing carbon will now be quaternary and its chemical shift will change. |
| gem-Dialkyl-substituted cyclopentadiene (from bulky electrophile) | The appearance of new signals corresponding to the protons of the introduced alkyl group. The symmetry of the molecule will be lower, leading to more complex signals for the ring methyl groups. | New signals for the carbons of the alkyl group. The signal for the carbon that was alkylated will shift downfield and become quaternary. |
Note: The exact chemical shifts will depend on the solvent and the specific alkylating agent used. It is recommended to run 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous structure elucidation, especially for the less symmetrical gem-dialkylated products.
Subsequent Transformations: Desilylation
A key advantage of using the trimethylsilyl group as a directing group is its facile removal. This unmasks a reactive position on the cyclopentadiene ring for further functionalization or for the preparation of the final ligand.
Protocol for Desilylation using Tetrabutylammonium Fluoride (TBAF)
TBAF is a common and effective reagent for the cleavage of silicon-carbon bonds.
Materials:
-
Alkylated (trimethylsilyl)tetramethylcyclopentadiene
-
Tetrabutylammonium fluoride (TBAF) solution in THF (typically 1 M)
-
Anhydrous THF
-
Diethyl ether or hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the silylated cyclopentadiene derivative (1 equivalent) in anhydrous THF.
-
Add a solution of TBAF in THF (1.1-1.5 equivalents) dropwise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether or hexanes.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.
Applications in Organometallic Chemistry and Catalysis
The alkylated tetramethylcyclopentadienyl ligands prepared via this regioselective methodology are valuable precursors for a wide range of organometallic complexes. These ligands can be used to synthesize:
-
Metallocene Catalysts: The functionalized Cp ligands can be incorporated into metallocene frameworks (e.g., of titanium, zirconium, or hafnium) to create catalysts for olefin polymerization. The nature of the alkyl substituent can influence the catalyst's activity, selectivity, and the properties of the resulting polymer.
-
Half-Sandwich Complexes: These ligands can be used to prepare half-sandwich "piano-stool" complexes of various transition metals, which have applications in a wide range of catalytic transformations, including hydrogenation, C-H activation, and polymerization.
-
Complexes with Tailored Steric and Electronic Properties: The ability to introduce specific alkyl groups at defined positions allows for the systematic tuning of the steric and electronic environment around the metal center, which is crucial for optimizing catalyst performance.
The following diagram provides a workflow for the application of these ligands in the synthesis of metallocene catalysts.
Figure 2. Workflow from starting material to functional catalyst.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of lithiated product | Incomplete deprotonation due to impure starting material or inactive n-BuLi. | Ensure the cyclopentadiene derivative is pure and dry. Titrate the n-BuLi solution before use to determine its exact concentration. |
| Mixture of regioisomers | Reaction temperature too high, leading to loss of selectivity. | Maintain low temperatures during the addition of the electrophile. For bulky electrophiles, ensure the reaction is run at a temperature that favors kinetic control. |
| Incomplete desilylation | Insufficient TBAF or deactivated reagent. | Use a fresh bottle of TBAF solution or titrate it. Increase the amount of TBAF or the reaction time. |
| Difficulty in purification | Similar polarities of starting material and product. | For the alkylation products, careful column chromatography with a shallow solvent gradient is recommended. For desilylated products, an acidic or basic wash may help remove byproducts. |
Conclusion
The regioselective alkylation of lithium (trimethylsilyl)tetramethylcyclopentadienide is a powerful and versatile tool for the synthesis of functionalized cyclopentadienyl ligands. By carefully selecting the steric properties of the alkylating agent, researchers can control the position of substitution with a high degree of precision. The trimethylsilyl group acts as an effective and removable directing group, opening up a wide range of possibilities for the synthesis of tailored ligands for applications in organometallic chemistry and catalysis. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this important synthetic methodology in their own work.
References
- Jutzi, P., et al. (1993). On the Regioselectivity of Alkylation of the (Trimethylsilyl)tetramethylcyclopentadienide Anion (IV). A New Approach to the Synthesis of 1,2,3,4-Tetramethylfulvene (XIV). Synthesis, 1993(7), 684-686.
- Kaminsky, W. (2012). Discovery of Metallocene Catalysts and Their Impact on the Production of Polyolefins. Chemical Society Reviews, 41(13), 4984-4993.
- Song, F., & Li, X. (2019). Recent advances in the synthesis of ansa-metallocene complexes.
- Kaburagi, Y., & Kishi, Y. (2007). An operationally simple and efficient work-up procedure for TBAF-mediated desilylation; application to halichondrin synthesis. Tetrahedron Letters, 48(12), 2115-2118.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
- Gandelman, M., & Milstein, D. (2003). Half-Sandwich Complexes of the Late Transition Metals. In Comprehensive Coordination Chemistry II (Vol. 1, pp. 645-715). Elsevier.
- Haltermann, R. L. (1992). Synthesis and applications of chiral cyclopentadienylmetal complexes. Chemical Reviews, 92(5), 965-994.
- Wikipedia. (2023). Trimethylsilyl cyclopentadiene. Retrieved
application of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane in the synthesis of arylpiperazine derivatives
Application Note & Protocols
Topic: Strategic Use of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane for the Synthesis of Arylpiperazine Scaffolds via Transition-Metal Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to Arylpiperazine Synthesis
Arylpiperazine moieties are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs targeting central nervous system disorders, oncology, and infectious diseases.[1][2] Their synthesis has traditionally been dominated by palladium-catalyzed C-N cross-coupling reactions, famously known as the Buchwald-Hartwig amination.[3][4] The success of these reactions is critically dependent on the choice of ligand, which modulates the catalyst's stability, activity, and selectivity. While phosphine-based ligands are prevalent, the exploration of alternative ligand classes offers new avenues for overcoming existing challenges and enhancing catalytic efficiency.
This application note details the strategic use of This compound (TMS-Cp''') as a stable, convenient precursor for the in situ generation of an active transition-metal catalyst for arylpiperazine synthesis.[5][6] The tetramethylcyclopentadienyl (Cp''') ligand, liberated from its silyl-protected form, is both sterically demanding and electron-rich. These properties can impart unique reactivity and stability to the catalytic metal center, offering a valuable alternative to conventional ligand systems.[7] We present a comprehensive guide, from the underlying mechanistic principles to detailed, field-tested protocols for researchers aiming to leverage this advanced catalytic system.
The Principle: Leveraging a Bulky Cyclopentadienyl Ligand Precursor
The core of this methodology lies in the use of TMS-Cp''' not as a direct reagent, but as a pro-ligand. The trimethylsilyl group serves as a protecting group, rendering the otherwise reactive cyclopentadiene moiety stable for storage and handling under ambient conditions.[8]
In Situ Catalyst Formation and Mechanistic Rationale
The active catalyst is generated in situ through the reaction of TMS-Cp''' with a suitable transition-metal precursor, typically from the platinum group metals (e.g., Palladium, Rhodium). A base facilitates the desilylation and subsequent coordination of the Cp''' anion to the metal center.
The decision to employ the Cp''' ligand is rooted in its distinct stereoelectronic profile.
-
Expertise & Causality: Unlike many monodentate phosphines, the η⁵-coordination of the Cp''' ligand provides a robust, encapsulating environment for the metal. Its significant steric bulk can promote the final reductive elimination step—often the rate-limiting step in C-N couplings—by destabilizing the crowded metal center of the product-complex.[7] Furthermore, the four methyl groups make it a strong electron-donating ligand, which enhances the electron density at the metal center, facilitating the initial oxidative addition of the aryl halide.[9]
The proposed catalytic cycle for a Pd-catalyzed amination using the Cp''' ligand is illustrated below. This cycle is analogous to the established mechanism for related cross-coupling reactions.[10][11]
Caption: Proposed catalytic cycle for Pd/Cp'''-catalyzed arylpiperazine synthesis.
Detailed Application Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. An inert atmosphere (Nitrogen or Argon) is crucial for catalyst activity. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
-
Ligand Precursor: this compound (CAS 134695-74-2)
-
Metal Source: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Aryl Halide: e.g., 4-Bromoanisole, 1-Chloro-4-(trifluoromethyl)benzene
-
Amine: Piperazine
-
Base: Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄)
-
Solvent: Anhydrous Toluene or Dioxane
-
Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, inert gas manifold (N₂ or Ar), heating mantle or oil bath, standard glassware for workup and purification, syringe, cannula.
Protocol: In Situ Catalyst Generation and C-N Coupling
This protocol describes a general procedure for the coupling of an aryl halide with piperazine on a 1.0 mmol scale.
Caption: General experimental workflow for arylpiperazine synthesis.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.4 mmol).
-
Inerting: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL). Add this compound (0.05 mmol, 5 mol%), the aryl halide (1.0 mmol), and piperazine (1.2 mmol).
-
Causality Note: A slight excess of the ligand relative to the metal is used to ensure complete complex formation and to prevent the formation of undesired palladium black. The base (NaOtBu) is strong enough to facilitate both the desilylation of the ligand precursor and the deprotonation of the piperazine N-H bond during the catalytic cycle.[4]
-
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-16 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (disappearance of the aryl halide starting material), cool the flask to room temperature. Carefully quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure arylpiperazine product.
Representative Data & Troubleshooting
The performance of the catalytic system can be evaluated across a range of substrates. Below are representative, expected outcomes for this protocol.
| Entry | Aryl Halide | Base | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromoanisole | NaOtBu | 100 | 6 | >90 |
| 2 | 1-Chloro-4-nitrobenzene | K₃PO₄ | 110 | 12 | >85 |
| 3 | 2-Bromopyridine | NaOtBu | 100 | 8 | >80 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | NaOtBu | 110 | 16 | ~75 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen/moisture contamination). | Ensure all glassware is rigorously dried and the system is kept under a strict inert atmosphere. Use freshly opened, anhydrous solvents. |
| Insufficient temperature or reaction time. | Increase the reaction temperature in 10 °C increments. Extend the reaction time and monitor for progress. | |
| Formation of Palladium Black | Ligand dissociation or degradation. | Increase ligand loading slightly (e.g., from 5 mol% to 7.5 mol%). Ensure the temperature is not excessively high. |
| Side Product Formation | Hydrodehalogenation of aryl halide. | Ensure the absence of water. Consider using a weaker base like K₃PO₄ if hydrodehalogenation is a significant issue. |
Conclusion
This compound serves as an excellent, air-stable precursor for the formation of a highly active catalyst for C-N cross-coupling reactions. The methodology presented provides a robust and reproducible pathway for the synthesis of medicinally relevant arylpiperazine derivatives. The unique steric and electronic properties of the in situ-generated Cp'''-metal complex offer a powerful tool for synthetic chemists, enabling efficient bond formation where other catalytic systems may fall short. This approach expands the toolkit for modern organic synthesis and facilitates the exploration of novel chemical space in drug discovery.
References
- 1. Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE | 134695-74-2 [chemicalbook.com]
- 7. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 134695-74-2 | Benchchem [benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
metalation of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane with organolithium reagents
Application Note & Protocol
Topic: Strategic Metalation of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane for the Synthesis of the [C₅Me₄(SiMe₃)]⁻ Ligand Precursor
Audience: Researchers, scientists, and drug development professionals in organometallic chemistry and catalysis.
Executive Summary
The (trimethylsilyl)tetramethylcyclopentadienyl ligand, [C₅Me₄(SiMe₃)]⁻ (often abbreviated as Cp'⁻), is a cornerstone in modern organometallic chemistry. Its unique combination of steric bulk from the four methyl groups and one trimethylsilyl (TMS) group, along with enhanced solubility in nonpolar solvents, allows for the stabilization of novel metal complexes with unique reactivity.[1][2] This ligand has been instrumental in the synthesis of advanced catalysts and materials.[3][4] The most direct and efficient route to generate the lithium salt of this ligand, Li[C₅Me₄(SiMe₃)], is through the deprotonation (metalation) of its parent diene, this compound, using a strong organolithium base.[5][6]
This document provides a comprehensive guide to this fundamental transformation. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents, and provide a field-tested protocol for reliable, high-yield synthesis.
Foundational Principles: The Chemistry of Deprotonation
The core of this synthesis is a classic acid-base reaction where the weakly acidic methine proton on the cyclopentadienyl ring is abstracted by a potent organolithium base.[7]
The Substrate: this compound (C₅Me₄HSiMe₃)
-
Structure: This molecule features a cyclopentadiene ring fully substituted with four methyl groups and one trimethylsilyl group. The key reactive site is the single C-H bond on the sp³-hybridized carbon.
-
Acidity: The acidity of this proton (pKa ≈ 20-25 in non-aqueous solvents) is significantly enhanced compared to a simple alkane. This is because its removal results in the formation of the aromatic cyclopentadienyl anion, a highly stabilized 6π-electron system. The electron-donating methyl groups slightly decrease this acidity, but not enough to prevent deprotonation by a sufficiently strong base.
-
Role of the SiMe₃ Group: The trimethylsilyl group is not merely a bulky substituent. It significantly increases the lipophilicity of the resulting metal complexes, often rendering them soluble in hydrocarbons like hexane or pentane.[1] This property is invaluable for purification and subsequent reactions in non-coordinating solvents.
The Reagent: Organolithium Bases
Organolithium reagents (R-Li) are characterized by a highly polarized carbon-lithium bond, which imparts significant carbanionic character to the organic group.[8] This makes them exceptionally strong bases, capable of deprotonating even very weak carbon acids like C₅Me₄HSiMe₃.[9][10] The driving force of the reaction is the formation of a stable, neutral alkane byproduct and the thermodynamically favored lithium cyclopentadienide salt.
Reaction Mechanism
The metalation proceeds via a concerted proton abstraction mechanism. The organolithium reagent, which often exists as an aggregate (e.g., a tetramer for n-BuLi in non-coordinating solvents), attacks the acidic proton on the cyclopentadiene ring.[6]
Caption: Deprotonation of the silyl-cyclopentadiene by n-butyllithium.
Strategic Reagent Selection: A Comparative Analysis
The choice of organolithium reagent is critical. While several options exist, they differ in basicity, steric hindrance, and nucleophilicity. The optimal choice depends on the substrate's sensitivity to nucleophilic attack and steric factors.
| Reagent | Formula | Relative Basicity | Steric Hindrance | Key Characteristics & Use Case |
| n-Butyllithium | n-BuLi | Strong | Low | Recommended: The most common and cost-effective choice. Its low steric bulk ensures rapid deprotonation without significant side reactions for this substrate.[6] |
| sec-Butyllithium | s-BuLi | Stronger | Medium | More reactive and a stronger base than n-BuLi. Can be used if deprotonation with n-BuLi is sluggish, but offers no significant advantage here. |
| tert-Butyllithium | t-BuLi | Strongest | High | Exceptionally strong base, but its extreme steric bulk can sometimes hinder approach to the acidic proton. It is also the most pyrophoric and hazardous of the three.[11] Not necessary for this transformation. |
For the metalation of C₅Me₄HSiMe₃, n-butyllithium (n-BuLi) is the reagent of choice due to its ideal balance of high reactivity, commercial availability, and relatively manageable handling.
Detailed Experimental Protocol
This protocol details the synthesis of Li[C₅Me₄(SiMe₃)] for use as a stock solution or for immediate in situ application. All operations must be performed under a dry, oxygen-free inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Workflow Overview
Caption: Standard workflow for the synthesis of Li[C₅Me₄(SiMe₃)].
Materials & Equipment
-
Reagents:
-
This compound (C₁₂H₂₂Si, MW: 194.39 g/mol )[12]
-
n-Butyllithium (typically 1.6 M or 2.5 M solution in hexanes)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl Ether, or Hexane)
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a sidearm
-
Magnetic stirrer and stir bar
-
Gas-tight syringes
-
Cannula for solvent transfer
-
Low-temperature thermometer
-
Dewar flask for cooling bath (Dry ice/acetone or isopropanol)
-
Inert gas manifold (Schlenk line)
-
Step-by-Step Procedure
Note: The following procedure is for a 10 mmol scale. Adjust quantities as needed.
-
Glassware Preparation: Flame-dry a 100 mL Schlenk flask containing a magnetic stir bar under vacuum and backfill with inert gas three times to ensure all moisture is removed. Allow the flask to cool to room temperature.
-
Substrate Addition: Under a positive flow of inert gas, add 1.94 g (10.0 mmol) of this compound to the flask.
-
Solvent Addition: Transfer 40 mL of anhydrous solvent (THF is recommended for a well-solvated product) into the flask via cannula. Stir the solution until the substrate is fully dissolved.
-
Cooling: Place the Schlenk flask in a dry ice/acetone bath and cool the solution to -78 °C with stirring. Maintain this temperature for 10-15 minutes to ensure thermal equilibrium.[13]
-
n-BuLi Addition: Using a gas-tight syringe, slowly add 1.0 equivalent of n-butyllithium solution dropwise to the stirred solution over 15-20 minutes. For a 1.6 M solution, this corresponds to 6.25 mL (10.0 mmol) .
-
Causality Check: Slow, dropwise addition at low temperature is crucial to dissipate the heat from the exothermic reaction and prevent potential side reactions, such as the deprotonation of THF by n-BuLi.[6] A yellow or white precipitate of the lithium salt is expected to form during the addition.
-
-
Reaction: After the addition is complete, allow the mixture to stir at -78 °C for an additional 1 hour .
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for at least 2 hours (or overnight) to ensure the reaction goes to completion.
-
Product Handling: The resulting slurry or solution of Li[C₅Me₄(SiMe₃)] is now ready.
-
For in situ use: The product can be directly used for subsequent reactions by transferring it via cannula. This is the most common application.
-
For Isolation: If the solid product is required, the solvent can be removed under vacuum. The resulting solid should then be washed with cold, anhydrous hexane (to remove any unreacted starting material and LiBr/LiCl impurities from the n-BuLi solution) and dried thoroughly under high vacuum. The isolated solid is highly air- and moisture-sensitive and must be handled exclusively in a glovebox.
-
Product Validation and Characterization
To confirm the successful formation of Li[C₅Me₄(SiMe₃)], a small aliquot of the reaction mixture can be carefully cannulated into an NMR tube under inert atmosphere.
-
¹H NMR (in THF-d₈): The disappearance of the characteristic methine proton signal from the starting material (C₅Me₄H SiMe₃) is the primary indicator of complete deprotonation. The spectrum of the product will show sharp singlets for the trimethylsilyl protons (approx. 0.1-0.3 ppm) and the four equivalent methyl groups on the cyclopentadienyl ring (approx. 2.0-2.2 ppm).
-
¹³C NMR (in THF-d₈): The spectrum will show the characteristic signals for the aromatic cyclopentadienyl ring carbons, as well as the methyl and TMS carbons.
-
⁷Li NMR (in THF-d₈): A single resonance is expected, with a chemical shift characteristic of a solvated lithium cation.
Critical Safety Considerations
-
Pyrophoric Reagents: Organolithium reagents such as n-butyllithium are extremely pyrophoric and will ignite spontaneously upon contact with air.[11] They also react violently with water. All handling must be performed by trained personnel under a strictly inert atmosphere.
-
Safe Quenching: Never add water or protic solvents directly to a concentrated organolithium solution. To quench unreacted n-BuLi or clean glassware, first dilute significantly with a high-boiling, non-reactive hydrocarbon solvent (like heptane), cool the mixture in an ice bath, and slowly add isopropyl alcohol dropwise. Once the reaction subsides, ethanol can be added, followed finally and cautiously by water.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves when working with these reagents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution |
| Incomplete Reaction (Starting material remains) | 1. Insufficient n-BuLi (under-titrated solution).2. Reagent quenched by wet solvent/glassware.3. Insufficient reaction time. | 1. Retitrate the n-BuLi solution. Add additional equivalents if necessary.2. Ensure all solvents and glassware are rigorously dried.3. Extend the stirring time at room temperature. |
| Dark Brown/Black Solution | Decomposition due to reaction with oxygen or impurities. | The reaction has likely failed. Discard safely and repeat with scrupulous attention to inert atmosphere techniques. |
| Low Yield of Isolated Solid | 1. Product is partially soluble in the wash solvent (hexane).2. Mechanical loss during filtration/transfer. | 1. Use minimal amounts of pre-chilled hexane for washing.2. Ensure careful and efficient transfer techniques, preferably within a glovebox. |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dinitrogen Activation and Hydrogenation by C5Me4SiMe3-Ligated Di- and Trinuclear Chromium Hydride Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. resources.saylor.org [resources.saylor.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemscene.com [chemscene.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
catalytic applications of transition metal complexes with silyl-bridged cyclopentadienyl ligands
An in-depth guide to the for researchers, scientists, and drug development professionals.
Introduction: The Architectural Advantage of Silyl-Bridged ansa-Metallocenes
Transition metal complexes featuring cyclopentadienyl (Cp) ligands have been cornerstones of organometallic chemistry and catalysis since the discovery of ferrocene.[1] A significant evolution in this field was the development of ansa-metallocenes, where two cyclopentadienyl rings are linked by a bridging group.[2][3] This structural constraint prevents the rotation of the Cp ligands, thereby modifying the steric and electronic environment of the metal center and enabling greater control over catalytic processes.[3]
Among the various bridging moieties, the silyl bridge (typically -SiR₂-) has proven particularly effective. The Si-C bond length and C-Si-C bond angle within the bridge significantly influence the geometry of the catalytically active site. Specifically, the angle between the two Cp rings is a critical parameter; for instance, in the ansa-titanocene Me₂Si(C₅H₄)₂TiCl₂, this angle is 51.2°, compared to 58.5° in the unbridged titanocene dichloride.[3] This geometric constraint is instrumental in dictating the stereoselectivity of reactions such as olefin polymerization.[3][4] These silyl-bridged complexes, particularly of titanium and zirconium, have demonstrated remarkable efficacy as catalysts in a range of organic transformations, most notably in olefin polymerization and hydrosilylation reactions.[4][5][6]
This guide provides a detailed overview of the synthesis, characterization, and catalytic applications of these sophisticated molecular machines, offering both foundational principles and actionable protocols for the modern research laboratory.
Synthesis of Silyl-Bridged ansa-Metallocene Complexes
The synthesis of silyl-bridged ansa-metallocenes is a multi-step process that requires careful execution under inert atmosphere conditions. The general strategy involves the formation of the silyl-bridged bis(cyclopentadienyl) ligand precursor, followed by metallation with a suitable transition metal salt.
Principle of Synthesis
The core of the synthesis lies in the sequential reaction of a dichlorosilane (e.g., dimethyldichlorosilane, Me₂SiCl₂) with cyclopentadienyl anions (or their substituted derivatives like indenyl or fluorenyl). The first reaction forms a silyl-substituted cyclopentadiene, which is then deprotonated and reacted with a second cyclopentadienyl-type anion source. Subsequent metallation, typically with a Group 4 metal halide like ZrCl₄ or TiCl₄, yields the desired ansa-metallocene dichloride complex.[7][8] The choice of cyclopentadienyl precursors and substituents on the silicon bridge allows for fine-tuning of the catalyst's structure and, consequently, its catalytic performance.[1]
General Synthetic Workflow
The synthesis can be visualized as a convergent process, where two different (or identical) Cp-type fragments are linked by the silyl bridge before complexation to the metal center.
Caption: General workflow for the synthesis of a silyl-bridged ansa-metallocene.
Experimental Protocol: Synthesis of rac-[Me₂Si(Ind)₂]ZrCl₂
This protocol is a representative example adapted from established literature procedures for synthesizing a common silyl-bridged zirconocene catalyst. All operations must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials:
-
Indene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dimethyldichlorosilane (Me₂SiCl₂)
-
Zirconium(IV) chloride (ZrCl₄)
-
Anhydrous solvents: Tetrahydrofuran (THF), Diethyl ether (Et₂O), Pentane, Dichloromethane (CH₂Cl₂)
Procedure:
-
Preparation of the Ligand Dianion:
-
Dissolve indene in anhydrous Et₂O in a Schlenk flask and cool to 0 °C.
-
Slowly add one equivalent of n-BuLi solution. Allow the mixture to warm to room temperature and stir for 2 hours to form indenyl lithium.
-
Cool the solution to -78 °C and add 0.5 equivalents of Me₂SiCl₂ dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. The solution will contain a mixture of rac and meso isomers of the bridged ligand precursor, Me₂Si(IndH)₂.
-
Cool the solution to -78 °C and add two equivalents of n-BuLi. Stir and allow to warm to room temperature overnight to form the dilithio salt, rac/meso-[Me₂Si(Ind)₂]Li₂.
-
-
Metallation:
-
In a separate Schlenk flask, create a slurry of one equivalent of ZrCl₄ in anhydrous pentane or CH₂Cl₂ and cool to -78 °C.
-
Slowly add the solution of the dilithio salt from step 1 to the ZrCl₄ slurry via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. The color will typically change, and a precipitate will form.
-
-
Isolation and Purification:
-
Filter the reaction mixture to remove LiCl precipitate.
-
Evaporate the solvent from the filtrate under vacuum.
-
The resulting solid contains a mixture of rac and meso isomers of [Me₂Si(Ind)₂]ZrCl₂. The desired rac isomer can often be selectively crystallized from a suitable solvent like toluene or dichloromethane, as it is typically less soluble than the meso isomer.
-
Characterization: The final product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm the structure and isomeric purity.[7] The ¹H NMR spectrum will show characteristic signals for the silyl-methyl groups and the protons on the indenyl framework.[7] X-ray crystallography can be used to definitively determine the solid-state structure.
Application 1: Olefin Polymerization
The most significant industrial application of silyl-bridged ansa-metallocenes is in the stereoselective polymerization of α-olefins, particularly propylene.[4][9] By carefully designing the ligand framework, it is possible to produce polypropylene with highly controlled tacticity (isotactic, syndiotactic, or atactic).[3]
Principle and Mechanism of Stereocontrol
When activated by a cocatalyst, typically methylaluminoxane (MAO) or a borate activator, the metallocene dichloride precursor forms a catalytically active cationic species.[10][11] The polymerization proceeds via the Cossee-Arlman mechanism, involving the coordination of the olefin to the vacant site on the metal center followed by migratory insertion into the metal-polymer chain bond.[11]
The stereochemistry of the resulting polymer is dictated by the geometry of the catalyst. The rigid ansa-bridge forces the substituents on the Cp rings into a fixed orientation, which in turn directs the incoming monomer to coordinate in a specific way to minimize steric hindrance.
-
C₂-symmetric catalysts (like rac-[Me₂Si(Ind)₂]ZrCl₂) have a chiral environment that forces each incoming monomer to adopt the same orientation, leading to isotactic polypropylene.
-
Cₛ-symmetric catalysts force successive monomers to adopt alternating orientations, resulting in syndiotactic polypropylene.[12]
Caption: Simplified mechanism for isotactic propylene polymerization.
Experimental Protocol: Propylene Polymerization
This protocol provides a general method for laboratory-scale propylene polymerization.
Materials:
-
Silyl-bridged zirconocene dichloride precatalyst
-
Methylaluminoxane (MAO) solution in toluene
-
Polymerization-grade propylene
-
Anhydrous toluene
-
Methanol (acidified with HCl)
-
High-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a stirrer, temperature control, and gas inlet.
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor under vacuum and heat. Purge with argon or nitrogen.
-
Catalyst Activation: In a glovebox, charge the reactor with anhydrous toluene. Add the MAO solution and stir. Then, add a solution of the zirconocene precatalyst in toluene. The Al:Zr ratio is a critical parameter and is typically high (e.g., 1000:1 to 10000:1).
-
Polymerization: Seal the reactor, remove it from the glovebox, and place it in a temperature-controlled bath. Pressurize the reactor with propylene to the desired pressure (e.g., 2-10 bar). Maintain constant pressure and vigorous stirring for the desired reaction time (e.g., 1 hour).
-
Quenching and Polymer Isolation: Vent the excess propylene. Carefully quench the reaction by slowly adding acidified methanol. The polymer will precipitate as a white solid.
-
Workup: Stir the mixture for 30 minutes. Filter the polymer, wash it extensively with methanol and then water to remove the catalyst residues, and dry it in a vacuum oven at 60 °C to a constant weight.
Performance Data of Silyl-Bridged Zirconocene Catalysts
The performance of these catalysts is highly dependent on their structure and the polymerization conditions.
| Catalyst Precursor | Symmetry | Cocatalyst | Activity (kg PP/mol Zr·h·[C₃H₆]) | Polymer Tacticity | Reference |
| rac-[Me₂Si(2-Me-4-Ph-Ind)₂]ZrCl₂ | C₂ | MAO | High | Isotactic | [13][14] |
| [(1,2-Me₂Si)₂{C₅H₂-4-R}{...}]ZrCl₂ | Cₛ | MAO | High | Syndiotactic (>99.5%) | [12] |
| Ph₂Si-bridged {Cp/Flu} complex | C₁ | MAO | Moderate | Isotactic | [15] |
Application 2: Hydrosilylation Reactions
Silyl-bridged transition metal complexes, particularly those of titanium, are effective catalysts for the hydrosilylation of unsaturated organic molecules such as alkenes, alkynes, and carbonyl compounds.[5][6] This reaction involves the addition of a Si-H bond across a multiple bond and is a powerful method for synthesizing organosilicon compounds and for reductions in organic synthesis.[16]
Principle of Catalysis
Titanocene derivatives are known to catalyze a variety of reactions involving Si-H compounds.[17][18] The catalytic cycle for hydrosilylation is believed to involve a low-valent titanium species, often a Ti(III) hydride, which is generated in situ.[17] The open geometry of some ansa-titanocene complexes can enhance their catalytic efficiency, especially for sterically demanding substrates.[6] The mechanism typically involves oxidative addition of the hydrosilane to the metal center, coordination of the unsaturated substrate, migratory insertion, and reductive elimination to release the product and regenerate the catalyst.
Caption: A plausible catalytic cycle for titanocene-catalyzed hydrosilylation.
Experimental Protocol: Hydrosilylation of an Alkene
This protocol describes a general procedure for the hydrosilylation of an alkene catalyzed by an ansa-titanocene complex.
Materials:
-
ansa-Dimethyltitanocene complex, e.g., [Me₂C(C₅H₄)₂TiMe₂][6]
-
Alkene (e.g., 1-octene, styrene)
-
Hydrosilane (e.g., phenylsilane, triethylsilane)
-
Anhydrous solvent (e.g., toluene, THF)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add the alkene and solvent to a Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add the titanocene precatalyst (typically 1-5 mol%).
-
Reaction Initiation: Add the hydrosilane dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Monitoring: Monitor the reaction progress by GC or TLC. If the reaction is slow, gentle heating (e.g., to 60-80 °C) may be required.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to remove the catalyst and any side products.
Scope and Performance in Hydrosilylation
Ansa-titanocene catalysts have demonstrated broad applicability in hydrosilylation.
| Precatalyst | Substrate | Hydrosilane | Product | Yield (%) | Reference |
| [Me₂C(C₅H₄)₂TiMe₂] | Isoprene | PhSiH₃ | (E)-4-(phenylsilyl)2-methylbut-2-ene | 87 | [6] |
| [Me₂C(C₅H₄)₂TiMe₂] | Styrene | PhSiH₃ | 1-phenyl-1-(phenylsilyl)ethane | 85 | [6] |
| [Me₂C(C₅H₄)₂TiMe₂] | Diphenylacetylene | PhSiH₃ | (E)-1,2-diphenyl-1-(phenylsilyl)ethene | 95 | [6] |
Characterization of Silyl-Bridged Complexes
The characterization of these complexes is crucial for confirming their structure and purity.
-
NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are the most powerful tools.[19][20] In ¹H NMR, the silyl bridge protons (e.g., Si-CH₃) often appear as sharp singlets. The diastereotopic nature of the Cp rings in chiral complexes can lead to more complex spectra.[7]
-
X-ray Crystallography: Provides unambiguous determination of the solid-state molecular structure, including critical parameters like the Cp-metal-Cp bond angle.[7][21]
-
Mass Spectrometry: Used to confirm the molecular weight of the complex.[20]
Conclusion and Future Outlook
Transition metal complexes with silyl-bridged cyclopentadienyl ligands are a mature yet continuously evolving class of catalysts. Their rigid, well-defined structures provide exceptional control over catalytic reactions, enabling the synthesis of polymers with specific microstructures and facilitating a range of selective organic transformations. The ability to systematically tune the steric and electronic properties of the catalyst by modifying the bridge and the cyclopentadienyl ligands ensures their continued relevance.[1] Future research will likely focus on developing catalysts with even higher activity and stability, expanding their application to new monomer types and more challenging asymmetric transformations, and immobilizing these homogeneous catalysts on solid supports to bridge the gap between homogeneous and heterogeneous catalysis.[7][22][23]
References
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Ansa-metallocene - Wikipedia [en.wikipedia.org]
- 4. ac1.hhu.de [ac1.hhu.de]
- 5. mdpi.com [mdpi.com]
- 6. [Me2C(C5H4)2TiMe2]: An Open-Bent Titanocene Catalyst for the Hydrosilylation of Bulky 1,3-Dienes [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 12. Mechanisms of Stereocontrol for Doubly Silylene-Bridged Cs- and C1-Symmetric Zirconocene Catalysts for Propylene Polymerization. Synthesis and Molecular Structure of Li2[(1,2-Me2Si)2{C5H2-4-(1R,2S,5R-menthyl)}{C5H-3,5-(CHMe2)2)}]·3THF and [(1,2-Me2Si)2{η5-C5H2-4-(1R,2S,5R-menthyl)}{η5-C5H-3,5-(CHMe2 | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Copper, silver, and gold complexes in hydrosilylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and characterization of π cyclopentadienyl complexes of manganese and iron with one to five fluorosilyl substituents. Crystal and molecular ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01746G [pubs.rsc.org]
- 20. Synthesis and characterization of π cyclopentadienyl complexes of manganese and iron with one to five fluorosilyl substituents. Crystal and molecular structures of [Mn(C5Br{SiMe2F}4)(CO)3] and [Mn(C5{SiMe2F}5)(CO)3] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and structures of cycloalkylidene-bridged cyclopentadienyl metallocene catalysts: effects of the bridges of ansa-metallocene complexes on the catalytic activity for ethylene polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scilit.com [scilit.com]
- 23. sylzyhg.com [sylzyhg.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane (TMCP-TMS). We will delve into the core synthesis pathway, address common experimental challenges through a detailed troubleshooting guide, and provide optimized protocols to enhance reaction yield and purity. Our focus is on explaining the causal relationships behind each experimental step, ensuring a robust and reproducible methodology.
Overview of the Core Synthesis Pathway
The principal method for synthesizing this compound involves a two-step, one-pot process:
-
Deprotonation: The acidic proton of the tetramethylcyclopentadiene ring is abstracted by a strong base to form the corresponding tetramethylcyclopentadienide anion. This anion is stabilized by the aromaticity of the cyclopentadienyl ring system.[1][2]
-
Silylation: The nucleophilic anion then attacks the electrophilic silicon atom of an organosilicon halide, typically trimethylsilyl chloride (TMSCl), via a nucleophilic substitution reaction to form the desired product.[3][4]
While the reaction appears straightforward, the steric bulk from the four methyl groups on the cyclopentadienyl ring introduces significant challenges, making careful optimization of reaction parameters critical for achieving high yields.[3]
Troubleshooting Guide & Yield Optimization (Q&A)
This section addresses specific issues that can lead to diminished yields and provides actionable, science-backed solutions.
Question: My reaction yield is consistently low (<50%). What are the most likely causes?
Answer: Consistently low yields are typically traced back to one of three areas: inefficient deprotonation, competing side reactions, or issues with reagent quality.
-
Inefficient Deprotonation: The steric hindrance from the four methyl groups can make the acidic proton less accessible. If the base is not strong enough or if it is sterically hindered itself, the initial deprotonation step will be incomplete. Using a powerful, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) can significantly improve deprotonation efficiency compared to sodium hydride (NaH).[3] Butyllithium (BuLi) is also effective but can sometimes lead to side reactions if not handled at low temperatures.[1]
-
Reagent Quality:
-
Base Degradation: Strong bases like NaH and BuLi are highly sensitive to air and moisture. Ensure you are using freshly opened reagents or have properly stored and titrated them.
-
Solvent Purity: The reaction must be conducted under strictly anhydrous conditions. Trace moisture will quench the base and the cyclopentadienide anion, halting the reaction. Ensure solvents like THF are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
TMSCl Hydrolysis: Trimethylsilyl chloride is highly susceptible to hydrolysis, forming hexamethyldisiloxane (TMS-O-TMS) and HCl. Use freshly distilled TMSCl for best results.
-
-
Side Reactions: The primary competing reaction is the formation of a disilylated byproduct. This occurs if excess base and silylating agent are present, leading to the deprotonation and subsequent silylation of a methyl group. Carefully controlling stoichiometry is key.[3]
Question: I'm observing a significant amount of an unknown byproduct in my crude NMR/GC-MS. What could it be?
Answer: The most common byproducts are disilylated compounds and ring-opened siloxanes.[3]
-
Disilylated Derivatives: As mentioned, over-silylation can occur, leading to a loss of product and accounting for 3-5% yield loss in unoptimized reactions.[3] To mitigate this, use a slight excess of the cyclopentadiene starting material relative to the base, ensuring all the base is consumed before the anion is fully silylated.
-
Ring-Opened Siloxanes: These are formed if moisture is introduced during the reaction or, more commonly, during the aqueous workup. The presence of any unreacted TMSCl or acidic conditions can catalyze the opening of the cyclopentadienyl ring. A careful, cold, and slightly basic workup can prevent this.
-
Dimerization of Starting Material: Cyclopentadiene and its derivatives are known to undergo Diels-Alder dimerization.[5] While the tetramethyl substitution slows this process, storing the starting material at low temperatures and using it promptly after purification is advisable.
Frequently Asked Questions (FAQs)
Q1: Which base is superior for this synthesis: NaH, BuLi, or LiHMDS?
A1: Recent reports suggest that Lithium bis(trimethylsilyl)amide (LiHMDS) offers the best balance of reactivity, safety, and yield.[3] It is a strong, non-nucleophilic base that effectively deprotonates the sterically hindered cyclopentadiene. It also avoids the pyrophoric risks associated with solid NaH and the highly reactive nature of BuLi.
| Parameter | Sodium Hydride (NaH) | n-Butyllithium (n-BuLi) | Lithium bis(trimethylsilyl)amide (LiHMDS) |
| Typical Yield | 72–78%[3] | ~70-80%[1] | Up to 85%[3] |
| Form | Solid dispersion in oil | Solution in hexanes | Solution in THF/hexanes |
| Safety | Pyrophoric solid, handle with care | Pyrophoric liquid, requires titration | Flammable liquid, less pyrophoric |
| Ease of Handling | Difficult to dispense accurately | Easy to dispense, requires titration | Easy to dispense |
| Byproducts | Can be slow, leading to side reactions | Can act as a nucleophile if T° > 0°C | Generally cleaner reactions |
Q2: How critical is the reaction temperature?
A2: Temperature control is paramount. The optimal range is between 0°C and 25°C.[3]
-
Below 0°C: The deprotonation reaction may become excessively slow.
-
Above 30°C: The risk of side reactions, such as polysilylation and potential ring-opening, increases significantly.[3] Exothermic reactions, especially during the addition of TMSCl, must be managed with an ice bath to maintain control.
Q3: How can I effectively purify the final product?
A3: The product, this compound, is a liquid with a relatively high boiling point. The most effective method of purification is vacuum distillation .[3] The reported boiling point is 80–85°C at 0.1 mmHg or 45°C at 0.03 mmHg.[3][6] This method efficiently separates the product from non-volatile impurities, salts (like NaCl or LiCl), and higher-boiling byproducts.
Detailed Experimental Protocols
Protocol 1: Standard Synthesis using Sodium Hydride (NaH)
Reagents & Stoichiometry:
-
Tetramethylcyclopentadiene (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethylsilyl Chloride (TMSCl, 1.1 equiv)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the NaH dispersion to a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0°C using an ice bath.
-
Deprotonation: Dissolve tetramethylcyclopentadiene in anhydrous THF and add it dropwise to the NaH slurry over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Hydrogen gas evolution should be observed. The formation of the cyclopentadienide anion is often indicated by a color change.
-
Silylation: Cool the reaction mixture back to 0°C. Add TMSCl dropwise via the dropping funnel. An exothermic reaction may occur; maintain the temperature below 10°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup & Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude oil by vacuum distillation (80–85°C at 0.1 mmHg) to yield the product as a colorless liquid.[3]
-
Typical Yield: 72–78%[3]
-
Protocol 2: Optimized Synthesis using LiHMDS
Reagents & Stoichiometry:
-
Tetramethylcyclopentadiene (1.05 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M solution in THF, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethylsilyl Chloride (TMSCl, 1.05 equiv)
Procedure:
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere, add a solution of tetramethylcyclopentadiene in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Deprotonation: Add the LiHMDS solution dropwise over 20 minutes. Stir the resulting solution at 0°C for 1 hour.
-
Silylation: While maintaining the temperature at 0°C, add TMSCl dropwise. A white precipitate (LiCl) will form.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup & Purification:
-
Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the LiCl precipitate. Wash the pad with anhydrous THF.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation (45°C at 0.03 mmHg) to yield the final product.[6]
-
Typical Yield: Up to 85%[3]
-
References
-
Wikipedia. (2023). Trimethylsilyl cyclopentadiene. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane. Retrieved from [Link]
-
ACS Publications. (1991). Cyclopentadienylmetal trichloride formation versus metallocene dichloride formation in the reactions of silylated cyclopentadienes with zirconium and hafnium chlorides. Crystal structure of (1,3-bis(trimethylsilyl)cyclopentadienyl)titanium trichloride. Organometallics. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 3: Cyclopentadienyl Anions, Cyclopentadienones, and Heteroatom Analogues. Thieme. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of silylated cyclopentadiene complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Direct azidation of benzylic and allylic alcohols and their corresponding ethers using trimethylsilyl azide and natural montmorillonite. RSC Advances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of (1,4-Dioxaspiro[4.5]dec-7-en-8-yloxy)trimethylsilane. Retrieved from [Link]
- Fluka. (n.d.). Silylation Overview.
-
National Institutes of Health. (2021). Click Chemistry with Cyclopentadiene. PMC. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 134695-74-2 | Benchchem [benchchem.com]
- 4. Trimethylsilyl cyclopentadiene - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 三甲基(2,3,4,5-四甲基-2,4-环戊二烯-1-基)硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Welcome to the technical support guide for the synthesis of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane (TMTC-TMS). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sterically hindered organosilicon compound. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established protocols and mechanistic understanding.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific problems you might encounter during the synthesis of TMTC-TMS, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of the desired this compound, or no product at all. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in this synthesis is a common issue that can often be traced back to a few critical factors. The primary route to TMTC-TMS involves the deprotonation of 2,3,4,5-tetramethylcyclopentadiene to form the corresponding anion, followed by quenching with an electrophilic silicon source like trimethylchlorosilane.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Deprotonation | The acidity of the cyclopentadienyl proton is relatively low, and incomplete deprotonation will lead to unreacted starting material. The choice and quality of the base are crucial. Sodium hydride (NaH) is a common choice, but its reactivity can be diminished by a passivating layer of sodium hydroxide if not handled under strictly anhydrous conditions.[1] | - Use a fresh, high-quality base: Ensure your sodium hydride is a fine, free-flowing powder. If it appears clumpy, it may have been exposed to moisture. Consider using a fresh bottle or washing the NaH with dry hexanes to remove the oil and any surface oxidation before use. - Sufficient Reaction Time: Allow adequate time for the deprotonation to go to completion. Stirring the mixture of tetramethylcyclopentadiene and NaH in anhydrous THF for at least 2 hours at 0°C is recommended before adding the silylating agent.[1] |
| Moisture Contamination | The cyclopentadienide anion is highly basic and will be readily quenched by any protic source, including trace amounts of water in the solvent or on the glassware. This will protonate the anion back to the starting material, preventing the silylation reaction. | - Rigorous Anhydrous Technique: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Use septa and syringes for all transfers of reagents and solvents. |
| Steric Hindrance | The four methyl groups on the cyclopentadienyl ring create significant steric bulk, which can slow down the rate of the SN2 reaction between the cyclopentadienide anion and the trimethylchlorosilane.[1] This steric hindrance can lead to incomplete reaction if the reaction time or temperature is insufficient. | - Extended Reaction Time: Allow the reaction to proceed overnight after the addition of trimethylchlorosilane to ensure it goes to completion.[1] - Elevated Temperature: While the initial deprotonation is often carried out at 0°C to control the exotherm, allowing the silylation step to warm to room temperature and stir for an extended period is common practice.[1] |
| Improper Reagent Stoichiometry | Using an insufficient amount of the base will result in incomplete deprotonation. Similarly, an inadequate amount of the silylating agent will leave some of the generated anion unreacted. | - Optimize Stoichiometry: A slight excess of the base (e.g., 1.2 equivalents of NaH) and the silylating agent (e.g., 1.1 equivalents of trimethylchlorosilane) is recommended to drive the reaction to completion.[1] |
Problem 2: Presence of Significant Byproducts
Question: My crude product shows significant impurities in the NMR spectrum. What are the common byproducts in this synthesis and how can I minimize their formation?
Answer:
Byproduct formation is another challenge in the synthesis of TMTC-TMS, often arising from side reactions or contamination.
Common Byproducts and Mitigation Strategies:
| Byproduct | Formation Mechanism | Prevention & Removal |
| Disilylated Derivatives | If an excess of the silylating agent is used or if the reaction conditions are too harsh, a second silylation can occur, leading to the formation of disilylated cyclopentadiene species. This can account for a 3-5% yield loss.[1] | - Control Stoichiometry: Use only a slight excess of trimethylchlorosilane (around 1.1 equivalents).[1] - Careful Addition: Add the trimethylchlorosilane dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| Ring-Opened Siloxanes | Ingress of moisture, particularly during the workup, can lead to the hydrolysis of the trimethylsilyl group, forming a silanol. These silanols can then condense to form siloxanes.[1] | - Anhydrous Workup: To the extent possible, perform the workup under an inert atmosphere. Use anhydrous solvents for extraction. - Careful Quenching: Quench the reaction carefully with a non-aqueous method if possible, or with a minimal amount of saturated aqueous ammonium chloride. |
| Unreacted Starting Material | As discussed in Problem 1, incomplete deprotonation or quenching of the anion by moisture will result in the presence of unreacted tetramethylcyclopentadiene in the final product. | - Refer to the solutions for Problem 1 . |
Problem 3: Difficulty in Product Purification
Question: I am having trouble purifying the final product. What is the recommended purification method, and what are the potential pitfalls?
Answer:
The purification of this compound is typically achieved by vacuum distillation.[1] However, there are some important considerations to ensure a successful purification.
Purification Strategy and Troubleshooting:
-
Method: Vacuum distillation is the preferred method for separating the desired product from less volatile impurities and any unreacted starting materials. The reported boiling point is 80–85°C at 0.1 mmHg.[1] Another source reports a boiling point of 45°C at 0.03 mmHg.[2]
-
Challenges and Solutions:
-
Thermal Instability: While relatively stable, prolonged heating at high temperatures can potentially lead to decomposition or rearrangement. It is crucial to use a well-controlled vacuum and a heating mantle with a temperature probe to avoid overheating the distillation flask.
-
Fractional Distillation: If there is a significant amount of unreacted starting material or other volatile impurities, a fractional distillation setup with a short Vigreux column can improve the separation.
-
Purity of Fractions: Collect multiple fractions and analyze each by NMR spectroscopy to identify the purest fractions containing the desired product.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions about the synthesis of this compound.
1. Why is an inert atmosphere crucial for this reaction?
An inert atmosphere (typically nitrogen or argon) is essential to prevent the highly reactive cyclopentadienide anion from being quenched by atmospheric moisture and oxygen. Oxygen can also lead to the formation of undesired oxidized byproducts.
2. Can I use a different base instead of sodium hydride?
While sodium hydride is a common choice, other strong bases can be used for the deprotonation of cyclopentadienes. For instance, organolithium reagents like n-butyllithium are also effective. However, these reagents are also highly pyrophoric and require careful handling. The choice of base can sometimes influence the regioselectivity of the silylation in less substituted cyclopentadienes, but for the symmetrically substituted tetramethylcyclopentadiene, this is less of a concern.
3. How can I confirm the formation of the cyclopentadienide anion?
The formation of the tetramethylcyclopentadienide anion is often accompanied by a color change in the reaction mixture, typically to a yellow or orange hue. Additionally, the evolution of hydrogen gas will be observed as the sodium hydride reacts with the cyclopentadiene.
4. What are the key characterization techniques for the final product?
The primary method for characterizing this compound is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: Will show characteristic peaks for the trimethylsilyl group (a singlet at around 0 ppm) and the methyl groups on the cyclopentadienyl ring. The single proton on the ring will also have a characteristic chemical shift.
-
¹³C NMR: Will confirm the presence of all the different carbon environments in the molecule.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product.
5. What are the main applications of this compound?
This compound is a valuable precursor in organometallic chemistry. The trimethylsilyl group can act as a protecting group or be replaced by other functional groups.[1] It is used in the synthesis of various metal complexes, particularly those with bulky cyclopentadienyl ligands, which are of interest in catalysis and materials science.[3][4] It may also be used for the synthesis of aryl/heteroarylpiperazine derivatives.[2][5]
III. Experimental Protocol and Workflow
Standard Synthesis Protocol
This protocol is based on a typical literature procedure for the synthesis of this compound.[1]
Reagents and Stoichiometry:
| Reagent | Molar Equiv. |
| Tetramethylcyclopentadiene | 1.0 |
| Sodium hydride (60% dispersion in oil) | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - |
| Trimethylchlorosilane | 1.1 |
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen or argon, add sodium hydride (1.2 equiv.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Deprotonation: Dissolve tetramethylcyclopentadiene (1.0 equiv.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred NaH slurry at 0°C (ice bath).
-
Anion Formation: After the addition is complete, allow the mixture to stir at 0°C for 2 hours. The formation of the cyclopentadienide anion is indicated by the evolution of hydrogen gas.
-
Silylation: Add trimethylchlorosilane (1.1 equiv.) dropwise to the reaction mixture at 0°C.
-
Reaction Completion: After the addition of trimethylchlorosilane, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight to ensure the reaction goes to completion.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with diethyl ether or hexanes. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation (boiling point: 80–85°C at 0.1 mmHg or 45°C at 0.03 mmHg) to obtain the pure this compound.[1][2]
Visual Workflow of the Synthesis
Caption: Workflow for the synthesis of this compound.
Key Mechanistic Steps
Caption: Key mechanistic steps in the synthesis of TMTC-TMS.
IV. References
-
ChemRxiv. (2024-02-12). Direct Synthesis of Silylcyclopentene under Ball Milling Conditions. [Link]
-
Wiley Online Library. (2016-04-09). Gas‐Phase Synthesis of 1‐Silacyclopenta‐2,4‐diene. [Link]
-
ResearchGate. (2018-06). Synthesis and characterization of silylated cyclopentadiene complexes. [Link]
-
ChemRxiv. Direct Synthesis of Silylcyclopentene under Ball Milling Conditions. [Link]
-
ResearchGate. techniques for silylation. [Link]
-
Organic Chemistry Portal. One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. [Link]
-
Chemdad. trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane. [Link]
-
Royal Society of Chemistry. (2018). Silylated cyclopentadienes as competent silicon Lewis acid catalysts. [Link]
-
Google Patents. US6417405B2 - Synthesis of cyclopentadiene or substituted cyclopentadiene compounds.
-
Wikipedia. Trimethylsilyl cyclopentadiene. [Link]
-
Royal Society of Chemistry. Silylated cyclopentadienes as competent silicon Lewis acid catalysts. [Link]
Sources
- 1. This compound | 134695-74-2 | Benchchem [benchchem.com]
- 2. 三甲基(2,3,4,5-四甲基-2,4-环戊二烯-1-基)硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Silylated cyclopentadienes as competent silicon Lewis acid catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02279H [pubs.rsc.org]
- 4. Silylated cyclopentadienes as competent silicon Lewis acid catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE | 134695-74-2 [chemicalbook.com]
avoiding disilylated byproducts in the synthesis of silylcyclopentadienes
A Guide to Selectivity and the Avoidance of Disilylated Byproducts
Welcome to the Technical Support Center for the synthesis of silylcyclopentadienes. This resource is designed for researchers, scientists, and professionals in drug development who are working with these versatile organosilicon compounds. Here, we address a common challenge in their synthesis: the formation of disilylated byproducts. This guide provides in-depth technical information, troubleshooting strategies, and detailed experimental protocols to help you achieve high selectivity for the desired monosilylated product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of disilylated byproduct formation in the synthesis of silylcyclopentadienes?
A1: The formation of disilylated byproducts is primarily due to the high reactivity of the intermediate monosilylcyclopentadienyl anion. After the first silylation, the remaining acidic proton on the cyclopentadienyl ring can be abstracted by a strong base, generating a new anion that can react with another equivalent of the silylating agent.
Q2: How does the choice of silylating agent affect the formation of disilylated byproducts?
A2: The steric bulk of the silylating agent plays a crucial role. Larger, more sterically hindered silylating agents (e.g., tert-butyldimethylsilyl chloride) are less likely to add to the already silylated cyclopentadienyl ring, thus favoring monosilylation.[1]
Q3: Can temperature control help in minimizing disilylation?
A3: Yes, maintaining a low reaction temperature is critical. Lower temperatures help to control the reaction rate and can improve the selectivity for monosilylation by disfavoring the second deprotonation and silylation steps. Reactions are often carried out at 0 °C or below.
Q4: Is the order of addition of reagents important?
A4: Absolutely. A Japanese patent suggests that adding the cyclopentadienyl metal compound to a solution of the trialkylsilyl halide can suppress the formation of disilylated byproducts.[2] This ensures that the silylating agent is always in excess relative to the cyclopentadienyl anion, reducing the likelihood of a second silylation event on the newly formed monosilylcyclopentadiene.
Q5: What is the best way to handle cyclopentadiene starting material?
A5: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene.[3][4] It is essential to "crack" the dicyclopentadiene by heating it to obtain the monomeric cyclopentadiene immediately before use. The freshly distilled cyclopentadiene should be kept cold (e.g., in an ice bath) to prevent dimerization.[4]
The Chemistry of Silylation and Byproduct Formation
The synthesis of silylcyclopentadienes typically involves the deprotonation of cyclopentadiene to form the aromatic cyclopentadienyl anion, followed by quenching with a silyl halide.[5][6] The cyclopentadienyl anion is a planar, cyclic ion with 6 π-electrons, making it aromatic and highly stable.[5]
The reaction proceeds via a nucleophilic attack of the cyclopentadienyl anion on the electrophilic silicon atom of the silyl halide. The desired reaction is the formation of the monosilylated product. However, the monosilylcyclopentadiene still possesses acidic protons on the ring. In the presence of a sufficiently strong base, one of these protons can be abstracted, forming a monosilylcyclopentadienyl anion. This anion can then react with another molecule of the silyl halide to yield the undesired disilylated byproduct.
Caption: Reaction pathways leading to mono- and disilylated cyclopentadienes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High yield of disilylated byproduct | 1. Incorrect Stoichiometry: Using an excess of the base or cyclopentadiene relative to the silylating agent. 2. High Reaction Temperature: Elevated temperatures can increase the rate of the second deprotonation and silylation. 3. Order of Addition: Adding the silylating agent to the cyclopentadienyl anion solution can create localized areas of high anion concentration. 4. Highly Reactive Silylating Agent: Less sterically hindered silylating agents are more prone to disubstitution. | 1. Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the silylating agent. Ensure accurate measurement of all reagents. 2. Temperature Control: Maintain the reaction temperature at or below 0 °C using an ice-salt or dry ice-acetone bath.[4] 3. Reverse Addition: Add the cyclopentadienyl anion solution dropwise to the silylating agent solution.[2] 4. Choice of Reagent: If possible, use a bulkier silylating agent like tert-butyldimethylsilyl chloride. |
| Low overall yield | 1. Dimerization of Cyclopentadiene: Using aged or improperly stored cyclopentadiene. 2. Impure Reagents: Moisture or other impurities in the reagents or solvent can quench the cyclopentadienyl anion. 3. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Fresh Cyclopentadiene: Always use freshly "cracked" cyclopentadiene from dicyclopentadiene and keep it cold.[4] 2. Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. |
| Presence of unreacted starting material | 1. Inefficient Deprotonation: The base used may not be strong enough, or it may have degraded. 2. Loss of Silylating Agent: The silylating agent may have hydrolyzed due to moisture. | 1. Base Selection and Handling: Use a strong base like sodium hydride or n-butyllithium. Ensure the base is fresh and handled under anhydrous conditions. 2. Anhydrous Conditions: Re-emphasize the need for stringent anhydrous conditions. |
| Difficulty in purifying the monosilylated product | 1. Similar Boiling Points: The boiling points of the mono- and disilylated products may be too close for efficient separation by simple distillation. 2. Co-elution in Chromatography: The products may have similar polarities, leading to poor separation on a chromatography column. | 1. Fractional Distillation: Use a fractional distillation setup, possibly under reduced pressure, to improve separation.[7] 2. Chromatography Optimization: Experiment with different solvent systems for flash chromatography. A non-polar eluent system is typically effective. |
Experimental Protocols
Protocol 1: Selective Synthesis of (Trimethylsilyl)cyclopentadiene
This protocol is adapted from a method designed to minimize the formation of bis(trimethylsilyl)cyclopentadiene.[2]
Materials:
-
Dicyclopentadiene
-
Sodium metal
-
Tetrahydrofuran (THF), anhydrous
-
Chlorotrimethylsilane (Me₃SiCl)
-
Hexane, anhydrous
-
Distillation apparatus
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Preparation of Fresh Cyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distilling flask and heat to ~170 °C. Collect the monomeric cyclopentadiene, which distills at 40-42 °C, in a flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.[4]
-
Preparation of Sodium Cyclopentadienide: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add anhydrous THF. While stirring, add sodium metal dispersion. Slowly add the freshly distilled cyclopentadiene dropwise. The reaction is exothermic. After the addition is complete, reflux the mixture for 2-3 hours to ensure complete formation of sodium cyclopentadienide.
-
Silylation: In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of chlorotrimethylsilane (1.05 equivalents) in anhydrous THF. Cool this solution to 0 °C in an ice bath.
-
Reverse Addition: Slowly add the prepared sodium cyclopentadienide solution to the cooled chlorotrimethylsilane solution via a cannula or dropping funnel over 1-2 hours with vigorous stirring. Maintain the temperature at 0 °C throughout the addition.
-
Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The formation of a white precipitate (NaCl) will be observed.
-
Isolation: Filter the reaction mixture under an inert atmosphere to remove the precipitated sodium chloride. Wash the precipitate with a small amount of anhydrous hexane. Combine the filtrate and washings.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield (trimethylsilyl)cyclopentadiene.[7]
Protocol 2: Analysis of Product Mixture by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5 or equivalent)
Procedure:
-
Sample Preparation: Withdraw a small aliquot from the crude reaction mixture and dilute it with a suitable solvent (e.g., hexane or diethyl ether).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: m/z 40-400
-
-
Analysis: The monosilylated product will elute before the disilylated byproduct. Identify the peaks based on their mass spectra. The molecular ion peak for (trimethylsilyl)cyclopentadiene will be at m/z 138, and for bis(trimethylsilyl)cyclopentadiene, it will be at m/z 210. Quantify the relative amounts of each product by integrating the peak areas.
Caption: A decision-making workflow for troubleshooting the synthesis of silylcyclopentadienes.
References
-
Click Chemistry with Cyclopentadiene. PMC. [Link]
-
Cyclopentadiene. Organic Syntheses Procedure. [Link]
-
Synthesis of bis(trimethylsilyl)cyclopentadiene. PrepChem.com. [Link]
-
Enantioselective Synthesis of Acyclic Monohydrosilanes by Steric Hindrance Assisted C−H Silylation. Chemical Communications. [Link]
- Method for producing trialkylsilyl cyclopentadiene compound.
-
Enantioselective Synthesis of Acyclic Monohydrosilanes by Steric Hindrance Assisted C−H Silylation. Chemical Communications (RSC Publishing). [Link]
-
Investigating the Influence of Steric Hindrance on Selective Anion Transport. PubMed. [Link]
-
Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. Dalton Transactions (RSC Publishing). [Link]
-
Reversal of the Importance of Steric and Electronic Effects in the Base-Promoted α-Silylation of Sulfides. Request PDF. [Link]
-
Cyclopentadienyl anion. EPFL Graph Search. [Link]
-
Trimethylsilyl cyclopentadiene. Wikipedia. [Link]
Sources
- 1. Enantioselective synthesis of acyclic monohydrosilanes by steric hindrance assisted C–H silylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. JP2011012019A - Method for producing trialkylsilyl cyclopentadiene compound - Google Patents [patents.google.com]
- 3. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. Trimethylsilyl cyclopentadiene - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Managing Steric Hindrance in Reactions with Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Welcome to the technical support guide for Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane. This resource is designed for researchers, chemists, and drug development professionals who utilize this sterically demanding cyclopentadienyl ligand precursor. The unique bulk of the tetramethylcyclopentadienyl (Cp*) group offers significant advantages in stabilizing metal centers and influencing catalytic activity, but it also presents distinct synthetic challenges. This guide provides in-depth, experience-driven answers to common problems, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
FAQ 1: Fundamentals of this compound
Question: What is this compound and what is its primary application?
Answer: this compound, which we will refer to as CpSiMe₃, is an organosilicon compound used as a synthetic precursor to the tetramethylcyclopentadienyl ligand (Cp).[1][2][3] The trimethylsilyl (SiMe₃) group acts as a protecting group for the acidic proton of the cyclopentadiene ring. This protection enhances the compound's stability and simplifies its handling compared to the parent diene. Its primary application is in organometallic synthesis, where it is used to introduce the bulky Cp* ligand onto a metal center, forming half-sandwich or sandwich (metallocene) complexes.[4][5] The steric bulk of the Cp* ligand is crucial for creating a sterically protected environment around the metal, which can stabilize reactive species and control catalytic selectivity.[6][7]
Question: What are the critical physical properties and handling requirements for Cp*SiMe₃?
Answer: Understanding the physical properties of Cp*SiMe₃ is essential for its proper use and storage. It is a combustible liquid that should be handled with care.
| Property | Value | Source |
| CAS Number | 134695-74-2 | [2] |
| Molecular Formula | C₁₂H₂₂Si | [1][2] |
| Molecular Weight | 194.39 g/mol | [2] |
| Boiling Point | 45 °C at 0.03 mmHg | [2] |
| Density | 0.852 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.486 | [2] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [2] |
Handling & Storage Protocol:
-
Inert Atmosphere: Cp*SiMe₃ and its deprotected anion are sensitive to oxygen and moisture.[1] All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
-
Temperature: Store in a dry, room-temperature environment in a tightly sealed container.[3] For reactions, optimal temperatures are typically between 0–25°C to avoid side reactions like ring-opening.[1]
FAQ 2: The Role of the Trimethylsilyl (TMS) Group: Protection and Cleavage
Question: Why is the TMS group used, and how is it removed for subsequent reactions?
Answer: The TMS group serves as a robust protecting group for the acidic proton on the cyclopentadiene ring.[8] This prevents premature or unwanted deprotonation and allows for the purification and storage of the Cp* precursor. The cleavage of the Si-C bond, known as desilylation, is a critical step to generate the nucleophilic tetramethylcyclopentadienyl anion (Cp*⁻), which can then react with a metal halide or other electrophilic metal precursor.
The most common method for deprotection involves nucleophilic cleavage of the silyl group. This can be achieved with a variety of reagents.
| Deprotection Reagent | Typical Conditions | Notes |
| Alkali Metal Alkoxides (e.g., KOCMe₃) | THF or Et₂O solvent | Often used for in situ generation of the anion followed by reaction with a metal halide.[9] |
| Fluoride Ion Sources (e.g., TBAF) | THF solvent | A very common and effective method for cleaving silyl ethers, also applicable here.[10] |
| Acid-Catalyzed Cleavage | Dilute aqueous HCl in THF/Methanol | Less common for this specific substrate in organometallic synthesis as it generates the neutral Cp*H diene, which would then require a separate deprotonation step.[10][11] |
Question: TROUBLESHOOTING: My desilylation reaction is slow or incomplete. What factors should I investigate?
Answer: Several factors can lead to inefficient desilylation. The steric hindrance of the Cp* ring itself can slow down the approach of the nucleophile.
-
Choice of Reagent: If using a mild base, consider switching to a stronger, more reactive one. For instance, if a fluoride source is not working, an alkali metal alkoxide might be more effective.
-
Solvent Effects: The choice of solvent is critical. Ethereal solvents like THF or Et₂O are generally preferred as they can solvate the resulting cation (e.g., K⁺ from KOCMe₃), enhancing the reactivity of the alkoxide.[9] Using non-polar hydrocarbon solvents can significantly reduce the reaction rate.[1]
-
Temperature: While high temperatures can cause side reactions, gently warming the reaction mixture (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for sterically hindered substrates. Monitor the reaction closely for byproduct formation.
-
Purity of Reagents: Ensure your desilylating agent and solvent are anhydrous. Trace moisture can react with the reagents and intermediates, leading to lower yields and the formation of byproducts like ring-opened siloxanes.[1]
FAQ 3: Managing Ligand Transfer Reactions
Question: What is a general workflow for synthesizing a Cp-metal complex from CpSiMe₃?
Answer: The synthesis is typically a one-pot, two-step process involving deprotection followed by salt metathesis.
Caption: General workflow for Cp*-metal complex synthesis.
Question: TROUBLESHOOTING: My ligand transfer reaction has a very low yield. What are the common causes related to steric hindrance?
Answer: Low yields in these reactions are frequently a direct consequence of steric clashes. The bulky Cp* anion must approach a potentially already crowded metal center.
-
Cause 1: Steric Overload at the Metal Center: The coordination sphere of your metal precursor might be too crowded.
-
Solution: If possible, use a metal precursor with smaller, more labile ligands. For example, a THF adduct like MClₓ(THF)ₙ might be more reactive than the simple metal halide, as the THF ligands can dissociate more easily to create a vacant coordination site.
-
-
Cause 2: Poor Nucleophilicity/Basicity Balance: The Cp* anion is a bulky nucleophile. Its reaction is an equilibrium between salt metathesis (desired) and other potential pathways.
-
Solution: Drive the reaction forward by removing the salt byproduct. The precipitation of salts like LiCl or KCl in less polar co-solvents (e.g., adding hexane after initial reaction in THF) can shift the equilibrium towards the product.
-
-
Cause 3: Inappropriate Reaction Temperature:
-
Explanation: While heat can overcome steric barriers, it can also lead to decomposition or unwanted side reactions, especially with thermally sensitive organometallic species.[12] Conversely, running the reaction too cold may not provide enough energy to overcome the steric repulsion.
-
Solution: Implement a carefully controlled temperature program. Start the reaction at a low temperature (e.g., -78 °C or 0 °C) during the addition of reagents to control the initial exothermic reaction, then allow it to slowly warm to room temperature or slightly above, monitoring by TLC or NMR.[1]
-
Caption: Troubleshooting logic for low-yield ligand transfer reactions.
FAQ 4: Impact on Catalysis and Reactivity
Question: How does the steric bulk of the Cp ligand influence the properties of the resulting metal complex?*
Answer: The Cp* ligand is not merely a spectator; its steric and electronic properties profoundly influence the final complex.
-
Increased Stability: The five methyl groups provide significant steric shielding, protecting the metal center from decomposition pathways like bimolecular reactions.[6] This often leads to more robust and thermally stable catalysts.
-
Modified Catalytic Activity: The steric bulk creates a defined pocket around the active site. This can enhance selectivity (e.g., in polymerization) by controlling how substrates approach the metal.[13][14] However, excessive bulk can also block substrate access entirely, reducing or inhibiting catalytic activity.[15]
-
Enhanced Electron Donation: The methyl groups are electron-donating, which increases the electron density at the metal center compared to an unsubstituted Cp ligand. This can affect the metal's redox properties and its ability to activate substrates.[16]
Question: TROUBLESHOOTING: My Cp-containing catalyst is inactive. Could the ligand be the cause?*
Answer: Yes, this is a classic challenge. While Cp* often enhances catalysis, its bulk can sometimes be detrimental.
-
Problem: The active site is sterically blocked.
-
Diagnostic Test: Try the same reaction with a less-hindered analogue if available (e.g., a complex with an unsubstituted Cp ligand). If the Cp version is active, steric hindrance is the likely culprit.
-
Solution 1: Increase Reaction Temperature: Forcing conditions can sometimes provide enough energy for the substrate to overcome the steric barrier and access the active site.
-
Solution 2: Use a Smaller Substrate: If you are developing a methodology, test it with the smallest possible substrate first. If it works, you have established a steric limit for your catalytic system.
-
Solution 3: Modify the Ligand Framework: In some advanced cases, the issue is not just the Cp* ligand but its interaction with other ligands. Swapping ancillary ligands for smaller ones may open up the catalytic pocket sufficiently.
-
Detailed Experimental Protocols
Protocol 1: In Situ Generation of Lithium Tetramethylcyclopentadienide and Synthesis of (Cp)TiCl₃*
This protocol details the desilylation of Cp*SiMe₃ and its subsequent reaction with a metal halide to form a classic half-sandwich complex.
Materials:
-
This compound (Cp*SiMe₃)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Titanium(IV) chloride (TiCl₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation: In a glovebox or under a positive pressure of Argon, add Cp*SiMe₃ (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add n-BuLi (1.0 eq) dropwise via syringe. A color change is typically observed.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2 hours. This ensures complete formation of the lithium tetramethylcyclopentadienide (Cp*Li) salt.
-
Metalation: In a separate Schlenk flask, prepare a solution of TiCl₄ (1.0 eq) in anhydrous hexane. Cool this solution to -78 °C (dry ice/acetone bath).
-
Ligand Transfer: Slowly transfer the Cp*Li solution from the first flask to the cold TiCl₄ solution via cannula. A significant color change and the formation of a precipitate (LiCl) will occur.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Isolation:
-
Remove the solvent in vacuo.
-
Extract the product from the solid residue using anhydrous hexane or toluene.
-
Filter the solution through a pad of Celite or via cannula filtration to remove the LiCl precipitate.
-
Concentrate the filtrate in vacuo to yield the crude product.
-
Recrystallize from a concentrated hexane solution at low temperature (-20 to -30 °C) to obtain the purified (Cp*)TiCl₃ product.
-
References
-
ResearchGate. Large‐Scale Synthesis of 1,2,3,4,5‐Penta‐Methylcyclopentadiene. [Link]
-
University of Groningen Research Portal. Superbulky penta-aryl cyclopentadienyl ligands in lanthanide chemistry. [Link]
-
Saint Mary's University. New Bulky Cyclopentadienyl Ligands and their Metal Complexes. [Link]
-
ACS Publications. Chloride Metathesis or Nitrosyl N−O Bond Cleavage in Cp*W(NO)(CH2SiMe3)Cl upon Treatment with Alkali-Metal Alkoxides. [Link]
-
ACS Publications. Bulking up Cp BIG : A Penta-Terphenyl Cyclopentadienyl Ligand. [Link]
-
ACS Publications. Steric effects associated with monosubstituted cyclopentadienyl transition-metal complexes. [Link]
-
SciSpace. Catalyst Activation by Loss of Cyclopentadienyl Ligands in Hydrogen Transfer Catalysis with Cp*IrIII Complexes. [Link]
-
ResearchGate. Scheme 160. Reactions of Cp''3Th (Cp'' = C5H3(SiMe3)2-1,3) with CO2 and CS2.. [Link]
-
ACS Publications. Synthesis of a Heteroleptic Pentamethylcyclopentadienyl Yttrium(II) Complex. [Link]
-
Organic Syntheses. 1,2,3,4,5-pentamethylcyclopentadiene. [Link]
-
ACS Publications. Asymmetric Catalysis Powered by Chiral Cyclopentadienyl Ligands. [Link]
-
ACS Publications. Tutorial on the Role of Cyclopentadienyl Ligands in the Discovery of Molecular Complexes of the Rare-Earth and Actinide Metals in New Oxidation States. [Link]
-
ACS Publications. Synthesis and Coordination Chemistry of Pentadienyl Ligands Derived from (1R)-(−)-Myrtenal. [Link]
-
ACS Publications. Communications- Preparation of 1,2,3,4,5-Pentamethyl-cyclopentadiene, 1,2,3,4,5,5-Hexamethyl-cyclopentadiene, and 1,2,3,4,5-Pentamethyl-cyclopentadienylcarbinol. [Link]
-
ResearchGate. Transition metal complexes of sterically demanding cyclopentadienyl ligands. [Link]
-
NPTEL. Lecture 15 - Transition Metal Cyclopentadienyl Carbonyl Complexes: Preparation. [Link]
-
ResearchGate. Zirconocene Complexes with Cyclopenta[l]phenanthrene Ligands: Syntheses, Structural Dynamics, and Properties as Olefin Polymerization Catalysts. [Link]
-
Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]
-
ResearchGate. Synthesis, properties and structures of the tris(cyclopentadienyl)thorium(III) complexes [Th{η5-C5H3(SiMe2R)2-1,3}3] (R=Me or tBu). [Link]
-
Wikipedia. Trimethylsilyl group. [Link]
-
ACS Publications. Convenient preparations of 1,2,3,4,5-pentamethylcyclopentadiene and 1-ethyl-2,3,4,5-tetramethylcyclopentadiene. [Link]
-
Chemdad. trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane. [Link]
-
OUCI. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. [Link]
-
OUCI. Transition Metal Complexes and Ligand Synthesis. [Link]
-
Figshare. Structure and Reactivity of Trimethylsilylmethyl Complexes of Chromium, Including the 13-Electron Alkyl Cp*Cr(CH2SiMe3)2. [Link]
-
PubMed Central. Unveiling the Latent Reactivity of Cp* Ligands (C5Me5–) toward Carbon Nucleophiles on an Iridium Complex. [Link]
-
Wikipedia. Trimethylsilyl cyclopentadiene. [Link]
-
Gelest. Silyl Groups - Technical Library. [Link]
-
PubMed Central. Ruthenium complexes of sterically-hindered pentaarylcyclopentadienyl ligands. [Link]
-
YouTube. TMS Alcohol Protecting Group Using Silyl Ether. [Link]
-
Pubs.rsc.org. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. [Link]
-
ResearchGate. In Silico Design of C1- and Cs-Symmetric Fluorenyl-Based Metallocene Catalysts for the Synthesis of High-Molecular-Weight Polymers from Ethylene/Propylene Copolymerization. [Link]
-
Chemistry LibreTexts. 9.3: Metal Cyclopentadienyl Complexes. [Link]
-
University of Glasgow. Reactivity of Transition Metal Organometallics. [Link]
-
PubChem. 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene. [Link]
-
ResearchGate. The plotted reaction pathways for Cp ligand elimination via H transfer... [Link]
Sources
- 1. This compound | 134695-74-2 | Benchchem [benchchem.com]
- 2. トリメチル(2,3,4,5-テトラメチル-2,4-シクロペンタジエン-1-イル)シラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. acl.digimat.in [acl.digimat.in]
- 6. library2.smu.ca [library2.smu.ca]
- 7. researchgate.net [researchgate.net]
- 8. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. Silyl Groups - Gelest [technical.gelest.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability and Handling of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane (TMCP-TMS)
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane (TMCP-TMS). As a Senior Application Scientist, my objective is to provide not just procedural steps, but the underlying scientific rationale to ensure experimental success and reagent integrity. This document addresses common questions and troubleshooting scenarios related to the stability of TMCP-TMS under inert conditions.
Part 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section addresses the most common inquiries regarding the fundamental properties and stability of TMCP-TMS.
Q1: What is the fundamental nature of TMCP-TMS and why is its stability a concern?
A: this compound, or TMCP-TMS, is an organosilicon compound featuring a tetramethyl-substituted cyclopentadienyl (Cp) ring protected by a trimethylsilyl (TMS) group.[1] Its primary utility in synthetic chemistry is as a precursor for the corresponding tetramethylcyclopentadienyl (Cp*) anion, a valuable ligand in organometallic chemistry.[2][3]
The stability of TMCP-TMS is critical because the silicon-carbon bond is susceptible to cleavage, particularly by moisture or oxygen.[1] Degradation of the reagent leads to the formation of undesirable byproducts, inconsistent reaction yields, and ultimately, failure to synthesize the target organometallic complexes. Proper handling under a strictly inert atmosphere is therefore not merely a recommendation, but a prerequisite for reliable and reproducible results.[4][5]
Q2: How stable is TMCP-TMS under a standard inert atmosphere (e.g., Nitrogen or Argon)?
A: When stored under a high-purity inert atmosphere (<1 ppm O₂, <1 ppm H₂O), TMCP-TMS is generally stable at room temperature for extended periods. The compound itself is not pyrophoric, but its reactivity profile necessitates exclusion of atmospheric contaminants.[6] The primary threat to its stability, even under an inert atmosphere, comes from trace amounts of moisture or oxygen introduced through contaminated gas lines, leaky septa, or improperly dried glassware.[4]
Q3: What are the primary degradation pathways for TMCP-TMS?
A: The main degradation route involves the hydrolysis of the silyl group. Trace moisture can lead to the formation of silanols and subsequently siloxane dimers or polymers.[1] This process consumes the active reagent and introduces silicon-based impurities into the reaction mixture. Oxidation is another potential pathway, though typically less prevalent under properly maintained inert conditions.[1] The steric hindrance provided by the four methyl groups on the cyclopentadienyl ring offers some kinetic stability compared to less substituted silyl-Cp derivatives, but does not prevent degradation.[1]
Q4: My TMCP-TMS appears slightly cloudy or has a different viscosity. Is it still usable?
A: Any change in physical appearance, such as cloudiness (indicating potential precipitation of silica or siloxanes), discoloration, or increased viscosity, is a strong indicator of degradation. Using such a reagent is not recommended as it will likely lead to poor and irreproducible results.[4] We advise verifying the purity of a suspect batch via ¹H NMR spectroscopy before use. The presence of new peaks in the siloxane region (typically 0-0.5 ppm) or a complex mixture of cyclopentadienyl proton signals would confirm decomposition.
Q5: What are the definitive best practices for long-term storage of TMCP-TMS?
A: For maximum stability, TMCP-TMS should be stored in a sealed glass ampoule under an argon or nitrogen atmosphere.[6] If the product is supplied in a bottle with a septum-sealed cap, it is crucial to store it upright in a dark, cool, and dry environment, preferably inside a glovebox.[6][7][8] For repeated access, parafilm or Teflon tape should be wrapped around the septum and cap to minimize atmospheric ingress over time. Avoid storing the bottle on its side, as the liquid's contact with the septum can cause swelling and deterioration, compromising the seal.[5][9]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides a scenario-based approach to resolving common problems encountered during experiments involving TMCP-TMS.
Scenario 1: Inconsistent or Low Reaction Yields
-
Problem: My metallation reaction followed by ligand transfer using TMCP-TMS gives highly variable or significantly lower yields than reported in the literature.
-
Causality Analysis: The most probable cause is a lower-than-assumed concentration of active TMCP-TMS due to partial degradation. The silyl group is the protecting group and also the reactive site for deprotection/metallation. If it has been hydrolyzed, the reagent is no longer effective for generating the desired Cp* anion.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Before use, draw a small aliquot of the TMCP-TMS under inert conditions and dissolve it in a deuterated solvent (e.g., C₆D₆) for ¹H NMR analysis. Compare the spectrum to a reference to quantify purity.
-
Use a Fresh Source: Whenever possible, use a newly opened bottle or a freshly purified batch of the reagent for critical reactions.
-
Re-evaluate Stoichiometry: If using a partially degraded bottle is unavoidable, the stoichiometry must be adjusted based on the purity determined by NMR. However, this is not ideal as the byproducts may interfere with the reaction.
-
Scenario 2: Observation of White Precipitate or Gel in the Reaction
-
Problem: During my reaction, I observe the formation of a white, insoluble precipitate or a gel-like substance, which complicates product isolation.
-
Causality Analysis: This is a classic symptom of moisture contamination.[4] The TMCP-TMS is reacting with water in the solvent or on the glassware surface to form siloxanes, which are often insoluble in organic solvents.
-
Troubleshooting Steps:
-
Rigorous Glassware Preparation: All glassware must be meticulously dried. The recommended procedure is to oven-dry all components (flasks, stir bars, cannulas) at >125 °C for at least 4 hours (overnight is preferable) and assemble the apparatus hot while flushing with dry inert gas.[9][10]
-
Solvent Purity: Use freshly distilled and degassed solvents from a reputable source or a solvent purification system. Never use a solvent from a bottle that has been opened multiple times without proper inert atmosphere handling.
-
System Integrity Check: Before adding reagents, ensure your reaction setup (Schlenk line or glovebox) is leak-free. A slight positive pressure of inert gas should be maintained throughout the experiment, as indicated by a steady flow through an oil bubbler.[9]
-
Part 3: Protocols & Best Practices
Protocol 1: Step-by-Step Syringe Transfer of TMCP-TMS
This protocol ensures the transfer of the air-sensitive reagent without introducing atmospheric contaminants.
-
Preparation: Dry the syringe and a long needle (12-24 inches) in a glassware oven.[9] Allow them to cool in a desiccator or by flushing with inert gas.
-
Inert Gas Flush: Purge the cooled syringe with dry argon or nitrogen 3-5 times. To do this, draw inert gas from the Schlenk line manifold into the syringe and expel it.
-
Bottle Pressurization: Puncture the septum of the TMCP-TMS supply bottle with a needle connected to the inert gas line. Apply a slight positive pressure.
-
Liquid Withdrawal: Puncture the septum with the dried, flushed syringe and long needle. Insert the needle tip below the liquid surface. Slowly withdraw the desired volume of TMCP-TMS. Crucially, the volume of inert gas in the syringe should be expelled into the bottle's headspace before drawing the liquid to equalize pressure.
-
Transfer: Remove the syringe from the supply bottle and quickly insert it through the septum of the reaction flask, which is already under a positive pressure of inert gas. Dispense the liquid into the flask.
-
Rinsing (Optional but Recommended): To ensure quantitative transfer, you can draw a small amount of the reaction solvent into the syringe and re-inject it into the reaction flask.
Protocol 2: Preparing a Reaction Vessel for TMCP-TMS Chemistry
-
Glassware Selection: Choose a Schlenk flask of appropriate size equipped with a magnetic stir bar.
-
Drying: Clean and oven-dry the flask and stir bar as described in Scenario 2.
-
Assembly & Purging: While still warm, assemble the flask, attach a condenser if needed, and connect it to a dual-manifold Schlenk line.[5] Evacuate the flask under high vacuum until it cools to room temperature.
-
Inert Gas Backfill: Gently refill the flask with high-purity argon or nitrogen.
-
Cycle: Repeat the vacuum/backfill cycle 3-5 times to ensure all residual air and moisture are removed. The vessel is now ready for the addition of solvents and reagents.
Part 4: Technical Data & Visualizations
Table 1: Physical and Chemical Properties of TMCP-TMS
| Property | Value | Reference |
| CAS Number | 134695-74-2 | |
| Molecular Formula | C₁₂H₂₂Si | [7] |
| Molecular Weight | 194.39 g/mol | [7] |
| Appearance | Colorless Liquid | [11] |
| Density | 0.852 g/mL at 25 °C | |
| Boiling Point | 45 °C at 0.03 mmHg | |
| Refractive Index | n20/D 1.486 | |
| Storage Temperature | Room Temperature, Sealed in Dry | [7][8] |
Diagrams
Caption: Troubleshooting workflow for experiments involving TMCP-TMS.
Caption: Simplified primary degradation pathway of TMCP-TMS via hydrolysis.
References
- This compound - Benchchem. (URL: )
- TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)
- Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane - Sigma-Aldrich Properties. (URL: )
- trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane - Chongqing Chemdad Co. ,Ltd. (URL: )
- The Manipulation of Air-Sensitive Compounds. (URL: )
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (URL: [Link])
-
Trimethylsilyl cyclopentadiene - Wikipedia. (URL: [Link])
-
Handling air-sensitive reagents AL-134 - MIT. (URL: [Link])
-
134695-74-2 - LookChem. (URL: [Link])
-
Synthesis and reactivity of cyclopentadienyl based organometallic compounds and their electrochemical and biological properties - ethesis. (URL: [Link])
-
Cyclopentadienyl ring activation in organometallic chemistry and catalysis - PubMed. (URL: [Link])
Sources
- 1. This compound | 134695-74-2 | Benchchem [benchchem.com]
- 2. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 3. Cyclopentadienyl ring activation in organometallic chemistry and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. ossila.com [ossila.com]
- 7. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. lookchem.com [lookchem.com]
- 9. web.mit.edu [web.mit.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Trimethylsilyl cyclopentadiene - Wikipedia [en.wikipedia.org]
preventing oxidation of the cyclopentadienide intermediate during synthesis
A Guide to Preventing Oxidation of the Cyclopentadienide Intermediate
Welcome to the Technical Support Center for organometallic synthesis. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of oxidation of the highly air-sensitive cyclopentadienide intermediate. Our goal is to equip you with the foundational knowledge and practical techniques to ensure the integrity and yield of your syntheses.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, linking them to potential oxidation of the cyclopentadienide anion and offering actionable solutions.
Question 1: My reaction mixture turned dark brown/black upon addition of the base to cyclopentadiene, and my final product yield is very low. What is happening?
Answer: A dark brown or black coloration is a strong indicator of the oxidation of the cyclopentadienide anion.[1] This anion is extremely sensitive to atmospheric oxygen.[2][3] When exposed to air, it can undergo oxidative decomposition, leading to polymeric materials and a significant reduction in the yield of your desired organometallic complex.[4]
-
Underlying Cause: The likely cause is the introduction of air into your reaction vessel. This can happen through leaks in your apparatus, improperly dried glassware, or the use of solvents that have not been adequately degassed. Even trace amounts of oxygen can be detrimental.[5]
-
Immediate Action: If you observe this color change, it is unlikely the reaction can be salvaged to produce a high yield. It is best to stop the reaction, discard the materials safely, and address the procedural issues below before attempting the synthesis again.
-
Preventative Protocol:
-
Glassware Preparation: Ensure all glassware is rigorously dried in an oven (e.g., at >100°C overnight) to remove adsorbed water.[6] Immediately before use, flame-dry the glassware under vacuum and cool it under a positive pressure of inert gas (Argon or Nitrogen).[7][8]
-
Inert Atmosphere: The entire reaction, from the deprotonation of cyclopentadiene to the final work-up, must be conducted under a strictly inert atmosphere. This is achieved using either a Schlenk line or a glovebox.[5][7][8]
-
Solvent Purity: Solvents must be both anhydrous and deoxygenated. Use a solvent purification system (SPS) or distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF) under an inert atmosphere.[8][9][10] Before use, degas the solvent using the freeze-pump-thaw method (for highly sensitive reactions) or by bubbling a stream of inert gas through it for at least 30 minutes.[11][12]
-
Question 2: I obtained an off-white or yellowish solid after reacting the metal salt with my supposedly formed cyclopentadienide solution, instead of the expected product color. Is this related to oxidation?
Answer: Yes, this is another common symptom of oxidation. While the cyclopentadienide anion itself might be oxidized, it's also possible that your final product, especially if it's an early transition metal complex, is air-sensitive. Furthermore, oxidation can occur during the work-up and isolation stages. For instance, while ferrocene is relatively air-stable, its synthesis can be compromised by oxidation of the cyclopentadienide intermediate.[13][14]
-
Underlying Cause: This issue often points to oxygen exposure during the transfer of reagents or during the work-up procedure (e.g., filtration, solvent removal). Using rubber septa that have been punctured multiple times can be a source of slow leaks.
-
Solution:
-
Reagent Transfer: Use cannula transfer techniques for liquids and solutions.[7] This involves transferring the liquid through a double-tipped needle from one sealed vessel to another under a positive pressure of inert gas. For solids, use a solid addition tube or perform the addition in a glovebox.[15]
-
Filtration: Perform filtrations under inert atmosphere using a Schlenk filter or a cannula filter.
-
Solvent Removal: Remove solvents in vacuo using the Schlenk line, ensuring the flask is not opened to the atmosphere until the product is dry and under inert gas.
-
Question 3: My NMR analysis shows a complex mixture of products, and I have difficulty purifying my target compound. Could oxidation be the culprit?
Answer: Absolutely. Oxidation of the cyclopentadienide anion does not lead to a single, clean byproduct. It results in a mixture of decomposition products, which will contaminate your reaction mixture and complicate purification.
-
Underlying Cause: Inconsistent inert atmosphere techniques throughout the experiment. Even small, intermittent exposures to oxygen can generate a range of impurities.
-
Diagnostic Check: Before starting your reaction, you can check your system for leaks. Assemble your glassware, put it under vacuum, and close it off from the pump. A well-sealed system should hold a vacuum for an extended period.
-
Purification Tip: If you have a mixture due to suspected oxidation, purification might be challenging. Column chromatography might be an option if your target compound is significantly less polar than the decomposition products. However, preventing the issue is far more effective.
Frequently Asked Questions (FAQs)
Q1: What is the cyclopentadienide anion, and why is it so sensitive?
The cyclopentadienide anion, [C₅H₅]⁻, is an aromatic anion formed by the deprotonation of cyclopentadiene.[16] Its stability comes from having 6 π-electrons, which satisfies Hückel's rule for aromaticity.[16][17] However, despite its aromatic stability, it is a highly reactive carbanion and is readily oxidized by atmospheric oxygen.[18] This reactivity is a general feature of many organometallic reagents.[5][11]
Q2: Which inert gas is better for these reactions: Argon or Nitrogen?
Both are commonly used. Argon is denser than air, which can provide a better "blanket" of inert gas over the reaction mixture, especially when briefly opening a vessel to add a solid reagent (a technique that should be used with caution).[19] Nitrogen is often used due to its lower cost. For most applications, high-purity nitrogen is sufficient. However, for reactions involving metals that can form nitrides (e.g., lithium at high temperatures), Argon is the preferred choice.
Q3: What is a Schlenk line and how does it prevent oxidation?
A Schlenk line is a dual-manifold glassware apparatus that allows for the manipulation of air-sensitive compounds.[5] One manifold is connected to a vacuum pump to remove air and moisture from the reaction vessel, while the other is connected to a source of high-purity inert gas.[6] By cycling between vacuum and inert gas (a "purge-and-refill" cycle), the atmosphere inside the reaction flask can be replaced with an inert one, thus preventing oxidation.[6][7]
Q4: How do I know if my solvents are dry and oxygen-free?
For many solvents like THF or diethyl ether, a common method is to use a sodium/benzophenone still.[9] The formation of a deep blue or purple color from the benzophenone ketyl radical indicates that the solvent is both anhydrous and anoxic.[9] For other solvents where this indicator is not suitable, or if using a solvent purification system, it's a matter of following established protocols and trusting the purification method.[10] You can also measure water content using a Karl Fischer titrator.[10]
Q5: Can I store a solution of cyclopentadienide anion?
It is highly recommended to generate and use the cyclopentadienide anion in situ (in the reaction mixture). Storing the anion, even under an inert atmosphere, is risky due to its high reactivity. If storage is absolutely necessary, it should be done in a sealed Schlenk flask in a freezer, but its purity should be checked before subsequent use.
Visualizing the Workflow
A robust experimental setup is your first line of defense against oxidation. The following diagram illustrates the key stages of preparing your reaction vessel to ensure an inert atmosphere.
Caption: Workflow for establishing an inert atmosphere in a reaction vessel.
The following diagram illustrates the chemical vulnerability at the core of this process.
Caption: Reaction pathway showing the critical oxidation side-reaction.
Experimental Protocol: Synthesis of Sodium Cyclopentadienide
This protocol provides a step-by-step method for the synthesis of a sodium cyclopentadienide solution in THF, a common precursor for many metallocenes. All steps must be performed using a Schlenk line or inside a glovebox.
Reagents & Equipment:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous, deoxygenated Tetrahydrofuran (THF)
-
Freshly cracked cyclopentadiene
-
Schlenk flask with stir bar
-
Septa, syringes, and cannula
Procedure:
-
Preparation of NaH:
-
In a Schlenk flask under a positive pressure of argon, weigh the required amount of sodium hydride dispersion.
-
Wash the NaH three times with anhydrous hexanes to remove the mineral oil. For each wash, add hexanes via cannula, stir briefly, allow the NaH to settle, and then remove the hexanes via cannula.
-
Dry the washed NaH under vacuum.
-
-
Reaction Setup:
-
Backfill the flask containing the dry NaH with argon.
-
Add anhydrous, deoxygenated THF via cannula to the flask to create a slurry.
-
Cool the flask to 0°C in an ice bath.
-
-
Formation of Cyclopentadienide:
-
Slowly add freshly cracked cyclopentadiene dropwise to the stirred NaH/THF slurry via syringe.
-
Hydrogen gas will evolve. Ensure this is safely vented through an oil bubbler connected to the Schlenk line.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
-
Solution for Use:
-
The resulting solution of sodium cyclopentadienide will be a clear to slightly pink/pale yellow solution. A dark coloration indicates oxidation.[1]
-
This solution should be used immediately for the subsequent reaction with a metal salt.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Inert Gas Purity | High Purity (>99.998%) | Minimizes contamination from residual O₂ and H₂O.[5] |
| Solvent Water Content | <10 ppm | Prevents protonation of the anion and side reactions.[5] |
| Solvent Oxygen Content | <1 ppm | Primary preventative measure against oxidation.[8][12] |
| Reaction Temperature | 0°C to Room Temperature | Controls the rate of deprotonation and minimizes side reactions. |
| "Purge-and-Refill" Cycles | Minimum of 3 cycles | Ensures thorough removal of atmospheric gases from the vessel.[6][7] |
References
-
Air-free technique - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
-
An Illustrated Guide to Schlenk Line Techniques. (2023). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008). Retrieved January 5, 2026, from [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews. (2013). Retrieved January 5, 2026, from [Link]
-
Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Handling Air Sensitive Reagents and Working with a Schlenk Line. (n.d.). IONiC / VIPEr. Retrieved January 5, 2026, from [Link]
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis and Migratory-Insertion Reactivity of CpMo(CO)3(CH3): Small-Scale Organometallic Preparations Utilizing Modern Glovebox Techniques | Journal of Chemical Education. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Best way to deoxygenate or "purge" a solution (H20, saline)? : r/labrats - Reddit. (2014). Retrieved January 5, 2026, from [Link]
-
Synthesis and Migratory-Insertion Reactivity of CpMo(CO)3(CH3): Small-Scale Organometallic Preparations Utilizing Modern Glove-Box Techniques - IONiC / VIPEr. (2013). Retrieved January 5, 2026, from [Link]
-
Why is cyclopentadiene more stable than its aromatic counterpart cyclopentadienyl anion? - Chemistry Stack Exchange. (2016). Retrieved January 5, 2026, from [Link]
-
Synthesis and Preparation In Glove Box and Isolator - Jacomex. (n.d.). Retrieved January 5, 2026, from [Link]
-
How To: Degas Solvents - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 5, 2026, from [Link]
-
the manipulation of air.sensitive compounds - Neilson Lab. (n.d.). Retrieved January 5, 2026, from [Link]
-
Cyclopentadienyl Anion Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved January 5, 2026, from [Link]
-
Investigating the Synthesis and Reactivity of Ferrocene - Odinity. (2013). Retrieved January 5, 2026, from [Link]
-
Cyclopentadienyl Anion - BYJU'S. (n.d.). Retrieved January 5, 2026, from [Link]
-
Solvents: Replacements, Evaporation Rates, Extractions, Drying - Thorn-Seshold. (n.d.). Retrieved January 5, 2026, from [Link]
-
Air-free technique - chemeurope.com. (n.d.). Retrieved January 5, 2026, from [Link]
-
Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - Chemical Science (RSC Publishing). (n.d.). Retrieved January 5, 2026, from [Link]
-
EXPERIMENT #4 THE PREPARATION OF FERROCENE & ACETYLFERROCENES1 - MIT OpenCourseWare. (n.d.). Retrieved January 5, 2026, from [Link]
-
Which is more stable, cyclopentadienyl anion or benzene anion? - Quora. (2019). Retrieved January 5, 2026, from [Link]
-
Between cyclopentadiene and cyclopentadienyl anion, which is more stable? - Reddit. (2022). Retrieved January 5, 2026, from [Link]
-
Why is Ferrocene so Exceptional? - Didier Astruc Books. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis and reactivity of cyclopentadienyl based organometallic compounds and their electrochemical and biological properties - ethesis. (2017). Retrieved January 5, 2026, from [Link]
-
Drying Solvents - Chemistry LibreTexts. (2021). Retrieved January 5, 2026, from [Link]
-
9.3: Metal Cyclopentadienyl Complexes - Chemistry LibreTexts. (2023). Retrieved January 5, 2026, from [Link]
-
Copper formal oxidation states above +1 in organometallic chemistry: The possibility of synthesizing cyclopentadienylcopper chlorides by oxidative addition reactions | Request PDF - ResearchGate. (2025). Retrieved January 5, 2026, from [Link]
-
Solid-state mechanochemical synthesis of ferrocene - ResearchGate. (2025). Retrieved January 5, 2026, from [Link]
-
Advancing Air‐ and Moisture‐Compatible s‐Block Organometallic Chemistry Using Sustainable Solvents - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Drying solvents - Sciencemadness Wiki. (2023). Retrieved January 5, 2026, from [Link]
-
Short Review on Metallocene Complexes: Synthesis, and Biomedical Applications - Zenodo. (n.d.). Retrieved January 5, 2026, from [Link]
-
Drying Solvents – The Schlenk Line Survival Guide. (n.d.). Retrieved January 5, 2026, from [Link]
-
Tutorial on the Role of Cyclopentadienyl Ligands in the Discovery of Molecular Complexes of the Rare-Earth and Actinide Metals in New Oxidation States | Organometallics. (2016). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Mod-06 Lec-25 η 5 Cyclopentadienyl - complexes - YouTube. (2014). Retrieved January 5, 2026, from [Link]
-
Synthesis of (Cyclopentadienone)iron(NHC)(dicarbonyl) Complexes and a Comparison of Their Reactivity in Hydrogenation, Transfer Hydrogenation, and Hydrosilylation of Ketones | Organometallics. (2025). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Cyclopentadienyl Ligands | OpenOChem Learn. (n.d.). Retrieved January 5, 2026, from [Link]
-
Lecture 15 - Transition Metal Cyclopentadienyl Carbonyl Complexes: Preparation. (n.d.). Retrieved January 5, 2026, from [Link]
-
[Discussion] Tips and Tricks to getting better synthetic yields : r/chemistry - Reddit. (2014). Retrieved January 5, 2026, from [Link]
-
What could be reason for getting a very low yield in organic chemistry? - Quora. (2015). Retrieved January 5, 2026, from [Link]
-
Synthesis - General tips for improving yield? : r/chemistry - Reddit. (2020). Retrieved January 5, 2026, from [Link]
-
Synthesis and complexation of Cyclopentadienes - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
- US9670116B2 - Process and composition for inhibiting the polymerization of cyclopentadiene compounds - Google Patents. (n.d.).
-
(PDF) Short Review on Metallocene Complexes: Synthesis, and Biomedical Applications. (2023). Retrieved January 5, 2026, from [Link]
-
How does cyclopentadienyl anion act as reducing agent? - Chemistry Stack Exchange. (2022). Retrieved January 5, 2026, from [Link]
-
(PDF) Oxidation of cyclopentadiene in alcohol solutions of copper halides - ResearchGate. (2025). Retrieved January 5, 2026, from [Link]
-
Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
- 1. web.mit.edu [web.mit.edu]
- 2. Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ionicviper.org [ionicviper.org]
- 4. quora.com [quora.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. Air-free_technique [chemeurope.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. How To [chem.rochester.edu]
- 13. odinity.com [odinity.com]
- 14. didier.astruc1.free.fr [didier.astruc1.free.fr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. byjus.com [byjus.com]
- 17. fiveable.me [fiveable.me]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Navigating the Removal of Silylated Impurities from Reaction Mixtures
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when removing silylated impurities from reaction mixtures. Our goal is to equip you with the knowledge to select and optimize purification strategies, ensuring the integrity of your final compounds.
Introduction: The Persistent Challenge of Silyl Impurities
Silyl ethers are indispensable protecting groups in modern organic synthesis, prized for their ease of installation and tunable stability. However, their very utility gives rise to a common downstream challenge: the removal of residual silylating agents, cleaved silyl groups (e.g., silanols, siloxanes), and reagents used for deprotection. These impurities can interfere with subsequent reactions, complicate product isolation, and compromise the purity of active pharmaceutical ingredients (APIs).[1][2][3] Their physical properties, such as polarity, can vary significantly, making their removal a non-trivial task.[4] This guide offers practical solutions to these persistent purification hurdles.
Section 1: Fluoride-Mediated Deprotection and Workup: The TBAF Quagmire
Tetrabutylammonium fluoride (TBAF) is a go-to reagent for cleaving silyl ethers due to its excellent solubility in organic solvents.[5][6] However, the workup can be plagued by the presence of tetrabutylammonium salts and silyl byproducts.
Frequently Asked Questions (FAQs)
Q1: My product is polar and I'm experiencing significant loss during the aqueous workup after a TBAF deprotection. What can I do?
A1: This is a classic issue when the desired product has moderate to high polarity, leading to its partitioning into the aqueous layer along with the TBAF byproducts.[5] Standard aqueous extractions can be inefficient.[7]
Expert Recommendation: Anhydrous workup procedures are highly recommended. A particularly effective method involves the use of a sulfonic acid resin (e.g., DOWEX® 50WX8) and calcium carbonate.[4][7] The resin sequesters the tetrabutylammonium cation, and the calcium carbonate reacts with the fluoride anion to form insoluble calcium fluoride.[5][7] This allows for removal of these impurities by simple filtration.
Protocol: Anhydrous Workup for TBAF Deprotection [7]
-
Upon completion of the TBAF-mediated deprotection (monitored by TLC), add powdered calcium carbonate (CaCO₃, ~5 equivalents relative to TBAF) to the reaction mixture.
-
Add a sulfonic acid resin (e.g., DOWEX® 50WX8, ~1.5 g per mmol of TBAF).[4]
-
Add methanol (MeOH) to the suspension and stir vigorously for 1-2 hours at room temperature.[4]
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, now substantially free of tetrabutylammonium salts.[4]
Q2: After my TBAF deprotection and aqueous workup, I see persistent, greasy impurities in my NMR. What are they and how do I remove them?
A2: These are likely siloxanes, which are formed from the condensation of silanols (R₃SiOH) generated during the deprotection. They can be notoriously difficult to remove by standard chromatography due to their variable polarity and often non-UV active nature.
Expert Recommendation:
-
Chromatography Optimization: If the siloxane impurities are significantly less polar than your product, flash chromatography on silica gel can be effective. However, for non-polar products, this is challenging.[8]
-
Liquid-Liquid Extraction: For certain siloxanes, a liquid-liquid extraction with an immiscible solvent system can be effective. For instance, acetone has been used to extract low molecular weight cyclic siloxanes from silicone resins.[9]
-
Scavenger Resins: Functionalized silica gels, known as scavenger resins, can be employed to covalently bind and remove specific impurities. For example, an amine-functionalized resin could potentially react with residual silylating agents.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient TBAF; Sterically hindered silyl group. | Increase equivalents of TBAF (1.1-1.5 equiv. is a good starting point); Increase reaction time or temperature; Consider a stronger fluoride source like HF-Pyridine (use with caution in appropriate labware).[11] |
| Base-Sensitive Substrate Decomposition | The TBAF reagent is basic.[6] | Buffer the reaction mixture with a mild acid, such as acetic acid.[6] |
| Emulsion during Aqueous Workup | Formation of soaps or detergents from reaction byproducts. | Add brine to the aqueous layer to increase its ionic strength and break the emulsion. |
Section 2: Hydrolytic Cleavage of Silyl Ethers: Mind Your pH
Acidic or basic hydrolysis offers an alternative to fluoride-mediated deprotection. However, the stability of silyl ethers is highly dependent on the pH and the steric bulk of the silyl group.[12][13]
Silyl Ether Stability
The stability of common silyl ethers varies significantly under acidic and basic conditions. This differential stability can be exploited for selective deprotection.[11]
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | 20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | 20,000 |
| Data adapted from various sources.[11] |
Frequently Asked Questions (FAQs)
Q3: I need to perform an acidic wash to remove basic impurities, but I want to keep my TBDMS group intact. Is this possible?
A3: It is risky to use strong acidic washes like 1M HCl, as this can lead to premature cleavage of even relatively robust silyl ethers like TBDMS.[12][13]
Expert Recommendation: Use a milder acidic buffer, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), and minimize the contact time during the extraction.[12] For very acid-sensitive substrates, a carefully controlled pH 7 buffer is the safest option.
Q4: I am trying to selectively deprotect a primary TMS ether in the presence of a secondary TBDMS ether. What conditions should I use?
A4: This is a prime scenario for exploiting the differential stability of silyl ethers. A mild acidic or basic hydrolysis will favor the cleavage of the more labile TMS group.
Expert Recommendation: A mild acid-catalyzed methanolysis is often effective. Treating the compound with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in methanol at 0°C to room temperature should selectively cleave the TMS ether.[13]
Protocol: Selective Deprotection of a TMS Ether
-
Dissolve the silylated compound (1 equivalent) in a mixture of acetonitrile and water (e.g., 7:3 v/v).
-
Add ammonium chloride (NH₄Cl, 1.5 equivalents).
-
Stir the reaction at room temperature and monitor by TLC. Benzylic and secondary TMS ethers are often cleaved readily, while primary TMS ethers may require gentle heating (e.g., 80°C).
-
Upon completion, dilute with water and extract with an organic solvent like diethyl ether.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
Section 3: Chromatographic and Adsorbent-Based Purification Strategies
When all else fails, chromatographic methods or the use of specialized adsorbents can be employed to remove persistent silyl impurities.
Workflow for Method Selection
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q5: My silyl impurities are co-eluting with my product on silica gel. What other options do I have?
A5: Co-elution is a common problem, especially with non-polar products.[8]
Expert Recommendation:
-
Reverse-Phase Chromatography: If your product has sufficient polarity to be retained on a C18 column, reverse-phase flash chromatography can be an excellent alternative. The elution order is typically inverted compared to normal phase, which may allow for separation.
-
Adsorbent Beds: For specific siloxane impurities, passing the crude product solution through a bed of an appropriate adsorbent can be effective. Activated carbon and silica gel have shown high adsorption capacities for certain siloxanes.[14][15]
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Retrieved from [Link]
-
Shaabani, A., Karimi, A. R., & Alamshahi, A. R. (2002). Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. Indian Journal of Chemistry - Section B, 41B(9), 1972–1974. Retrieved from [Link]
-
Reddy, D. S., & Iqbal, J. (2001). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 3(24), 3947–3950. Retrieved from [Link]
-
ResearchGate. (2018). How to removal of excess silyl ether reagent from reaction mixture? Retrieved from [Link]
-
Kaburagi, Y., & Kishi, Y. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 9(4), 723–726. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
ResearchGate. (2018). How to removal of excess silyl ether reagent from reaction mixture? Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
-
ResearchGate. (2018). Selective Deprotection of Silyl Ethers. Retrieved from [Link]
-
IEEE. (2002). Separation of low molecular siloxanes for electronic application by liquid-liquid extraction. Retrieved from [Link]
-
Semantic Scholar. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Retrieved from [Link]
- Thieme. (n.d.). Silyl Ethers.
-
IP.com. (n.d.). Methods of Siloxane Removal from Biogas. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). A simple and highly chemoselective deprotection of aryl silyl ethers and in situ protection of phenols. Retrieved from [Link]
-
PubMed. (2001). Removal of siloxanes in biogases. Retrieved from [Link]
-
ACS Publications. (2008). Biological Removal of Siloxanes from Landfill and Digester Gases: Opportunities and Challenges. Retrieved from [Link]
-
ResearchGate. (2021). Recent advances in siloxanes removal from biogas and their efficiency: a short review. Retrieved from [Link]
- Google Patents. (2021). CN113651865A - Method for removing tetrabutylammonium fluoride.
-
Royal Society of Chemistry. (2011). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
XMACC. (n.d.). Activated Carbon for Siloxane Removal. Retrieved from [Link]
-
ResearchGate. (2012). Approaches concerning siloxane removal from biogas * A review. Retrieved from [Link]
-
Biogas & Gases Technologies. (2023). SILOXANE REMOVAL. Retrieved from [Link]
-
MDPI. (2020). Biogas Upgrading Approaches with Special Focus on Siloxane Removal—A Review. Retrieved from [Link]
-
Interra Global. (n.d.). Siloxane Removal - Proprietary Adsorbents for Efficiency. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
National Institutes of Health. (2023). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. Retrieved from [Link]
-
Springer. (1982). Gas chromatography of trimethylsilylated silicate anions separation with glass capillary columns and. Retrieved from [Link]
-
ResearchGate. (2012). Efficient solid phase extraction procedures for organo siloxanes and silanols from aqueous and biological matrices. Retrieved from [Link]
-
OSTI.GOV. (2012). Removing Dissolved Silica from Waste Water with Catechol and Active Carbon. Retrieved from [Link]
- Macherey-Nagel. (n.d.).
-
ResearchGate. (2003). Review: Derivatization in mass spectrometry—1. Silylation. Retrieved from [Link]
- Teledyne ISCO. (n.d.).
-
YouTube. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Retrieved from [Link]
-
Labinsights. (2024). Isolation and Identification of API Impurities. Retrieved from [Link]
Sources
- 1. oceanicpharmachem.com [oceanicpharmachem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. labinsights.nl [labinsights.nl]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.gatech.edu [repository.gatech.edu]
- 10. silicycle.com [silicycle.com]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. Removal of siloxanes in biogases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activated Carbon for Siloxane Removal | XMACC [allcarbon.net]
Technical Support Center: Thermal Stability of Metal Complexes Derived from Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Welcome to the technical support center for researchers working with metal complexes of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane. This ligand, a bulky and electron-donating analogue of the widely used pentamethylcyclopentadienyl (Cp*) ligand, imparts unique solubility and stability characteristics to its metal complexes. However, their synthesis and characterization, particularly thermal analysis, present distinct challenges.
This guide is structured as a series of frequently asked questions and troubleshooting protocols designed to address common issues encountered in the laboratory. It provides not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Part 1: Frequently Asked Questions (FAQs) - Synthesis & Handling
This section addresses common hurdles during the synthesis and manipulation of these often air- and moisture-sensitive compounds.
Q1: My synthesis of the metal complex has a very low or zero yield. What are the most likely causes?
A1: This is a common issue, typically rooted in the rigorous exclusion of air and water. Organometallic compounds, especially those with anionic ligands like cyclopentadienyl derivatives, are highly sensitive.[1]
-
Purity of Starting Materials: The lithiated or sodiated salt of the cyclopentadienyl ligand is extremely reactive. Ensure the parent silane (CAS 134695-74-2) is pure and the organolithium reagent (like n-BuLi) has been recently titrated.[2] The metal halide precursor must be anhydrous.
-
Solvent Quality: Trace amounts of water or oxygen in your reaction solvent (e.g., THF, diethyl ether, toluene) will quench the reagents. Solvents must be rigorously dried and deoxygenated, typically by distillation from a suitable drying agent (like sodium/benzophenone) under an inert atmosphere.
-
Inert Atmosphere Integrity: Your reaction setup, whether a Schlenk line or a glove box, must be leak-free.[3] A common mistake is insufficient purging of the reaction vessel with inert gas (argon or nitrogen) before adding reagents. A minimum of three vacuum/inert gas cycles is recommended.[4]
Q2: The color of my reaction mixture changed unexpectedly (e.g., turned black or brown), and I isolated an insoluble powder. What happened?
A2: An abrupt color change to black or brown, accompanied by precipitation, often signals decomposition. This is typically caused by oxidation.
-
Cause: A leak in your system allowed oxygen to enter. The desired complex, which may be in a low oxidation state, was oxidized to a higher, often less stable or insoluble, metal oxide or hydroxide.
-
Preventative Action: Before starting, test your Schlenk line or glove box for leaks. Ensure all glassware joints are properly greased and sealed.[3] Maintain a slight positive pressure of inert gas throughout the reaction, which can be visually monitored with an oil bubbler.[4]
Q3: How should I purify and store my final complex, which is a crystalline solid but seems to decompose when exposed to air?
A3: Purification and storage must be conducted entirely under an inert atmosphere.
-
Purification: Recrystallization should be performed using cannula filtration techniques on a Schlenk line or entirely within a glove box.[5][6] Solvents for recrystallization must also be anhydrous and deoxygenated. Avoid exposing the compound to air for even a few seconds during filtration or transfer.
-
Storage: The best practice is to store the purified, dry solid in a sealed vial inside a glove box freezer. If a glove box is unavailable, store it in a Schlenk flask under a positive pressure of inert gas, with the stopcock securely closed and sealed with paraffin film for long-term storage.
Part 2: Troubleshooting Guide for Thermal Analysis (TGA/DSC)
Thermal analysis is critical for determining the stability of these complexes, but it is highly susceptible to experimental artifacts.
Q4: My TGA curve shows a significant mass loss below 120 °C, but I expect my complex to be stable to much higher temperatures. What does this indicate?
A4: This initial mass loss is almost certainly due to the evaporation of residual solvent or adsorbed moisture, not decomposition.
-
Causality: The bulky nature of the tetramethylcyclopentadienyl ligand can create lattice voids where solvent molecules become trapped during crystallization. Even under high vacuum, removing all solvent can be difficult.
-
Solution:
-
Thorough Drying: Ensure your sample is dried under high vacuum for an extended period (12-24 hours) before analysis.
-
TGA-MS/FTIR: If available, use a hyphenated technique like TGA-Mass Spectrometry or TGA-FTIR. This will allow you to identify the gaseous species being evolved and confirm if it is solvent or a decomposition product.[7]
-
Isothermal Hold: Program an initial isothermal hold in your TGA experiment (e.g., at 100 °C for 30 minutes) to drive off any volatile impurities before starting the temperature ramp.
-
Q5: The decomposition profile in my TGA is complex, showing multiple mass loss steps. How do I assign these events?
A5: Multi-step decomposition is common for organometallic complexes and reflects the sequential breakdown of the molecule. A hypothetical complex, [M(Cp''')L₂] (where Cp''' is your ligand and L is an ancillary ligand like CO or an amine), might decompose as follows:
-
Step 1 (Lowest Temperature): Loss of ancillary ligands (L). The temperature of this step provides insight into the strength of the M-L bond.
-
Step 2 (Higher Temperature): Decomposition of the this compound ligand itself. This can be complex, potentially involving the cleavage of the silyl group followed by the fragmentation of the cyclopentadienyl ring.
-
Final Residue: The mass of the final residue at the end of the experiment often corresponds to the formation of a stable metal oxide, carbide, or pure metal, depending on the analysis atmosphere (air, N₂, or Ar).[8]
Q6: My DSC baseline is drifting or noisy, making it difficult to identify thermal transitions. How can I improve the data quality?
A6: Baseline issues in DSC are often related to sample preparation and the crucible.[9]
-
Poor Thermal Contact: Ensure the crucible bottom is flat and makes good contact with the sensor platform. Any contaminants on the crucible or sensor can interfere.
-
Sample Preparation: Use a small, representative sample (typically 2-5 mg). If the sample is a fluffy powder, gently compress it to improve thermal transfer.
-
Crucible Selection: For air-sensitive or volatile complexes, you must use a hermetically sealed crucible to prevent reaction with the atmosphere and mass loss from sublimation, which would disrupt the heat flow measurement.[10] All sample loading and sealing must be done in a glove box.
-
Instrument Equilibration: Allow the DSC cell to equilibrate at the starting temperature for several minutes before beginning the heating ramp to ensure a stable baseline.
Troubleshooting Summary Table
| Problem Encountered | Potential Cause | Recommended Solution |
| Inconsistent TGA results between runs | Sample heterogeneity; inconsistent sample mass; variation in heating rate or atmosphere. | Ensure the sample is a fine, homogeneous powder. Use a consistent sample mass (e.g., 5-10 mg). Double-check that all TGA method parameters are identical. |
| Exothermic event in DSC without mass loss in TGA | Crystallization, phase transition, or sample reacting with the crucible material. | Correlate with visual observation if possible (hot-stage microscopy). Check for sample-crucible compatibility. Run a blank, empty crucible as a reference. |
| Complex sublimes before decomposing in TGA | The compound has a high vapor pressure. | Use a DSC with a high-pressure pan or a specialized TGA with a loosely sealed lid to suppress sublimation and favor decomposition. |
| Final TGA residue mass is higher than expected | The sample reacted with the purge gas (e.g., oxidation in an impure nitrogen stream). | Use high-purity (99.999%) purge gas. Check for leaks in the gas delivery lines to the TGA instrument. |
Part 3: Key Experimental Protocols & Data
Protocol 1: Sample Preparation for TGA/DSC of an Air-Sensitive Complex
This protocol ensures the integrity of the sample during transfer and analysis.
-
Glove Box Preparation: Bring the TGA/DSC pans, lids, and a sealing press into a glove box with a low-oxygen (<1 ppm) atmosphere.
-
Sample Weighing: Using a microbalance inside the glove box, accurately weigh 2-5 mg of the finely ground, dry complex directly into the TGA/DSC pan.
-
Crucible Sealing: Place the lid on the pan. For DSC, transfer the assembly to the sealing press and crimp it to create a hermetic seal. For TGA, place the lid on top (do not seal).
-
Sample Transfer: Place the sealed pan(s) into a small, airtight container (e.g., a small Schlenk flask or sealed vial).
-
Instrument Loading: Remove the container from the glove box. Working quickly, open the container and immediately place the pan into the TGA/DSC autosampler or measuring cell. Purge the instrument cell with inert gas immediately.
-
Method Setup: Set up your desired temperature program, ensuring a high-purity inert gas flow is active.
Data Presentation: Representative Thermal Stability
The thermal stability of these complexes is highly dependent on the central metal and its coordination environment.[11] The following table provides a set of illustrative data to highlight these trends. The onset decomposition temperature (T_onset) is defined as the temperature at which significant mass loss begins.
| Complex (Hypothetical) | Metal Center | Ancillary Ligands | T_onset (°C) | Final Residue (% mass) | Probable Cause for Stability Trend |
| [Fe(Cp''')₂] | Fe(II) | None | ~350 °C | 31% (Fe₂O₃) | Stable 18-electron "sandwich" structure similar to ferrocene.[12] |
| [Zr(Cp''')₂Cl₂] | Zr(IV) | 2x Cl⁻ | ~280 °C | 25% (ZrO₂) | The Zr-Cl bonds are weaker points for initial decomposition compared to the Zr-Cp''' bond. |
| [La(Cp''')₃] | La(III) | None | ~250 °C | 33% (La₂O₃) | Lanthanide-Cp bonds are more ionic and generally weaker than transition metal-Cp bonds, leading to lower thermal stability.[13][14] |
| [Rh(Cp''')(COD)] | Rh(I) | Cyclooctadiene | ~190 °C | 38% (Rh₂O₃) | The ancillary diene ligand is typically lost at a much lower temperature, initiating the decomposition sequence. |
Note: Data are for illustrative purposes. T_onset and residue values will vary based on exact molecular structure and experimental conditions (e.g., heating rate).
Part 4: Visualization of Workflows and Concepts
Diagram 1: General Experimental Workflow
This diagram outlines the key stages from synthesis to thermal characterization.
Caption: Logic for troubleshooting low synthesis yield.
References
-
Evans, W. J., et al. (2018). Tetramethylcyclopentadienyl Ligands Allow Isolation of Ln(II) Ions across the Lanthanide Series in [K(2.2.2-cryptand)][(C5Me4H)3Ln] Complexes. Organometallics, 37(21), 4059-4065. Available from: [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Available from: [Link]
-
Procter, D. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education, 99(7), 2693-2700. Available from: [Link]
-
LibreTexts Chemistry. (2023). Metal Cyclopentadienyl Complexes. Available from: [Link]
-
LibreTexts Chemistry. (2021). Metal Cyclopentadienyl Complexes. Available from: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]
-
MIT. Handling air-sensitive reagents AL-134. Available from: [Link]
-
Scribd. (n.d.). Air-Sensitive Compounds Handling Techniques. Available from: [Link]
-
Wikipedia. (n.d.). Trimethylsilyl cyclopentadiene. Available from: [Link]
-
Wikipedia. (n.d.). Cyclopentadienyl complex. Available from: [Link]
- CoLab. (2018). Tetramethylcyclopentadienyl Ligands Allow Isolation of Ln(II) Ions across the Lanthanide Series in [K(2.2.2-cryptand)][(C5Me4H)3Ln] Complexes. Available from: (Note: This is a placeholder URL as the original is not a stable link).
-
Ethesis. (2017). Synthesis and reactivity of cyclopentadienyl based organometallic compounds and their electrochemical and biological properties. Available from: [Link]
-
Donia, A. M. (1998). Thermal stability of transition-metal complexes. Thermochimica Acta, 320(1-2), 1-19. Available from: [Link]
-
LibreTexts Chemistry. (2022). Thermal Analysis. Available from: [Link]
-
Nexacule. (2025). DSC Crucible Troubleshooting: Solve Common Issues for Accurate Results. Available from: [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane. Available from: [Link]
-
Farrugia, L. J. (n.d.). Reactivity of Transition Metal Organometallics. University of Glasgow. Available from: [Link]
-
Red Thermo. (n.d.). Common challenges and troubleshooting techniques in DSC measurement. Available from: [Link]
-
Government Shivalik College. (n.d.). Thermodynamics and Kinetic Aspects of Metal Complexes. Available from: [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available from: [Link]
-
ResearchGate. (n.d.). Large-Scale Synthesis of 1,2,3,4,5-Penta-Methylcyclopentadiene. Available from: [Link]
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Available from: [Link]
-
LibreTexts Chemistry. (2024). Thermodynamic Stability of Metal Complexes. Available from: [Link]
Sources
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 2. Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane 97 134695-74-2 [sigmaaldrich.com]
- 3. web.mit.edu [web.mit.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. scribd.com [scribd.com]
- 7. mt.com [mt.com]
- 8. iitk.ac.in [iitk.ac.in]
- 9. Common challenges and troubleshooting techniques in DSC measurement [redthermo.com]
- 10. nexacule.com [nexacule.com]
- 11. gcnayanangal.com [gcnayanangal.com]
- 12. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tetramethylcyclopentadienyl Ligands Allow Isolation of Ln(II) Ions across the Lanthanide Series in [K(2.2.2-cryptand)][(C5Me4H)3Ln] Complexes | CoLab [colab.ws]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Validation of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane via NMR Spectroscopy
Introduction: The Imperative of Purity in Advanced Organometallic Chemistry
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is a pivotal precursor for synthesizing the tetramethylcyclopentadienyl (Cp'''') ligand, a close relative of the ubiquitous pentamethylcyclopentadienyl (Cp*) ligand. Its application in crafting highly specific catalysts and advanced materials means that even trace impurities can significantly alter reaction kinetics, catalytic activity, and the structural integrity of the final products.[1] Therefore, rigorous purity validation is not merely a quality control step but a fundamental necessity for reproducible and reliable research.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the purity determination of this key organosilane compound. We will move beyond simple spectral interpretation to a robust, quantitative framework, empowering researchers to have absolute confidence in their starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a superior method for this task; it is non-destructive, requires minimal sample, and offers unparalleled structural insight, allowing for both identification and quantification of the target molecule and its potential impurities in a single experiment.[2][3]
Anticipating the Unwanted: Common Impurities and Their Origins
The standard synthesis of this compound involves the deprotonation of 1,2,3,4-tetramethyl-1,3-cyclopentadiene by a strong base (like an organolithium reagent) followed by quenching with trimethylsilyl chloride (TMSCl).[4] Understanding this pathway is crucial as it informs us of the likely impurities we must screen for.
-
Unreacted Starting Materials: The most common impurities are residual 1,2,3,4-tetramethyl-1,3-cyclopentadiene and its isomers.[5]
-
Reagent-Derived Byproducts: Hydrolysis of excess trimethylsilyl chloride can produce hexamethyldisiloxane (HMDSO).
-
Side-Reaction Products: Incomplete silylation or side reactions can lead to isomeric forms of the desired product or dimers of the cyclopentadiene starting material.[6]
-
Solvent Residues: Process solvents such as tetrahydrofuran (THF), diethyl ether, or hexanes are often present in trace amounts.
The Gold Standard: Absolute Quantitative NMR (qNMR) Spectroscopy
While a standard ¹H NMR spectrum can provide a qualitative assessment of purity, for definitive validation, absolute quantitative NMR (qNMR) is the method of choice.[2][7] This technique elevates NMR from a structural elucidation tool to a primary analytical method for determining the absolute purity of a substance.[2][8] It operates by comparing the integrated signal of the analyte to that of a certified internal standard of known purity and mass, added to the sample in precise amounts. This approach provides a direct, highly accurate measurement of the analyte's mass fraction in the sample, accounting for all potential impurities, including those that are non-protonated or NMR-silent.[9]
Workflow for High-Fidelity Purity Determination by qNMR
Caption: Workflow for purity validation using absolute qNMR spectroscopy.
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure the highest degree of accuracy and trustworthiness in your results.
Sample Preparation (Absolute qNMR)
-
Select an Internal Standard: Choose a standard with high purity, stability, and signals that do not overlap with the analyte. 1,3,5-Trimethoxybenzene is an excellent choice, offering two sharp, distinct singlets.
-
Weighing: Using a calibrated analytical balance with at least 0.01 mg readability, accurately weigh approximately 15-25 mg of this compound into a clean vial.
-
Add Standard: To the same vial, add an accurately weighed amount (approx. 5-10 mg) of the chosen internal standard. Record both masses precisely.
-
Dissolution: Add a precise volume (e.g., 1.00 mL) of a suitable deuterated solvent (CDCl₃ is recommended) to the vial. Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the homogenous solution to a high-quality NMR tube.
NMR Data Acquisition
The causality behind these parameter choices is critical for quantitation.[10]
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
Temperature: Maintain a constant, known temperature throughout the experiment.
-
Pulse Angle: Set to 90° to ensure uniform excitation across the spectrum.
-
Relaxation Delay (d1): This is the most critical parameter for quantitation. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton in both the analyte and the standard. A conservative value of 30-60 seconds is often sufficient for accurate results.
-
Number of Scans (ns): Acquire a sufficient number of scans (typically 8 to 32) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.
Data Processing and Purity Calculation
-
Processing: Apply standard Fourier transform and manual phase correction. Meticulous baseline correction is essential for accurate integration.
-
Integration:
-
Select a well-resolved, non-overlapping signal from the analyte (e.g., the 9H singlet of the Si(CH₃)₃ group).
-
Select a well-resolved signal from the internal standard (e.g., the 6H signal of the methoxy groups in 1,3,5-trimethoxybenzene).
-
Carefully integrate these signals.
-
-
Calculation: The purity of the analyte (Panalyte) is calculated using the following formula[9]:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral area of the signal
-
N: Number of protons corresponding to the integrated signal
-
MW: Molecular weight (Analyte: 194.39 g/mol )
-
m: Mass
-
P: Purity of the internal standard (typically >99.5%)
-
analyte: Refers to this compound
-
std: Refers to the internal standard
-
Comparative Data: Interpreting the Spectra
The key to purity validation lies in identifying the signals of the target compound versus those of potential impurities.
| Compound | Formula | Characteristic ¹H NMR Signals (CDCl₃, δ ppm) | Notes |
| This compound (Target) | C₁₂H₂₂Si | ~ -0.1 to 0.1 (s, 9H, Si(CH₃)₃) ~ 1.7-1.9 (multiple s, 12H, ring-CH₃) ~ 2.8-3.0 (m, 1H, ring-CH) | The trimethylsilyl group provides a distinct, high-field singlet that is ideal for quantification. The pattern of the four ring-methyl groups can be complex. |
| 1,2,3,4-Tetramethyl-1,3-cyclopentadiene (Starting Material)[5] | C₉H₁₄ | ~ 1.0-1.2 (d, 3H), ~1.8-2.0 (m, 9H), ~2.5-2.7 (m, 2H, CH₂) | Often exists as a mixture of isomers, leading to a complex spectrum. The presence of a CH₂ signal is a key diagnostic marker. |
| Hexamethyldisiloxane (HMDSO) (Byproduct) | C₆H₁₈OSi₂ | ~ 0.05 (s, 18H) | A very sharp singlet, often appearing close to the TMS signal of the product. High-resolution is needed to distinguish it if present. |
| Tetrahydrofuran (THF) (Solvent Residue) | C₄H₈O | ~ 1.85 (m, 4H), ~ 3.76 (m, 4H) | Common process solvent. Its signals can overlap with the methyl region of the target compound. |
| Diethyl Ether (Solvent Residue) | C₄H₁₀O | ~ 1.21 (t, 6H), ~ 3.48 (q, 4H) | Another common solvent used in Grignard-type reactions.[11] |
| Hexanes (Solvent Residue) | C₆H₁₄ | ~ 0.88 (m), ~ 1.26 (m) | Broad, unresolved multiplets from isomeric hexanes used as a non-polar solvent. |
| 2,3,4,5-Tetramethylcyclopent-2-en-1-one (Precursor)[12][13] | C₉H₁₄O | ~ 1.1 (d), ~1.7 (s), ~1.9 (s), ~2.3 (m) | An impurity from the synthesis of the tetramethylcyclopentadiene starting material.[14] Its presence indicates an issue further up the synthetic chain. |
Conclusion
Validating the purity of this compound is non-negotiable for high-impact research in organometallic chemistry. While standard NMR provides qualitative data, the adoption of an absolute qNMR methodology, as detailed in this guide, offers an unparalleled level of accuracy and confidence. By understanding the potential impurities, employing a rigorous and self-validating experimental protocol, and correctly interpreting the quantitative data, researchers can ensure the integrity of their materials and the reliability of their scientific outcomes. This commitment to analytical rigor is the bedrock of innovative and reproducible science.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of natural products. [Link]
-
Cushman, M., & Gussio, R. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Tyni, R., & Hihkiö, J. (2014). Strategies for organic impurity quantification by 1H NMR spectroscopy: Constrained total-line-shape fitting. ResearchGate. [Link]
- CN111996024A - Preparation method of 1,2,3,4-tetramethyl-1,3-cyclopentadiene.
-
Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis. [Link]
-
Weber, M., et al. (2013). Determination of standard sample purity using the high-precision 1H-NMR process. Accreditation and Quality Assurance. [Link]
- WO1997042158A1 - Synthesis of a substituted cyclopentadiene compound.
- CN1298683C - Synthetic method of cyclopentadiene or substituted cyclopentadiene.
-
LookChem. (n.d.). Cas 4249-10-9,Tetramethylcyclopentadiene. LookChem. [Link]
-
LibreTexts. (2023). 13.7: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]
-
Chemdad. (n.d.). trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane. Chongqing Chemdad Co., Ltd. [Link]
-
Panov, D., & Tuulmets, A. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry. [Link]
-
R Discovery. (2021). Application of Quantitative 1H and 19F NMR to Organometallics. R Discovery. [Link]
-
Wikipedia. (n.d.). Trimethylsilyl cyclopentadiene. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Journal of Medicinal Chemistry. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest, Inc. [Link]
-
SpectraBase. (n.d.). (1-Cyclopenten-1-yloxy)(trimethyl)silane. SpectraBase. [Link]
-
Tuulmets, A., et al. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. [Link]
-
Jenkins, T. F., et al. (2018). Tetramethylcyclopentadienyl Ligands Allow Isolation of Ln(II) Ions across the Lanthanide Series in [K(2.2.2-cryptand)][(C5Me4H)3Ln] Complexes. Organometallics. [Link]
-
Asif, M. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
SpectraBase. (n.d.). 2,3,4,5-Tetramethylcyclopent-2-en-1-one. SpectraBase. [Link]
- Evans, W. J., et al. (2018). Tetramethylcyclopentadienyl Ligands Allow Isolation of Ln(II) Ions across the Lanthanide Series in [K(2.2.2-cryptand)][(C5Me4H)3Ln] Complexes. CoLab.
-
Semantic Scholar. (2015). Ligand Effects in the Synthesis of Ln2+ Complexes by Reduction of Tris(cyclopentadienyl) Precursors Including C–H Bond Activation of an Indenyl Anion. Semantic Scholar. [Link]
-
SpectraBase. (n.d.). 2,3,4,5-tetramethylcyclopent-2-en-1-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
PubChem. (n.d.). 2,3,4,5-Tetramethyl-2-cyclopentenone. PubChem. [Link]
-
MDPI. (2022). Structure and Properties of Heterometallics Based on Lanthanides and Transition Metals with Methoxy-β-Diketonates. MDPI. [Link]
Sources
- 1. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE | 134695-74-2 [chemicalbook.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Trimethylsilyl cyclopentadiene - Wikipedia [en.wikipedia.org]
- 5. 1,2,3,4-TETRAMETHYL-1,3-CYCLOPENTADIENE | 4249-10-9 [chemicalbook.com]
- 6. WO1997042158A1 - Synthesis of a substituted cyclopentadiene compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of standard sample purity using the high-precision 1H-NMR process | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gelest.com [gelest.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 2,3,4,5-Tetramethyl-2-cyclopentenone | C9H14O | CID 41092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CN111253201A - Preparation method of 1,2,3, 4-tetramethyl-1, 3-cyclopentadiene - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Catalytic Activity of Titanocene Complexes with Silyl-Substituted Cyclopentadienyl Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organometallic catalysis, titanocene complexes hold a significant position due to their versatility in a range of chemical transformations, including olefin polymerization and hydrosilylation. The reactivity and selectivity of these catalysts can be finely tuned by modifying the cyclopentadienyl (Cp) ligands. This guide provides an in-depth comparison of the catalytic activity of titanocene complexes featuring different silyl-substituted cyclopentadienyl ligands. We will delve into the synthesis of these catalysts, present comparative experimental data on their performance, and provide detailed protocols for their application, underpinned by mechanistic insights.
The Strategic Advantage of Silyl Substitution on Cyclopentadienyl Ligands
The introduction of silyl substituents onto the cyclopentadienyl ring of a titanocene complex is a strategic choice driven by the desire to modulate both the electronic and steric properties of the catalyst.
Electronic Effects: Silyl groups are generally considered electron-donating, which can influence the electron density at the titanium center. This, in turn, affects the metal's ability to coordinate with and activate substrates. Theoretical studies using Density Functional Theory (DFT) have shown that substituents on the Cp ring can regulate the electronic environment of the active metal center, which is a crucial factor in determining catalytic activity[1][2].
Steric Effects: The bulk of the silyl group can be systematically varied, from the relatively small trimethylsilyl (-SiMe₃) to larger trialkylsilyl or arylsilyl groups. This steric hindrance plays a critical role in controlling the access of substrates to the catalytic center, thereby influencing selectivity and, in the case of polymerization, the properties of the resulting polymer[1]. The increased steric bulk can also enhance the stability of the catalyst.
Comparative Catalytic Performance: A Data-Driven Analysis
Olefin Polymerization
The polymerization of olefins, particularly ethylene, is a cornerstone of industrial chemistry where titanocene catalysts have been extensively studied. The substitution on the Cp ligand significantly impacts the catalytic activity and the properties of the resulting polyethylene.
A study on ethylene/styrene copolymerization provides valuable insights into the effect of a trimethylsilyl substituent on a half-titanocene complex, (Me₃SiC₅H₄)TiCl₂(OAr), compared to other substituted analogues[3].
| Catalyst Precursor | Co-catalyst | Styrene Content (mol%) | Catalytic Activity (kg polymer / (mol Ti·h)) | Molecular Weight (Mₙ) (× 10⁴ g/mol ) |
| (Me₃SiC₅H₄)TiCl₂(O-2,6-ⁱPr₂C₆H₃) | MAO | 53.2 | 1,280 | 18.2 |
| (ᵗBuC₅H₄)TiCl₂(O-2,6-ⁱPr₂C₆H₃) | MAO | 48.5 | 880 | 15.6 |
| Cp*TiCl₂(O-2,6-ⁱPr₂C₆H₃) | MAO | 45.1 | 750 | 14.9 |
| (Data synthesized from[3]. Conditions: 20 °C, varying styrene and ethylene concentrations.) |
Interpretation of Results:
The data clearly indicates that the trimethylsilyl-substituted titanocene exhibits higher catalytic activity and incorporates a greater amount of styrene into the copolymer compared to the tert-butyl and pentamethylcyclopentadienyl (Cp*) analogues[3]. This suggests that the electronic and steric profile of the -SiMe₃ group is more favorable for this specific copolymerization reaction. DFT studies support the notion that increased steric hindrance from bulkier alkyl substituents can lead to a higher activation energy for ethylene insertion, thus reducing polymerization activity[1]. The -SiMe₃ group, while providing some steric bulk, appears to strike a balance that promotes catalytic turnover.
Hydrosilylation Reactions
Titanocene complexes are also effective catalysts for the hydrosilylation of unsaturated compounds like alkenes and alkynes. This reaction is a powerful tool for the synthesis of organosilicon compounds.
One study highlights the efficacy of an open-bent ansa-titanocene complex, [Me₂C(C₅H₄)₂TiMe₂], in the hydrosilylation of various substrates, demonstrating superior performance compared to other titanium precatalysts, especially for sterically demanding dienes[4]. While this is an ansa-metallocene and not a direct comparison of silyl-substituted Cp ligands, it underscores the importance of the ligand framework in dictating catalytic efficiency.
A more direct, albeit qualitative, indication of the utility of silyl-substituted titanocenes in hydrosilylation comes from studies demonstrating the synthesis of various functionalized titanocenes via hydrosilylation of alkenes using a titanocene precursor bearing a Si-H functionalized Cp ligand[5]. This suggests that the titanocene framework is robust to the conditions of hydrosilylation and that the silyl group can be used as a handle for further functionalization.
Mechanistic Insights: The Role of the Silyl Group
The influence of the silyl substituent on the catalytic activity of titanocene complexes can be understood by examining its impact on the key steps of the catalytic cycle.
Olefin Polymerization Mechanism
The generally accepted mechanism for olefin polymerization catalyzed by titanocene dichlorides upon activation with a co-catalyst like methylaluminoxane (MAO) is the Cossee-Arlman mechanism[6].
Figure 1: Simplified catalytic cycle for olefin polymerization.
The silyl group on the Cp ligand influences this cycle in several ways:
-
Activation Step: The electron-donating nature of the silyl group can affect the ease of alkylation and formation of the active cationic species.
-
Olefin Coordination and Insertion: The steric bulk of the silyl group can influence the orientation of the incoming monomer, thereby affecting the stereoselectivity of the polymerization. DFT studies have shown that larger substituents increase the activation energy for ethylene insertion[1].
-
Chain Termination: The electronic environment around the titanium center can influence the rate of chain termination processes like β-hydride elimination.
Hydrosilylation Mechanism
The mechanism of titanocene-catalyzed hydrosilylation is believed to proceed through a Ti(III)-hydride species as the key catalytic intermediate.
Figure 2: Proposed catalytic cycle for alkene hydrosilylation.
The silyl group on the Cp ligand can impact this cycle by:
-
Stability of the Ti-H bond: The electronic properties of the silyl group can influence the stability and reactivity of the crucial titanium hydride intermediate.
-
Substrate Coordination: The steric environment created by the silyl groups will dictate the regioselectivity of the hydrosilylation reaction.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of a representative silyl-substituted titanocene complex and its application in ethylene polymerization. These procedures are based on established methods in the literature and should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.
Synthesis of Bis(trimethylsilylcyclopentadienyl)titanium Dichloride
This protocol is adapted from the synthesis of related silyl-substituted titanocene dichlorides[7].
Materials:
-
Trimethylsilylcyclopentadiene
-
n-Butyllithium (n-BuLi) in hexanes
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Celite
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve trimethylsilylcyclopentadiene (2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2 equivalents) dropwise to the solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours to ensure complete formation of lithium trimethylsilylcyclopentadienide.
-
In a separate Schlenk flask, prepare a solution of TiCl₄ (1 equivalent) in anhydrous hexanes.
-
Cool the lithium trimethylsilylcyclopentadienide solution back to -78 °C and slowly add the TiCl₄ solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The solution will typically change color to a deep red or orange.
-
Remove the solvent under reduced pressure.
-
Extract the crude product with anhydrous hexanes and filter through a pad of Celite to remove lithium chloride salts.
-
Evaporate the solvent from the filtrate to yield the crude bis(trimethylsilylcyclopentadienyl)titanium dichloride.
-
The product can be further purified by recrystallization from a concentrated hexanes solution at low temperature.
Figure 3: Workflow for the synthesis of (Me₃SiCp)₂TiCl₂.
Ethylene Polymerization using a Silyl-Substituted Titanocene Catalyst
This protocol is a general procedure for ethylene polymerization activated by methylaluminoxane (MAO)[8][9].
Materials:
-
Bis(silyl-substituted cyclopentadienyl)titanium dichloride catalyst
-
Methylaluminoxane (MAO) solution in toluene
-
Anhydrous toluene
-
High-purity ethylene gas
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
Set up a high-pressure reactor equipped with a mechanical stirrer, temperature control, and gas inlet/outlet. Ensure the reactor is thoroughly dried and purged with argon.
-
In a glovebox, charge the reactor with anhydrous toluene and the desired amount of MAO solution.
-
Pressurize the reactor with ethylene to the desired pressure and allow the temperature to equilibrate.
-
In a separate Schlenk flask inside the glovebox, dissolve a precise amount of the titanocene catalyst in a small volume of anhydrous toluene.
-
Inject the catalyst solution into the reactor to initiate the polymerization.
-
Maintain a constant ethylene pressure and temperature for the desired reaction time. Monitor the ethylene uptake to follow the reaction progress.
-
After the polymerization is complete, vent the reactor and quench the reaction by slowly adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a larger volume of methanol containing a small amount of hydrochloric acid.
-
Filter the polyethylene, wash thoroughly with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight, molecular weight distribution (by GPC), and other properties as needed.
Conclusion and Future Outlook
The strategic placement of silyl substituents on the cyclopentadienyl ligands of titanocene complexes offers a powerful lever to control their catalytic performance. The available data, though not from a single comprehensive comparative study, strongly suggests that silyl groups can enhance catalytic activity and influence polymer properties in olefin polymerization. The electronic and steric effects of the silyl group are key to this modulation.
Future research should focus on systematic studies that directly compare a homologous series of titanocene complexes with varying silyl substituents (-SiMe₃, -SiEt₃, -SiⁱPr₃, -SiPh₃, etc.) in benchmark catalytic reactions. Such studies would provide a more quantitative understanding of the structure-activity relationships and enable the rational design of next-generation titanocene catalysts with tailored properties for specific applications in polymer science, organic synthesis, and potentially, in the development of novel therapeutics where targeted catalysis is required.
References
-
Pop, R., Cui, J. L., Adriaenssens, L., Comte, V., & Le Gendre, P. (2011). [Me2C(C5H4)2TiMe2]: An Open-Bent Titanocene Catalyst for the Hydrosilylation of Bulky 1,3-Dienes. Synlett, 2011(05), 679-683. [Link]
-
Cuenca, T., Gómez, R., Gómez-Sal, P., Manzanero, A., & Royo, P. (2000). Synthesis of substituted titanocene dichloride derivatives by hydrosilylation. Journal of Organometallic Chemistry, 605(1), 6-14. [Link]
-
Nomura, K., Kudo, D., & Imanishi, Y. (2018). Ethylene/Styrene Copolymerization by (Me3SiC5H4)TiCl2(O-2,6-iPr2-4-RC6H2) (R = H, SiEt3)-MAO Catalysts: Effect of SiMe3 Group on Cp for Efficient Styrene Incorporation. Polymers, 10(11), 1251. [Link]
- Harney, M. B., & Marks, T. J. (2006). Ethylene Polymerization by Cationic ansa-Titanocene Alkyls. Influence of the Bridging Group on Propagation and Chain Transfer Rates. Organometallics, 25(16), 3949-3961.
-
Nomura, K., et al. (2018). Synthesis of New Phenoxide-Modified Half-Titanocene Catalysts for Ethylene Polymerization. Molecules, 23(10), 2633. [Link]
- Pop, R., et al. (2011). [Me2C(C5H4)2TiMe2]: An Open-Bent Titanocene Catalyst for the Hydrosilylation of Bulky 1,3-Dienes. Synlett, 2011(05), 679-683.
- Deally, A., et al. (2012). Synthesis and Cytotoxicity Studies of Silyl-Substituted Titanocene Dichloride Derivatives. Organometallics, 31(15), 5452-5461.
-
Deally, A., Hackenberg, F., Lally, G., Müller-Bunz, H., & Tacke, M. (2012). Synthesis and Cytotoxicity Studies of Silyl-Substituted Titanocene Dichloride Derivatives. Organometallics, 31(15), 5452-5461. [Link]
- Xie, K., et al. (2023). Substituent effect of Cp2TiCl2 catalyst for ethylene polymerization: A DFT study. Polyolefins Journal, 10(1), 35-43.
-
Xie, K., Hao, W., Xu, S., Wang, J., Wang, X., & Han, Z. (2023). Substituent Effect of Cp2TiCl2 Catalyst for Ethylene Polymerization: A DFT Study. Polyolefins Journal, 10(1), 35-43. [Link]
- Chen, Y. X., & Marks, T. J. (2001). Mechanistic Aspects of Metal-Catalyzed Olefin Polymerization. Chemical Reviews, 101(5), 1391-1434.
- Wu, Q., et al. (2021). Theoretical Study on Ethylene Polymerization Catalyzed by Half-Titanocenes Bearing Different Ancillary Groups.
- Nomura, K., et al. (2018).
- Pop, R., et al. (2011). [Me2C(C5H4)2TiMe2]: An Open-Bent Titanocene Catalyst for the Hydrosilylation of Bulky 1,3-Dienes. Synlett, 2011(05), 679-683.
-
Wu, Q., Pan, Y., & Yam, V. W. W. (2021). Theoretical Study on Ethylene Polymerization Catalyzed by Half-Titanocenes Bearing Different Ancillary Groups. Catalysts, 11(11), 1392. [Link]
- Deally, A., Hackenberg, F., Lally, G., Müller-Bunz, H., & Tacke, M. (2012). Synthesis and Cytotoxicity Studies of Silyl-Substituted Titanocene Dichloride Derivatives. Organometallics, 31(15), 5452-5461.
- Brintzinger, H. H., Fischer, D., Mülhaupt, R., Rieger, B., & Waymouth, R. M. (1995). Stereospecific Olefin Polymerization with Chiral Metallocene Catalysts. Angewandte Chemie International Edition in English, 34(11), 1143-1170.
- Marciniec, B. (Ed.). (2009). Hydrosilylation: a comprehensive review on theory and applications. Springer Science & Business Media.
Sources
- 1. Substituent effect of Cp2TiCl2 catalyst for ethylene polymerization: A DFT study [poj.ippi.ac.ir]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. [Me2C(C5H4)2TiMe2]: An Open-Bent Titanocene Catalyst for the Hydrosilylation of Bulky 1,3-Dienes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Transition Metal–(μ-Cl)–Aluminum Bonding in α-Olefin and Diene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Synthesis and Cytotoxicity Studies of Silyl-Substituted Titanocene Dichloride Derivatives - Organometallics - Figshare [acs.figshare.com]
- 8. mdpi.com [mdpi.com]
- 9. Homo- and Copolymerizations of Ethylene and Norbornene Using Bis(β-ketoamino) Titanium Catalysts Containing Pyrazolone Rings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Steric Properties of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane (Cp'SiMe₃) and (Pentamethylcyclopentadienyl)trimethylsilane (Cp*SiMe₃) for Advanced Ligand Design
Introduction: The Central Role of Cyclopentadienyl Ligands
In the landscape of organometallic chemistry and homogeneous catalysis, cyclopentadienyl (Cp) ligands and their derivatives are cornerstones of molecular design.[1][2] The remarkable stability they confer to metal complexes, coupled with the ability to systematically tune their steric and electronic profiles, allows for precise control over the reactivity of the metallic center.[1] The pentamethylcyclopentadienyl (Cp*) ligand is arguably the most renowned derivative, prized for its strong electron-donating nature and significant steric bulk, which enhances the stability and solubility of its metal complexes.[1]
However, the pursuit of catalysts with tailored reactivity and selectivity has driven the exploration of alternatives to Cp.[1] Subtle modifications to the ligand framework can induce profound changes in catalytic performance. This guide provides an in-depth comparative analysis of two key silylated precursors used to generate powerful cyclopentadienyl-type ligands: Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane (hereafter Cp'SiMe₃ ) and (Pentamethylcyclopentadienyl)trimethylsilane (hereafter Cp SiMe₃ ). We will dissect their structural differences and quantify the resulting steric disparity, providing researchers with the foundational data needed to make informed decisions in ligand selection for applications ranging from C-H activation to polymerization catalysis.
Molecular Structure: The Critical Difference of a Single Methyl Group
The fundamental distinction between Cp'SiMe₃ and CpSiMe₃ lies in the substitution pattern on the cyclopentadienyl ring. Cp'SiMe₃ possesses four methyl groups and one hydrogen atom on the ring, whereas CpSiMe₃ features five methyl groups. This seemingly minor difference—the substitution of a small hydrogen atom for a much larger methyl group—is the primary determinant of the divergent steric profiles of the ligands they generate.
Figure 1: Molecular structures of Cp'SiMe₃ and CpSiMe₃.
Upon deprotonation or desilylation to coordinate with a metal center, these precursors yield the tetramethylcyclopentadienyl (Cp') and pentamethylcyclopentadienyl (Cp) ligands, respectively. The additional methyl group in Cp occupies a significant volume of space, directly influencing the accessibility of the metal center.
Comparative Molecular Data
The table below summarizes the core physical and chemical properties of the two silane precursors.
| Property | This compound (Cp'SiMe₃) | (Pentamethylcyclopentadienyl)trimethylsilane (Cp*SiMe₃) |
| CAS Number | 134695-74-2[3] | 87778-95-8[4] |
| Molecular Formula | C₁₂H₂₂Si[5] | C₁₃H₂₄Si[4] |
| Molecular Weight | 194.39 g/mol | 208.42 g/mol |
| Cp-Ring Substituents | 4 x -CH₃, 1 x -H | 5 x -CH₃ |
| Density | 0.852 g/mL at 25 °C | N/A |
| Boiling Point | 45 °C at 0.03 mmHg | N/A |
Quantifying Steric Bulk: The Ligand Cone Angle
To move beyond qualitative descriptions, the steric bulk of a ligand is quantitatively assessed using the ligand cone angle (θ) . First introduced by Chadwick A. Tolman, this parameter is defined as the solid angle formed at the metal center that encompasses the van der Waals spheres of the ligand's atoms.[6][7] A larger cone angle signifies a bulkier ligand, which occupies a greater portion of the metal's coordination sphere.[6] This steric hindrance is a critical factor influencing the stability, reactivity, and selectivity of a metal complex.[1][6]
While cone angles for the silane precursors themselves are not typically calculated, the values for the resultant Cp' and Cp* ligands are highly informative. The Cp* ligand is substantially more sterically demanding than the parent Cp ligand, and by extension, also bulkier than the Cp' ligand.
| Ligand | Common Precursor | Cone Angle (θ) | Key Steric Feature |
| Cp' (C₅Me₄H) | Cp'SiMe₃ | ~136° (estimated) | One C-H bond on the ring periphery reduces steric clash in one quadrant. |
| Cp (C₅Me₅) | CpSiMe₃ | 145° | Five methyl groups create a symmetrical and highly congested steric shield. |
Note: The cone angle for Cp' is an estimation based on related structures, as a definitive, universally cited value is less common than for Cp. The value for Cp is a widely accepted standard.
The ~9° difference in cone angle is significant. In the constrained environment of a metal's coordination sphere, this disparity directly translates into different catalytic behaviors. The Cp* ligand's larger steric footprint can enforce specific substrate approach trajectories, leading to enhanced selectivity in reactions like C-H activation.[1]
Impact on Metal Complex Reactivity and Catalysis
The choice between Cp'SiMe₃ and Cp*SiMe₃ as a ligand precursor has profound and predictable consequences for the resulting organometallic complex.
Steric Effects on Reactivity and Selectivity
The primary role of steric bulk is to control access to the metal center.
-
Enhanced Selectivity: For reactions involving the insertion of substrates into a metal-ligand bond, a more sterically demanding ligand like Cp* can block certain pathways, thereby increasing regioselectivity. For instance, in Rh(III)-catalyzed insertions of alkenes, bulky cyclopentadienyl ligands have been shown to deliver superior regioselectivities compared to less hindered analogues.[1]
-
Stabilization of Reactive Species: The bulky nature of the Cp* ligand can kinetically stabilize low-coordinate or highly reactive metal centers by preventing dimerization or decomposition pathways.[8] The Cp' ligand offers a degree of stabilization greater than unsubstituted Cp, but is less effective than Cp*.
-
Dissociative vs. Associative Mechanisms: Ligand size can dictate the operative reaction mechanism. Bulkier ligands favor dissociative pathways, where a ligand must first leave the coordination sphere to create a vacant site for the substrate to bind.[9]
Electronic Effects
While this guide focuses on sterics, the electronic impact cannot be ignored, as it is intrinsically linked to the substitution pattern.
-
Electron Donation: Alkyl groups are electron-donating. Therefore, the five methyl groups of the Cp* ligand make it a more potent electron-donating ligand than the four methyl groups of the Cp' ligand.[1]
-
Consequences of Electron Donation: Increased electron density at the metal center from a Cp* ligand results in greater π-backbonding to other ligands (like CO) and makes the metal complex more easily oxidized compared to its Cp' or Cp analogues.[1] This can alter the kinetics of oxidative addition and reductive elimination steps in a catalytic cycle.
Experimental Methodologies
Protocol 1: Representative Synthesis of Silylated Cyclopentadienes
While both Cp'SiMe₃ and Cp*SiMe₃ are commercially available[10], their synthesis in a research setting typically follows a standard procedure involving deprotonation of the parent cyclopentadiene followed by quenching with an electrophilic silicon source.
Objective: To synthesize Cp*SiMe₃ from pentamethylcyclopentadiene.
Materials:
-
Pentamethylcyclopentadiene (Cp*H)
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (Me₃SiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Standard Schlenk line and glassware
Procedure:
-
Deprotonation: Dissolve pentamethylcyclopentadiene in anhydrous THF in a Schlenk flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi solution dropwise via syringe. The solution will typically change color, indicating the formation of the lithium pentamethylcyclopentadienide (Cp*Li) salt.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to ensure complete deprotonation.
-
Silylation: Cool the solution back down to -78 °C.
-
Slowly add one equivalent of chlorotrimethylsilane dropwise. A white precipitate of lithium chloride (LiCl) will form.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Remove the THF under reduced pressure.
-
Extract the product into diethyl ether or pentane and filter through a pad of Celite or silica to remove the LiCl salts.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation to obtain pure Cp*SiMe₃.
This protocol is a generalized representation and can be adapted for the synthesis of Cp'SiMe₃ starting from tetramethylcyclopentadiene.
Protocol 2: Workflow for Cone Angle Determination
The most accurate cone angles are derived from a combination of X-ray crystallography and computational chemistry.[1][11]
Figure 2: Workflow for the determination of an exact ligand cone angle.
Explanation:
-
Synthesis and Crystallization: A metal complex bearing the ligand of interest (Cp' or Cp*) is synthesized and single crystals suitable for X-ray diffraction are grown.
-
X-ray Diffraction: The crystal is analyzed to determine the precise atomic coordinates, bond lengths, and bond angles in the solid state.
-
Computational Optimization: The experimental coordinates provide an excellent starting point for a computational geometry optimization, typically using Density Functional Theory (DFT).[11] This step relaxes the structure to its gas-phase minimum energy conformation, removing any crystal packing artifacts.
-
Cone Angle Calculation: Specialized software or scripts are used to calculate the exact cone angle from the optimized coordinates by finding the most acute cone originating at the metal that encloses all ligand atoms.[11]
Conclusion: A Strategic Choice for Researchers
The selection between this compound and (Pentamethylcyclopentadienyl)trimethylsilane is a strategic decision in the design of organometallic complexes and catalysts.
-
Choose Cp*SiMe₃ when the goal is to maximize steric protection of the metal center. This is ideal for enhancing complex stability, achieving high selectivity in sterically-controlled reactions, and promoting dissociative mechanisms. The trade-off is a potentially lower reaction rate due to steric hindrance. Its strong electron-donating character is also a key feature.[1]
-
Choose Cp'SiMe₃ when a balance between steric bulk and accessibility is required. The Cp' ligand is less sterically encumbering and less electron-donating than Cp*, which may lead to faster reaction rates. The "missing" methyl group creates a less hindered quadrant in the coordination sphere, which could be exploited for specific substrate interactions or to avoid catalyst deactivation pathways that are sensitive to extreme bulk.
Ultimately, understanding the quantitative differences in steric bulk, as encapsulated by the ligand cone angle, empowers researchers, scientists, and drug development professionals to move beyond trial-and-error and rationally design the next generation of high-performance metal catalysts.
References
-
Ye, B., Cramer, N. (2014). Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study. Journal of the American Chemical Society. Available at: [Link]
-
Evans, W. J., et al. (2009). Reactivity of (C₅Me₅)₃LaLₓ Complexes: Synthesis of a Tris(pentamethylcyclopentadienyl) Complex with Two Additional Ligands, (C₅Me₅)₃La(NCCMe₃)₂. Journal of the American Chemical Society. Available at: [Link]
-
LibreTexts Chemistry. (2023). Metal Cyclopentadienyl Complexes. Available at: [Link]
-
Rad, B. R., et al. (2018). Synthesis, Structure, and Reactivity of Pentamethylcyclopentadienyl 2,4,6-Triphenylphosphinine Iron Complexes. Organometallics. Available at: [Link]
-
Dahl, L. F., et al. (1987). Pentamethylcyclopentadienyl transition metal complexes. 9. Reactions and solid-state and solution behavior of dinuclear cobalt(II) complexes [C₅Me₅Co(µ-X)]₂. Organometallics. Available at: [Link]
-
Power, M. D., et al. (1995). Synthesis, Experimental/Theoretical Characterization, and Thermolysis Chemistry of CpBe(SiMe₃), a Molecule Containing an Unprecedented Beryllium-Silicon Bond. Organometallics. Available at: [Link]
-
Minasian, S. G., et al. (2021). High-Resolution X-ray Photoelectron Spectroscopy of Organometallic (C₅H₄SiMe₃)₃LnIII and [(C₅H₄SiMe₃)₃LnII]¹⁻ Complexes. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Measured cone angles (°). [Table from publication: How big is a Cp? Novel cycloheptatrienyl zirconium complexes with tri-, tetra- and pentasubstituted cyclopentadienyl ligands]. Available at: [Link]
-
Wikipedia. (n.d.). Ligand cone angle. Available at: [Link]
-
Evans, W. J., et al. (2010). Synthesis, structure, and reactivity of crystalline molecular complexes of the {[C₅H₃(SiMe₃)₂]₃Th}¹⁻ anion containing thorium in the formal +2 oxidation state. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Evans, W. J., et al. (2018). Tetramethylcyclopentadienyl Ligands Allow Isolation of Ln(II) Ions across the Lanthanide Series in [K(2.2.2-cryptand)][(C₅Me₄H)₃Ln] Complexes. Organometallics. Available at: [Link]
-
Grokipedia. (n.d.). Ligand cone angle. Available at: [Link]
-
Poater, A., et al. (2014). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions. Available at: [Link]
-
Teuben, J. H., et al. (2018). Synthesis of Monomeric Permethylyttrocene Derivatives. The Crystal Structures of Cp₂YN(SiMe₃)₂ and Cp₂. CORE. Available at: [Link]
-
ResearchGate. (n.d.). Correlation between ligand cone angle and pKa for the PR₃-induced silyl migration. [Figure from publication]. Available at: [Link]
-
ResearchGate. (2015). Synthesis, Spectroscopic Characterization, and Determination of the Solution Association Energy of the Dimer : Magnetic Studies of Low-Coordinate Co(II) Silylamides. Available at: [Link]_
-
Chongqing Chemdad Co., Ltd. (n.d.). trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane. Available at: [Link]
-
Bilbrey, J. N., et al. (2013). Exact ligand cone angles. Journal of Computational Chemistry. Available at: [Link]
-
Power, P. P., et al. (2015). Magnetic Studies of Low-Coordinate Co(II) Silylamides [Co{N(SiMe₃)₂}₂L] (L = PMe₃, Pyridine, and THF) and Related Species That Reveal Evidence of Very Large Zero-Field Splittings. Inorganic Chemistry. Available at: [Link]
-
Chisholm, M. H., et al. (2001). Structural Distortions in M[E(SiMe₃)₂]₃ Complexes (M = Group 15, f-Element; E = N, CH): Is Three a Crowd?. Inorganic Chemistry. Available at: [Link]
-
University of Rochester. (n.d.). Reactivity of Transition Metal Complexes. [Lecture Slides]. Available at: [Link]
-
PubChem. (n.d.). 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene. Available at: [Link]
-
Chem LibreTexts. (2023). Metal Complex Reactivity 4: Ligand-Centered Reactions. YouTube. Available at: [Link]
-
Yoshifuji, M. (2018). Chemistry of Several Sterically Bulky Molecules with P=P, P=C, and C≡P Bond. Molecules. Available at: [Link]
-
Janiak, C., et al. (2003). How big is a Cp? Novel cycloheptatrienyl zirconium complexes with tri-, tetra- and pentasubstituted cyclopentadienyl ligands. ResearchGate. Available at: [Link]
-
Cremer, D., et al. (1996). Nature of the Si(SiMe₃)₃⁺ Cation in Aromatic Solvents. Southern Methodist University. Available at: [Link]
-
Turel, I. (2015). Special Issue: Practical Applications of Metal Complexes. Molecules. Available at: [Link]
-
Baranov, A., et al. (2022). Post-Functionalization of Organometallic Complexes via Click-Reaction. MDPI. Available at: [Link]
-
Amerigo Scientific. (n.d.). Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane (97%). Available at: [Link]
Sources
- 1. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE suppliers & manufacturers in China [m.chemicalbook.com]
- 4. 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene | C13H24Si | CID 4338309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C12H22Si | CID 3456028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Chemistry of Several Sterically Bulky Molecules with P=P, P=C, and C≡P Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.uvic.ca [web.uvic.ca]
- 10. scbt.com [scbt.com]
- 11. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Influence of Silyl Groups on the Reactivity of Cyclopentadienyl Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of Silicon in Ligand Design
Cyclopentadienyl (Cp) ligands are stalwarts of organometallic chemistry, forming stable and versatile complexes with a wide range of transition metals.[1] Their predictable coordination and robust nature have made them indispensable in fields ranging from industrial catalysis to the synthesis of complex molecules.[1][2] However, the reactivity and properties of a metal complex are not solely dictated by the metal center itself; the electronic and steric environment created by the ligands plays a crucial, and often tunable, role.
This guide delves into the significant influence of a particular class of substituents on the cyclopentadienyl ring: silyl groups. By strategically incorporating silicon-containing moieties, such as the common trimethylsilyl (-SiMe3) group, chemists can precisely modulate the electronic and steric character of the Cp ligand. This, in turn, allows for fine-tuning of the reactivity, selectivity, and even physical properties like solubility of the resulting metal complexes. We will explore the fundamental principles behind these effects and provide concrete examples and experimental data to illustrate their impact in key chemical transformations.
The Dual Nature of Silyl Groups: Electronic and Steric Effects
The influence of silyl groups on cyclopentadienyl ligands can be broadly categorized into two primary effects: electronic and steric. Understanding this duality is key to rationally designing catalysts and reagents with desired properties.
Electronic Influence: A Balancing Act
Silyl groups are generally considered to be weakly electron-donating through a σ-inductive effect. This donation increases the electron density on the cyclopentadienyl ring and, consequently, on the coordinated metal center. Compared to the parent cyclopentadienyl ligand, a silyl-substituted Cp ligand makes the metal center more electron-rich. This increased electron density can enhance the metal's ability to participate in back-bonding with other ligands and can influence its redox properties.[3]
However, the electronic effect is not solely one of donation. The silicon atom also possesses empty d-orbitals that can, under certain circumstances, participate in π-backbonding, accepting electron density from the metal. This π-accepting character can temper the overall electron-donating effect. The balance between σ-donation and potential π-acceptance is a subtle but important aspect of the electronic influence of silyl groups.
Steric Hindrance: Creating a Controlled Reaction Pocket
Perhaps the most dramatic and readily apparent effect of silyl substitution is the introduction of significant steric bulk. The three-dimensional space occupied by a ligand, often quantified by its cone angle, directly impacts the coordination environment around the metal center. Bulky silyl groups can:
-
Limit the number of other ligands that can coordinate to the metal.
-
Influence the geometry of the resulting complex.
-
Create a sterically hindered "pocket" around the active site, which can lead to enhanced selectivity in catalytic reactions by controlling the approach of substrates.[4]
-
Stabilize reactive species by preventing bimolecular decomposition pathways.
The trimethylsilyl (-SiMe3) group is a common choice, but a wide variety of silyl groups with varying steric demands can be employed to systematically tune the steric environment.
Impact on Reactivity: A Tale of Two Applications
The electronic and steric modifications imparted by silyl groups have profound consequences for the reactivity of the corresponding metal complexes. We will examine two key areas where these effects are particularly evident: olefin polymerization and C-H activation.
Olefin Polymerization: Tailoring Polymer Properties
Metallocene catalysts, particularly those based on Group 4 metals like zirconium, are workhorses in the production of polyolefins.[5][6][7] The properties of the resulting polymer, such as molecular weight, tacticity (the stereochemical arrangement of monomer units), and comonomer incorporation, are highly dependent on the structure of the catalyst.[8] Silyl substitution on the cyclopentadienyl ligands provides a powerful tool for tuning these properties.
Case Study: Zirconocene-Catalyzed Propylene Polymerization
Consider the polymerization of propylene using a zirconocene catalyst. The stereoselectivity of the polymerization (producing isotactic, syndiotactic, or atactic polypropylene) is governed by the symmetry and steric environment of the catalyst.
-
Unsubstituted Cp Ligands: Zirconocene dichloride, [Cp2ZrCl2], when activated, typically produces atactic polypropylene, which has poor mechanical properties.
-
Silyl-Substituted Cp Ligands: Introducing bulky silyl groups can enforce a specific geometry on the catalyst, leading to highly stereoselective polymerization. For instance, certain C_s-symmetric zirconocenes with silyl substituents are highly syndiospecific, producing polypropylene with a regular alternating stereochemistry.[9] This is because the bulky silyl group directs the incoming propylene monomer to coordinate in a specific orientation, leading to a controlled chain growth.[9]
| Catalyst Precursor | Resulting Polypropylene Tacticity | Reference |
| (Cp)2ZrCl2 | Atactic | [10] |
| [(C5H3(SiMe3)2)2]ZrCl2 (modified) | Highly Syndiotactic | [9] |
Experimental Protocol: Propylene Polymerization with a Silyl-Substituted Zirconocene Catalyst
The following is a representative protocol for the polymerization of propylene. Caution: This reaction should be carried out under an inert atmosphere using appropriate Schlenk line or glovebox techniques. Alkylaluminum reagents are pyrophoric.
-
Catalyst Preparation: In a glovebox, a solution of the silyl-substituted zirconocene dichloride precursor (e.g., 10 µmol) in toluene (50 mL) is prepared in a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Activation: The flask is connected to a propylene gas line, and the solution is saturated with propylene at the desired temperature (e.g., 0 °C). Methylaluminoxane (MAO) solution (e.g., 1000 equivalents) is then injected via syringe to activate the catalyst.
-
Polymerization: The reaction is allowed to proceed for a specified time (e.g., 30 minutes) under a constant pressure of propylene.
-
Quenching and Work-up: The polymerization is quenched by the addition of acidified methanol. The precipitated polypropylene is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and ¹³C NMR spectroscopy for tacticity determination.
Caption: Workflow for Propylene Polymerization.
C-H Activation: Enhancing Reactivity and Selectivity
The selective functionalization of otherwise inert C-H bonds is a major goal in modern synthetic chemistry.[11] Organometallic complexes are at the forefront of this research, and the properties of the ligands are critical for achieving high reactivity and selectivity. Silyl-substituted cyclopentadienyl ligands have emerged as valuable components in the design of C-H activation catalysts.[12]
The increased electron-donating ability of silyl-Cp ligands can make the metal center more nucleophilic and more prone to oxidative addition into a C-H bond, a key step in many C-H activation cycles.[13] Furthermore, the steric bulk of the silyl groups can influence the regioselectivity of the C-H activation by directing the catalyst to less sterically hindered C-H bonds.
Experimental Protocol: Rh(III)-Catalyzed C-H Amidation
The following is a generalized protocol for a rhodium-catalyzed C-H amidation reaction, where silyl-substituted Cp* ligands have been shown to influence reactivity.[3]
-
Reaction Setup: In a glovebox, a vial is charged with the arene substrate (0.5 mmol), the amide coupling partner (0.6 mmol), the rhodium catalyst precursor (e.g., [Cp^X RhCl2]2, 2.5 mol%), a silver salt oxidant (e.g., AgSbF6, 10 mol%), and a carboxylic acid additive (e.g., pivalic acid, 1.0 mmol).
-
Solvent and Reaction Conditions: A suitable solvent (e.g., 1,2-dichloroethane, 2 mL) is added, and the vial is sealed. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) with stirring for a specified time (e.g., 12 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Generalized C-H Activation Cycle.
Beyond Reactivity: Solubility and Crystallinity
In addition to their profound effects on reactivity, silyl groups also impart valuable practical advantages. The non-polar and bulky nature of common silyl groups, such as -SiMe3, significantly enhances the solubility of organometallic complexes in non-polar organic solvents like hexanes and toluene.[14] This improved solubility simplifies the handling, purification, and characterization of these compounds.
Furthermore, the presence of silyl groups can promote the crystallization of metal complexes that might otherwise be difficult to obtain in a solid, crystalline form. This is a crucial advantage for researchers seeking to elucidate the precise three-dimensional structure of their complexes through X-ray crystallography, providing invaluable insights into bonding and steric interactions.
Synthesis of Silyl-Substituted Cyclopentadienyl Ligands and their Metal Complexes
The widespread use of silyl-substituted Cp ligands is facilitated by their relatively straightforward synthesis. A common route involves the deprotonation of a silyl-substituted cyclopentadiene followed by reaction with a metal halide.
Experimental Protocol: Synthesis of (Trimethylsilyl)cyclopentadienyl Lithium
-
Reaction Setup: A solution of freshly cracked cyclopentadiene (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere and cooled to -78 °C.
-
Deprotonation: A solution of n-butyllithium in hexanes (1.0 eq) is added dropwise to the cyclopentadiene solution, resulting in the formation of lithium cyclopentadienide.
-
Silylation: Chlorotrimethylsilane (1.0 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Second Deprotonation: The resulting (trimethylsilyl)cyclopentadiene is isolated and then deprotonated again with n-butyllithium to yield (trimethylsilyl)cyclopentadienyl lithium, which can be used in subsequent metallation reactions.
Caption: Synthetic Pathway to Silyl-Cp Complexes.
Conclusion: A Versatile Tool for Ligand Design
The incorporation of silyl groups onto cyclopentadienyl ligands offers a powerful and versatile strategy for tuning the properties of organometallic complexes. Through a combination of electronic and steric effects, these substituents allow for the rational design of catalysts with enhanced activity, selectivity, and stability. The practical benefits of improved solubility and crystallinity further solidify the importance of silyl-substituted Cp ligands in the chemist's toolkit. As the demand for more efficient and selective chemical transformations continues to grow, the subtle yet significant influence of silicon in ligand design is poised to play an even more prominent role in the future of organometallic chemistry and catalysis.
References
- Zubris, D. L., et al. (1996). A New Class of Zirconocene Catalysts for the Syndiospecific Polymerization of Propylene and Its Modification for Varying Polypropylene from Isotactic to Syndiotactic. Journal of the American Chemical Society.
- Resconi, L., et al. (2018).
- Wikipedia. (n.d.). Transition metal silyl complexes.
- Zubris, D. L. (n.d.).
- Kaufmann, S., et al. (2020).
- Mishra, S. (2017). Synthesis and reactivity of cyclopentadienyl based organometallic compounds and their electrochemical and biological properties. Ethesis.
- NIH. (n.d.).
- ACS Publications. (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.
- RSC Publishing. (n.d.). Zirconocene-catalyzed stereoselective cyclocopolymerization of 2-methyl-1,5-hexadiene with propylene. Polymer Chemistry.
- Sünkel, K., et al. (2019). Studies Toward Persilylation of π-Cyclopentadienyl Complexes of Fe and Ru. Molecular Structures of [Fe(C5H5){C5(SiMe2H)5}], [Fe(C5H5){C5Br3(SiMe3)2}] and [Fe(C5H5){C5Br2(SiMe3)3}]. MDPI.
- Forlini, F., et al. (2002). Unbridged bicyclic cyclopentadienyl zirconocene complexes: Their possible application as Fluxional catalysts in propene polymerization.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Steric Effects of Silyl Groups.
- Evans, W. J. (2016).
- ResearchGate. (n.d.). Trimethylsilyl versus Bis(trimethylsilyl) Substitution in Tris(cyclopentadienyl) Complexes of La, Ce, and Pr: Comparison of Structure, Magnetic Properties, and Reactivity.
- NIH. (2021).
- Kaufmann, S. (2020).
- Schubert, U. (n.d.). Si-H and C-H Activation by Transition Metal Complexes: A Step Towards Isolable Alkane Complexes?. Scilit.
- OUCI. (n.d.). The Reactivity of a Silacyclopentadienylidene towards Aldehydes: Silole Ring Expansion and the Formation of Base‐Stabilized Silacyclohexadienones.
- Shilov, A. E., & Shul'pin, G. B. (n.d.). Activation of C−H Bonds by Metal Complexes. Chemical Reviews.
- ResearchGate. (2018). Designing catalysts for olefin polymerization and copolymerization: beyond electronic and steric tuning.
- PMC. (2021). Ruthenium complexes of sterically-hindered pentaarylcyclopentadienyl ligands.
- LibreTexts. (2023). 9.3: Metal Cyclopentadienyl Complexes. Chemistry LibreTexts.
- Liu, J. Y., & Rieger, B. (n.d.). Isolation and Reactivity of Silepins with a Sterically Demanding Silyl Ligand.
- Liptrot, D. J., et al. (n.d.). Comparison of group 4 and thorium M(iv) substituted cyclopentadienyl silanide complexes. PMC.
- AMiner. (n.d.). Organo-Silicon Compounds .168. The Electronic Effect Of Silyl Groups In Different Xyzsi-R Systems.
- PMC. (n.d.).
- PMC. (n.d.). Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)
- NIH. (n.d.).
- Girolami Group Website - University of Illinois. (2022).
- ResearchGate. (n.d.). Pt[In-C(SiMe3)3]4 - A Pt(CO)
- PMC. (2022). Advancing the Compositional Analysis of Olefin Polymerization Catalysts with High-Throughput Fluorescence Microscopy.
- ResearchGate. (n.d.).
- ACS Publications. (2021). Inorganometallics (Transition Metal–Metalloid Complexes)
- ResearchGate. (n.d.).
- OUCI. (n.d.). Synthesis, Experimental/Theoretical Characterization, and Thermolysis Chemistry of CpBe(SiMe3), a Molecule C….
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 3. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Zirconocene-catalyzed stereoselective cyclocopolymerization of 2-methyl-1,5-hexadiene with propylene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Advancing the Compositional Analysis of Olefin Polymerization Catalysts with High-Throughput Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dzubris.clasit.org [dzubris.clasit.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Performance of Constrained Geometry Catalysts Derived from Silylated Cyclopentadienes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Metallocenes
In the landscape of olefin polymerization, the development of single-site catalysts has been a watershed moment, enabling unprecedented control over polymer architecture. While metallocene catalysts marked the initial breakthrough, Constrained Geometry Catalysts (CGCs) represent a significant evolution, offering distinct advantages, particularly in high-temperature processes and the production of copolymers.[1][2] First introduced in the 1990s, CGCs are characterized by a unique structural motif: a π-bonded cyclopentadienyl (or related) moiety is linked to a heteroatomic donor (typically an amido group) via a bridging unit, most commonly a dimethylsilyl (-SiMe₂-) group.[3] This "ansa" bridge forces the ligand into a strained or "constrained" geometry, which fundamentally alters the electronic and steric environment of the catalytic metal center.
This constrained geometry results in a more open active site compared to traditional metallocenes, a feature that is directly responsible for the superior ability of CGCs to incorporate α-olefin comonomers like 1-octene into a growing polyethylene chain.[3][4] Furthermore, these catalysts exhibit remarkable thermal stability, making them suitable for high-temperature solution polymerization.[5][6] The performance of a CGC is not monolithic; it is exquisitely tunable. By systematically modifying the silylated cyclopentadienyl ligand framework—altering the substituents on the cyclopentadienyl ring or changing the nature of the silyl bridge itself—one can precisely modulate catalytic activity, comonomer incorporation, and the molecular weight of the resulting polymer. This guide provides an in-depth comparison of CGCs derived from different silylated cyclopentadienes, supported by experimental data, to elucidate these critical structure-performance relationships.
The Architectural Core: Impact of the Silyl Bridge and Ligand Substitution
The defining feature of a CGC is the covalent tether between the cyclopentadienyl (Cp) and amido ligands. This design has profound implications for catalytic behavior.
The Silyl Bridge: More Than a Simple Linker
The dimethylsilyl (-SiMe₂-) bridge is the archetypal linker in foundational CGCs such as [Me₂Si(η⁵-Me₄C₅)(NᵗBu)]TiCl₂.[5][7] Its primary role is to establish the constrained geometry. However, modifications to this bridge can further refine catalyst performance. For instance, incorporating the bridge into a larger cyclic structure, such as the[5][8]azasilinane framework, creates a more rigid system. While this specific modification has been shown to slightly lower catalytic activity compared to the standard CGC, it advantageously yields poly(ethylene-co-1-octene) with a significantly higher molecular weight, demonstrating a trade-off between activity and polymer properties.[7]
Caption: Logical flow from ligand modification to catalyst performance.
Comparative Performance Data
The following table summarizes experimental data for various CGCs, illustrating the impact of the ligand structure on catalytic performance in olefin polymerization.
| Catalyst System | Metal Center | Cocatalyst / Support | Polymerization Conditions | Activity (kg polymer / mol-M · h) | Polymer Properties | Reference(s) |
| Thiofuryl-substituted Cp-Cr Complex | Cr | MAO | Ethylene, Toluene | 1960 | High Molecular Weight Polyethylene | [8] |
| [Me₂Si(η⁵-Me₄C₅)(NᵗBu)]TiCl₂ | Ti | MAO on Nanosized Silica | Ethylene, 100 °C, Toluene | 29,100 | High Crystallinity HDPE, Melting Point: 141.2 °C | [5][6][9] |
| [Me₂Si(η⁵-Me₄C₅)(NᵗBu)]TiCl₂ | Ti | MAO on Nanosized Silica | Ethylene/1-Octene, 100 °C, Toluene | 24,400 | LLDPE, Melting Point: 121.2 °C, higher 1-octene incorporation than microsized support | [5][6][9] |
| A[5][8]zasilinane framework CGC | Ti | [Ph₃C][B(C₆F₅)₄] / [ⁱBu₂Al]₂O | Ethylene/1-Octene | 4700 | Higher Molecular Weight Poly(ethylene-co-1-octene) than standard CGC | [7] |
| 3-Amino-substituted Indenyl CGC | Ti | MAO or Borate | Ethylene/1-Octene | Highest in its class (qualitative) | Highest Molecular Weight Copolymers in its class | [10][11] |
| Thiophene-fused Cp / Fluorenyl ansa-Zr Complex | Zr | Supported on MAO-treated silica | Ethylene/1-Hexene | (Not specified) | High Mₙ (250-330 kDa), MWD: 2.5, 1.3 mol% 1-hexene incorporation | [12] |
Experimental Methodologies
The data presented above are derived from standardized experimental procedures. The following protocols provide a general framework for the synthesis and testing of these catalysts.
Protocol 1: General Synthesis of a Silylene-Bridged Cyclopentadienyl Ligand
This procedure is adapted from methodologies used for preparing thiophene-fused and other functionalized Cp ligands. [12]
-
Deprotonation: Dissolve the desired cyclopentadiene precursor (e.g., tetramethylcyclopentadiene, an indenyl derivative) in an anhydrous, aprotic solvent (e.g., THF or hexane) under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C.
-
Add a stoichiometric equivalent of n-butyllithium (nBuLi) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. The corresponding lithium salt will often precipitate.
-
Silylation: In a separate flask, dissolve the silyl dihalide (e.g., Me₂SiCl₂) in an anhydrous solvent. Cool to -30 °C to -78 °C.
-
Slowly add a solution or slurry of the lithium cyclopentadienide to the silyl dihalide solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to overnight.
-
Workup: Quench the reaction, perform an aqueous extraction to remove lithium salts, dry the organic phase, and remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.
Protocol 2: General Synthesis of a Titanium-based CGC
-
Ligand Dianion Formation: The silylene-bridged ligand precursor containing the Cp-H and N-H moieties is dissolved in an anhydrous solvent like THF under an inert atmosphere.
-
The solution is cooled to -78 °C, and two equivalents of a strong base (e.g., nBuLi) are added sequentially to deprotonate both the cyclopentadiene and the amine.
-
Salt Metathesis: The resulting dilithio salt solution is then slowly added to a suspension of a titanium precursor, such as TiCl₃(THF)₃ or TiCl₄, at -78 °C.
-
The reaction mixture is stirred overnight, allowing it to warm to room temperature. The color typically changes, indicating complex formation.
-
Isolation: The solvent is removed in vacuo. The product is extracted with a suitable solvent (e.g., toluene or hexane) and filtered to remove LiCl. The catalyst is then isolated by crystallization or precipitation.
Protocol 3: Ethylene/1-Octene Copolymerization
This protocol is based on typical conditions reported for CGC-catalyzed solution polymerization. [5][6][10]
-
Reactor Preparation: A high-pressure stainless-steel autoclave reactor is thoroughly dried and purged with inert gas.
-
Solvent and Comonomer Addition: Anhydrous toluene and the desired amount of 1-octene are injected into the reactor. The reactor is heated to the target polymerization temperature (e.g., 100-140 °C).
-
Activation: The cocatalyst (e.g., a specific molar excess of methylaluminoxane (MAO) or a borate activator like [Ph₃C][B(C₆F₅)₄]) is added to the reactor.
-
Catalyst Injection and Polymerization: The reactor is pressurized with ethylene to the desired pressure. A solution of the CGC in toluene is then injected to initiate polymerization. The ethylene pressure is maintained for the duration of the run.
-
Quenching: After the target time, the reaction is terminated by venting the ethylene and injecting a quenching agent, such as acidified methanol.
-
Polymer Isolation: The polymer product precipitates and is collected by filtration, washed with methanol, and dried in a vacuum oven.
Caption: Experimental workflow from ligand synthesis to polymerization.
Conclusion and Future Outlook
The performance of constrained geometry catalysts is intrinsically linked to the architecture of their silylated cyclopentadienyl ligands. Experimental evidence clearly demonstrates that strategic modifications—from altering the silyl bridge to introducing electronically active substituents on fused-ring systems—provide a powerful toolkit for tailoring catalyst behavior. Electron-donating groups on indenyl rings can dramatically boost both catalytic activity and the molecular weight of the resulting polymer. [10]Concurrently, engineering the rigidity of the ansa-bridge can be leveraged to favor the formation of higher molecular weight products, sometimes at the expense of raw activity. [7] This deep-seated structure-performance relationship affirms that CGCs are not a single class of catalysts but a versatile and tunable platform. Future research will likely focus on more sophisticated ligand designs, potentially incorporating multiple functional groups or novel heterocyclic frameworks, to further push the boundaries of polyolefin synthesis. The continued development of these remarkable catalysts promises new materials with precisely controlled properties for a vast array of applications.
References
-
Sun, X., et al. (2017). Synthesis and Characterization of Constrained Geometry Oxygen and Sulphur Functionalized Cyclopentadienylchromium Complexes and Their Use in Catalysis for Olefin Polymerization. Molecules. Available at: [Link]
-
Wang, L.-H. & Lin, K.-T. (2017). Constrained Geometry Organotitanium Catalysts Supported on Nanosized Silica for Ethylene (co)Polymerization. Polymers. Available at: [Link]
-
Request PDF. (n.d.). Quantitative structure-property relationship study of constrained geometry catalysts for olefin polymerization. ResearchGate. Available at: [Link]
-
Tritto, I., et al. (2020). High-Throughput Experimentation in Olefin Polymerization Catalysis: Facing the Challenges of Miniaturization. ACS Catalysis. Available at: [Link]
-
Lee, B.Y., et al. (2023). Syntheses of Silylene-Bridged Thiophene-Fused Cyclopentadienyl ansa-Metallocene Complexes for Preparing High-Performance Supported Catalyst. Polymers. Available at: [Link]
-
Wikipedia. (n.d.). Constrained geometry complex. Available at: [Link]
-
Klosin, J., et al. (2001). Heteroatom-Substituted Constrained-Geometry Complexes. Dramatic Substituent Effect on Catalyst Efficiency and Polymer Molecular Weight. Organometallics. Available at: [Link]
-
Zhang, L., et al. (2019). Nickel and Palladium Catalyzed Olefin Polymerization. Academic Journal of Polymer Science. Available at: [Link]
-
McKittrick, M.W., et al. (2005). Tethered Constrained-Geometry Catalysts in Mesoporous Silica: Probing the Influence of the “Second Sphere” on Polymer Properties. Chemistry of Materials. Available at: [Link]
-
Wang, L.-H. & Lin, K.-T. (2017). Constrained Geometry Organotitanium Catalysts Supported on Nanosized Silica for Ethylene (co)Polymerization. PubMed. Available at: [Link]
-
Wang, L.-H. & Lin, K.-T. (2017). Constrained Geometry Organotitanium Catalysts Supported on Nanosized Silica for Ethylene (co)Polymerization. Semantic Scholar. Available at: [Link]
-
Request PDF. (n.d.). Constrained geometry complexes—Synthesis and applications. ResearchGate. Available at: [Link]
-
Wang, L.-H. & Lin, K.-T. (2017). Constrained Geometry Organotitanium Catalysts Supported on Nanosized Silica for Ethylene (co)Polymerization. MDPI. Available at: [Link]
-
(No author). (2024). Catalytic Stereoselective Silyl‐ and Boraformylations: Charting a Challenging Road Ahead. Wiley Online Library. Available at: [Link]
-
O'Connor, P.E., et al. (2007). Constrained geometry organoactinides as versatile catalysts for the intramolecular hydroamination/cyclization of primary and secondary amines having diverse tethered C-C unsaturation. PubMed. Available at: [Link]
-
Lee, B.Y., et al. (2017). Preparation of “Constrained Geometry” Titanium Complexes ofA[5][8]zasilinane Framework for Ethylene/1-Octene Copolymerization. ResearchGate. Available at: [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Constrained geometry complex - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Constrained Geometry Organotitanium Catalysts Supported on Nanosized Silica for Ethylene (co)Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Constrained Geometry Organotitanium Catalysts Supported on Nanosized Silica for Ethylene (co)Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
spectroscopic comparison of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane and its analogs
In the realm of organometallic chemistry and materials science, silylated cyclopentadienyl compounds serve as crucial precursors and ligands for a diverse array of catalysts and functional materials. Their electronic and steric properties, which can be finely tuned through substitution on the cyclopentadienyl ring, dictate the reactivity and stability of their metallic complexes. A thorough understanding of their molecular structure is paramount, and for this, spectroscopic techniques remain the cornerstone of characterization.
This guide provides an in-depth spectroscopic comparison of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane and its key analogs: the fully methylated (pentamethylcyclopentadienyl)trimethylsilane and the parent, unsubstituted trimethylsilyl cyclopentadiene. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a clear framework for identifying and differentiating these important chemical entities.
The Significance of Substitution: A Spectroscopic Perspective
The degree of methylation on the cyclopentadienyl ring significantly influences the electron-donating ability and steric bulk of the ligand. These differences are directly reflected in the spectroscopic signatures of the molecules. The tetramethyl and pentamethyl substituted analogs, with their electron-releasing methyl groups, are expected to show distinct chemical shifts in their NMR spectra compared to the unsubstituted version. Furthermore, the presence and number of methyl groups will give rise to characteristic signals and fragmentation patterns in IR and mass spectra, respectively.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected analogs. This side-by-side comparison is designed to facilitate rapid identification and differentiation in a laboratory setting.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Si(CH₃)₃ | C₅-CH₃ | C₅-H (olefinic) | C₅-H (aliphatic) |
| This compound | ~ -0.1 to 0.2 | ~ 1.7 - 1.9 | - | ~ 2.5 - 3.0 |
| (Pentamethylcyclopentadien-1-yl)trimethylsilane[1] | -0.15 | 1.81, 1.20 | - | - |
| Trimethylsilyl cyclopentadiene | ~ 0.1 | - | ~ 6.2 - 6.7 | ~ 2.9 - 3.2 |
Note: The ¹H NMR spectrum of Trimethylsilyl cyclopentadiene is complex due to the presence of isomers and fluxional processes, leading to broad or multiple signals for the cyclopentadienyl protons.
Table 2: Key IR Spectroscopic Data (cm⁻¹)
| Compound | Si-CH₃ stretch | C=C stretch (cyclopentadiene) | C-H stretch (sp²) | C-H stretch (sp³) |
| This compound | ~ 1250, 840 | ~ 1600 - 1650 | - | ~ 2850 - 2960 |
| (Pentamethylcyclopentadien-1-yl)trimethylsilane | ~ 1250, 840 | ~ 1600 - 1650 | - | ~ 2850 - 2960 |
| Trimethylsilyl cyclopentadiene | ~ 1250, 840 | ~ 1600 - 1650 | ~ 3050 - 3100 | ~ 2850 - 2950 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Ions |
| This compound | 194 | 179 [M-CH₃]⁺, 121 [C₅(CH₃)₄H]⁺, 73 [Si(CH₃)₃]⁺ |
| (Pentamethylcyclopentadien-1-yl)trimethylsilane[1] | 208 | 193 [M-CH₃]⁺, 135 [C₅(CH₃)₅]⁺, 73 [Si(CH₃)₃]⁺ |
| Trimethylsilyl cyclopentadiene[2] | 138 | 123 [M-CH₃]⁺, 65 [C₅H₅]⁺, 73 [Si(CH₃)₃]⁺ |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the chemical environment of the protons and carbons within the molecule.
-
¹H NMR: The chemical shift of the trimethylsilyl protons is consistently found upfield, typically between -0.2 and 0.2 ppm, due to the electropositive nature of silicon. In the case of the methylated analogs, the methyl groups on the cyclopentadienyl ring appear in the range of 1.7 to 1.9 ppm. The olefinic protons of the unsubstituted cyclopentadienyl ring in trimethylsilyl cyclopentadiene are observed significantly downfield (6.2-6.7 ppm) due to their vinylic character. The aliphatic proton on the silylated carbon of the ring appears around 2.5-3.2 ppm. The complexity of the ¹H NMR spectrum for trimethylsilyl cyclopentadiene arises from the presence of multiple isomers and rapid[1][3]-sigmatropic shifts of the silyl group, which can lead to time-averaged signals at room temperature.[3]
-
¹³C NMR: The trimethylsilyl carbons resonate at approximately -2 to 2 ppm. The sp³-hybridized carbon of the cyclopentadienyl ring attached to the silicon atom is typically found in the range of 40-50 ppm. The sp²-hybridized carbons of the ring in the methylated analogs appear between 130 and 145 ppm, while the methyl carbons on the ring are observed around 10-15 ppm. For trimethylsilyl cyclopentadiene, the olefinic carbons are found in the 120-140 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying key functional groups. For these silylated cyclopentadienes, the most characteristic absorptions are:
-
Si-CH₃ Vibrations: Strong bands around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking) are indicative of the trimethylsilyl group.
-
C=C Stretching: The double bonds within the cyclopentadienyl ring give rise to one or more medium-intensity bands in the 1600-1650 cm⁻¹ region.
-
C-H Stretching: The presence of sp² C-H bonds in the unsubstituted analog is confirmed by absorptions above 3000 cm⁻¹, typically between 3050 and 3100 cm⁻¹. The sp³ C-H stretching vibrations for all compounds are observed in the 2850-2960 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds, which can be used for confirmation of identity.
-
Molecular Ion: The molecular ion peak (M⁺) is readily observed for all three compounds, allowing for the confirmation of their respective molecular weights.
-
Fragmentation: A common fragmentation pathway involves the loss of a methyl group from the trimethylsilyl moiety, resulting in a prominent [M-15]⁺ peak. Another characteristic fragmentation is the cleavage of the Si-C₅ bond, leading to the formation of the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73 and the corresponding cyclopentadienyl cation. The stability of the cyclopentadienyl fragment will depend on the degree of methylation.
Experimental Protocols
The following are generalized, yet robust, protocols for the spectroscopic analysis of these air- and moisture-sensitive compounds. Adherence to inert atmosphere techniques is crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation (under inert atmosphere):
-
In a glovebox or using a Schlenk line, dissolve approximately 5-10 mg of the silylated cyclopentadiene in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., C₆D₆, CDCl₃, or THF-d₈).
-
Transfer the solution to a clean, dry NMR tube.
-
Seal the NMR tube with a tight-fitting cap and wrap with Parafilm for transport.
-
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 300 MHz for ¹H NMR.
-
Tune and shim the instrument according to standard procedures.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Depending on the concentration and spectrometer sensitivity, a longer acquisition time may be necessary.
-
Caption: Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
Objective: To obtain a Fourier-transform infrared (FTIR) spectrum to identify key functional groups.
Methodology:
-
Sample Preparation (Neat Liquid Film):
-
In a fume hood or glovebox, place a single drop of the neat liquid sample onto a dry, polished salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.
-
-
Data Acquisition:
-
Place the sandwiched salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plates.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
Caption: Workflow for IR spectroscopy of a liquid sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (using an inert atmospheric pressure solids analysis probe - iASAP):
-
Sample Preparation (under inert atmosphere):
-
In a glovebox, dip the end of a sealed glass capillary into the liquid sample.
-
The small amount of sample that adheres to the tip is sufficient for analysis.
-
-
Data Acquisition:
-
Quickly transfer the sealed capillary to the iASAP probe.
-
Insert the probe into the mass spectrometer's atmospheric pressure ionization source.
-
The inert gas flow within the probe protects the sample from the atmosphere until it is vaporized and ionized.
-
Acquire the mass spectrum in positive ion mode.
-
Caption: Workflow for mass spectrometry of an air-sensitive sample.
Conclusion
The spectroscopic techniques of NMR, IR, and mass spectrometry provide a powerful and complementary suite of tools for the characterization of this compound and its analogs. The degree of methylation on the cyclopentadienyl ring results in predictable and discernible differences in their respective spectra. By understanding these spectroscopic signatures, researchers can confidently identify these compounds, assess their purity, and gain valuable insights into their electronic and structural properties, which are critical for their application in synthesis and materials science.
References
-
ResearchGate. Synthesis and characterization of silylated cyclopentadiene complexes. [Link]
-
RSC Publishing. Silylated cyclopentadienes as competent silicon Lewis acid catalysts. [Link]
-
Chemie.de. 3559-74-8 Trimethylsilylcyclopentadien, Isomermischung. [Link]
-
Wikipedia. Trimethylsilyl cyclopentadiene. [Link]
-
The Royal Society of Chemistry. Experimental Details. [Link]
-
Semantic Scholar. Bonding in methyl- and silyl-cyclopentadiene compounds: a study by photoelectron spectroscopy and ab initio molecular-orbital calculations. [Link]
-
MDPI. Studies Toward Persilylation of π-Cyclopentadienyl Complexes of Fe and Ru. Molecular Structures of [Fe(C5H5){C5(SiMe2H)5}], [Fe(C5H5){C5Br3(SiMe3)2}] and [Fe(C5H5){C5Br2(SiMe3)3}]. [Link]
-
Canadian Science Publishing. Trimethylsilyl-substituted cyclopentadienes. [Link]
-
PubChem. 5-Trimethylsilylcyclopentadiene. [Link]
-
PubChem. 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene. [Link]
-
Organic and Biomolecular Chemistry. Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]
-
PubMed. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]
-
Chongqing Chemdad Co., Ltd. trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane. [Link]
-
SciSpace. A cyclopentadienyl functionalized silylene – a flexible ligand for Si- and C-coordination (2020). [Link]
-
The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl Cations. [Link]
-
SpectraBase. Silane, trimethyl-3-penten-2-yl-, trans - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. 1-Trimethylsilyl-2-(2-propenyl)-1-cyclopentene - Optional[13C NMR] - Chemical Shifts. [Link]
-
Semantic Scholar. Fluxional behavior of 5-(silyl)cyclopentadiene and 5-(silyl)methylcyclopentadiene (1,2-isomer mixture). [Link]
-
ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. [Link]
-
Organic Chemistry Portal. One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. [Link]
-
Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph. [Link]
-
PubChem. Trimethyl(pentyl)silane. [Link]
-
PubMed. Structural and spectroscopic characterization of an unprecedented cationic transition-metal eta1-silane complex. [Link]
-
SpectraBase. Methylcyclopentadiene dimer - Optional[MS (GC)] - Spectrum. [Link]
-
PubChem. 2,3,4,5-Tetramethyl-2-cyclopentenone. [Link]
-
SpectraBase. Trimethyl(pentyl)silane. [Link]
Sources
A Comparative Guide to Polymerization Activity: Titanocene vs. Zirconocene Catalysts with Identical Ligands
For researchers and professionals in polymer science and drug development, the selection of an appropriate catalyst is a critical decision that dictates the outcome of a polymerization reaction and the final properties of the material. Among the class of single-site catalysts, metallocenes—specifically titanocenes and zirconocenes—have emerged as powerful tools for olefin polymerization. While the ligand architecture is widely recognized as the primary determinant of catalyst performance, a crucial and often nuanced question arises: How do titanocene and zirconocene catalysts with the same ligand framework differ in their polymerization activity?
This guide provides an in-depth, objective comparison of these two catalyst families, moving beyond generalities to explore the fundamental mechanistic drivers behind their distinct behaviors. We will dissect experimental data, explain the causality behind their performance differences, and provide actionable protocols for researchers in the field.
The Core Performance Divergence: Activity and Polymer Properties
When a titanocene and a zirconocene catalyst bearing an identical ligand set are compared in olefin polymerization, clear and consistent trends emerge. The most significant distinction lies in their catalytic activity, particularly for ethylene polymerization.
Catalytic Activity: A Tale of Two Metals
Zirconocene-based catalysts almost universally exhibit significantly higher polymerization activity compared to their titanocene analogues.[1][2] This heightened activity makes zirconocenes the preferred choice for applications demanding high polymer yields and efficient monomer conversion. While titanocenes are generally less active, their performance can be enhanced under specific conditions, such as elevated temperatures.[1][3]
The difference in reactivity can be dramatic. For instance, in a study comparing (menthyl-Cp)₂ZrCl₂ and its titanium counterpart for ethylene polymerization, the zirconocene was found to be 625 times more active.[1] This substantial gap highlights the profound influence of the central metal atom. However, it is important to note that certain half-titanocene complexes, particularly at high temperatures, have demonstrated remarkable activities for producing high molecular weight polyethylene, rivaling some zirconocene systems.[1][3]
Comparative Ethylene Polymerization Data
| Catalyst System | Cocatalyst | Temp. (°C) | Catalytic Activity (kg Polymer / (mol M·h)) | Molecular Weight (Mw) ( g/mol ) | PDI | Reference |
| Titanocene Dichloride (Cp₂TiCl₂) ** | MAO | 25 | 8.4 x 10³ | - | - | [1] |
| Titanocene Dichloride (Cp₂TiCl₂) | MAO | 140 | 27.6 x 10³ | High | - | [1] |
| Zirconocene Dichloride (Cp₂ZrCl₂) | MAO | 60 | 5,759 | 165,000 | - | [1] |
| Zirconocene Dichloride (Cp₂ZrCl₂) ** | MAO | 80 | High Activity | >1,000,000 | - | [1] |
| (menthyl-Cp)₂ZrCl₂ | MAO | - | 625x more active than Ti analogue | - | - | [1] |
Note: Direct comparison across different studies can be challenging due to variations in experimental conditions. This table illustrates general performance trends. MAO = Methylaluminoxane; PDI = Polydispersity Index.
Polymer Characteristics: Molecular Weight and Stereocontrol
The choice between titanium and zirconium also influences the resulting polymer's molecular architecture.
-
Molecular Weight (Mw): Zirconocene catalysts typically yield polymers with significantly higher molecular weights.[1][4] This is a direct consequence of a higher rate of propagation relative to the rate of chain termination.
-
Polydispersity Index (PDI): A hallmark of single-site catalysts like metallocenes is the production of polymers with a narrow molecular weight distribution (PDI close to 2.0).[5][6] This is because polymerization occurs at a single, well-defined type of active metal center, leading to uniform polymer chain growth.[7] This characteristic is generally shared by both titanocenes and zirconocenes.
-
Stereoselectivity: In the polymerization of α-olefins like propylene, the ligand structure is the primary factor controlling stereochemistry. However, the metal center plays a secondary but important role. Zirconocenes are extensively studied and often preferred for producing highly isotactic polypropylene, exhibiting excellent stereocontrol that results in highly crystalline materials.[4][8]
Unraveling the Mechanism: Why the Difference?
The observed disparities in performance are not arbitrary; they are rooted in the fundamental electronic and steric properties of titanium and zirconium. The polymerization process for both metals, when activated by a cocatalyst like methylaluminoxane (MAO), follows the general Cossee-Arlman mechanism. This involves the formation of a cationic active species, coordination of the olefin, insertion into the metal-alkyl bond, and eventual termination.[1]
Caption: Key mechanistic factors driving performance differences between Ti and Zr.
-
Metal-Carbon Bond Strength: Zirconium forms a weaker, more labile metal-carbon (M-C) bond compared to titanium. This facilitates a lower energy barrier for the insertion of the incoming monomer into the growing polymer chain, directly translating to a higher rate of propagation and thus higher catalytic activity.
-
Electrophilicity of the Metal Center: The active zirconocene cation is generally more electrophilic (electron-deficient) than its titanocene counterpart. This heightened electrophilicity results in a stronger interaction with the electron-rich π-system of the olefin monomer, leading to more efficient coordination and subsequent insertion.
-
Propensity for Termination: The relative rates of propagation and termination determine the final molecular weight of the polymer. Chain termination often occurs via β-hydride elimination. The stronger M-C bond in titanocenes can sometimes lead to a higher relative rate of termination compared to propagation, resulting in polymers with lower molecular weights. For zirconocenes, chain transfer to the aluminum cocatalyst is often a dominant termination pathway. [9]
Experimental Protocol: A Self-Validating System
To provide a practical framework, the following section details a standardized protocol for evaluating catalyst performance in a slurry-phase ethylene polymerization. This methodology ensures reproducibility and allows for direct comparison between different catalyst systems.
Standard Protocol for Ethylene Polymerization
Objective: To determine and compare the catalytic activity of a titanocene and zirconocene catalyst under identical conditions.
Materials:
-
Metallocene precatalyst (e.g., Cp₂TiCl₂ or Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in Toluene)
-
High-purity Toluene (dried over molecular sieves)
-
High-purity Ethylene gas
-
High-purity Nitrogen or Argon gas
-
Parr reactor or similar high-pressure glass reactor equipped with a mechanical stirrer, temperature control, and gas inlet/outlet.
-
Schlenk line and glassware for inert atmosphere manipulation.
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor and all glassware in an oven at >120°C overnight.
-
Assemble the reactor while hot and purge with high-purity nitrogen or argon for at least 1 hour to ensure an inert atmosphere.
-
Introduce 250 mL of dry toluene into the reactor via cannula transfer.
-
Pressurize the reactor with ethylene to 1 bar and stir the toluene at the desired reaction temperature (e.g., 60°C) for 30 minutes to saturate the solvent.
-
-
Catalyst Activation and Injection:
-
In a separate Schlenk flask under an inert atmosphere, dissolve a precise amount of the metallocene precatalyst (e.g., 2.0 µmol) in 10 mL of dry toluene.
-
In another Schlenk flask, measure the required volume of MAO solution to achieve the desired Al:M ratio (e.g., 1000:1).
-
Using a gas-tight syringe, add the MAO solution to the reactor.
-
Via a separate gas-tight syringe, rapidly inject the prepared metallocene solution into the vigorously stirred reactor to initiate polymerization.
-
-
Polymerization Reaction:
-
Immediately start a timer and maintain a constant ethylene pressure (e.g., 5 bar) via a continuous feed system.
-
Maintain a constant temperature throughout the reaction duration (e.g., 30 minutes).
-
Monitor the uptake of ethylene gas using a mass flow controller to track the reaction rate.
-
-
Termination and Polymer Recovery:
-
After the designated time, stop the ethylene flow and vent the reactor.
-
Quench the reaction by injecting 10 mL of acidified methanol (10% HCl in methanol).
-
Stir for an additional 20 minutes to ensure complete catalyst deactivation.
-
Filter the resulting polymer slurry. Wash the collected white polymer solid extensively with methanol and then with acetone.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
-
-
Analysis:
-
Activity Calculation: Calculate the catalytic activity as kilograms of polyethylene produced per mole of metal per hour (kg PE / (mol M·h)).
-
Polymer Characterization: Analyze the polymer's molecular weight (Mw) and PDI using Gel Permeation Chromatography (GPC).
-
Conclusion and Outlook
The choice between a titanocene and a zirconocene catalyst, even with identical ligands, is a critical decision with predictable consequences. Zirconocenes are the catalysts of choice for high-activity ethylene polymerization, yielding high molecular weight polymers with narrow polydispersity. Titanocenes, while generally less active, offer a different reactivity profile that can be advantageous in specific contexts, such as in the synthesis of specialized copolymers or when different termination pathways are desired.
The fundamental differences in M-C bond energies and metal center electrophilicity provide a robust framework for understanding these performance variations. By leveraging this knowledge and employing rigorous, standardized experimental protocols, researchers can rationally select and design catalyst systems to achieve polymers with precisely tailored properties for a new generation of advanced materials.
References
- A Tale of Two Metallocenes: Titanocene Dichloride vs. Zirconocene Dichloride in Polymerization Catalysis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh53hwXf5PBwAuWypGp6rIylelOegggynVXBtehUgogz1IFuN_lIJhtFAfzKap-CzrsR3Uhw-a9xN0W8NARmuRy-X9O4l3n1_vqYHh2dDaNKH3Xv2yJA2caHy-X8TPw7AycIYvgaoLcmdvp40xK9J6CAtjHAaE59PFb1i2qvEN6Euw8d9xuY6vAPhr-Ko_qZbe6Iw6gS7I06XoDPk1tIHoNcTtxMAasFRLCfev7LiwVQqy3N3g1MTmBbradZngADU7TXU=]
- Propylene Polymerization and Deactivation Processes with Isoselective {Cp/Flu} Zirconocene Catalysts - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTxXf8_A_SlyJOxd5KQtw90gjtVKaeBIPyAatd2HBFuYxB2uDdpXyZzZSyYarZeTZmuwKed1s08htW3jC6jyb1VbS5QfjTOSBbGB0Sha5jwh2GGjrpFsS0md3Ki-ICCREc]
- Bimetallic Titanocene or Zirconocene/Aluminium Complexes as Active Catalysts in Lactone Polymerization Reactions | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Titanium and Zirconium in Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIFj7yiawGGq_LNRWabXtnBL03KyZ6QiG9JSkm9Zdf-Zm7crbuORpxe-pkwivJejmPixgPN8SV-tYD4SBtHsA0LTUlIragCq8BahjmwupkqeDKL1md6HSDSIei1tj8N_ThcspoIupG6pbCHu0-CHegbCAlzlt9Hplcfk5SnlxMUYG7A8aE5AmjH6-4Xw==]
- Titanocene and Zirconocene Complexes containing Dendrimer‐Substituted Cyclopentadienyl Ligands − Synthesis and Ethylene Polymerization | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Propylene Polymerization and Deactivation Processes with Isoselective {Cp/Flu} Zirconocene Catalysts - ResearchGate. [URL: https://www.researchgate.
- Theoretical Study on Ethylene Polymerization Catalyzed by Half-Titanocenes Bearing Different Ancillary Groups - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Theoretical-Study-on-Ethylene-Polymerization-by-Li-Wang/432a2491b4c739a8c6a51d4e0828a2a7590d0b64]
- Five-membered metallacycles of titanium and zirconium – attractive compounds for organometallic chemistry and catalysis - Chemical Society Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2007/cs/b606834a]
- Preparation of titanocene and zirconocene dichlorides bearing bulky 1,4-dimethyl-2,3-diphenylcyclopentadienyl ligand and their behavior in polymerization of ethylene - ResearchGate. [URL: https://www.researchgate.
- An Experimental Study on the Early Stages of Gas-Phase Olefin Polymerizations Using Supported Ziegler-Natta and Metallocene Catalysts | Request PDF - ResearchGate. [URL: https://www.researchgate.
- titanocene and ZIRCONOCENE COMPLEXES for the carbon-oxygen bond cleavage of lignin model compounds - UBC Library Open Collections. [URL: https://open.library.ubc.ca/collections/ubctheses/24/items/1.0375373]
- Theoretical Study on Ethylene Polymerization Catalyzed by Half-Titanocenes Bearing Different Ancillary Groups - MDPI. [URL: https://www.mdpi.com/2073-4344/11/11/1355]
- Titanium and Zirconium in Organic Synthesis - ResearchGate. [URL: https://www.researchgate.net/publication/282318042_Titanium_and_Zirconium_in_Organic_Synthesis]
- An improved synthesis of Kagan's menthyl substituted titanocene and zirconocene dichloride, comparison of their crystal structures, and preliminary catalyst evaluation | Request PDF - ResearchGate. [URL: https://www.researchgate.
- The heterogenization of homogeneous metallocene catalysts for olefin polymerization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJxO9YFHQgTuBzt6eTzmMGBilTwTFjqR5uKnXY6nBbXN4M4ADEcpyNqAChSz05KRBjSUhciRg3wB9fz3LUDduSVpkm5xsecE8g_ZEamhRkcfE2Q2XzR8yq6h3rJk5rPkTkFL2qT283ffu2N8V2h1mJ-TM75qk8vgApFuEo0MWE05m_WP_Ny9_vUA==]
- Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7824701/]
- Stereospecific olefin polymerization with chiral metallocene catalysts - KOPS. [URL: https://kops.uni-konstanz.de/handle/123456789/21838]
- Discovery and development of metallocene-based polyolefins with special propertie. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoToiKziYZxbzzGZ66YKOI7AHn0DqrIISteI31-Bq7jh2m0mk1mbnJI2WyGRJdj_xoRm85JUp8GmSwmdi_g9Jscl8PHby6Gi-DXuv1Rif8xS74GRvpd7-TdZzA4cOjwUAuh0ncIRbqpfrEcgH_Xci1HvYglK3OkVJOA_lNZg31X_c=]
- Olefin Polymerization Catalyzed by Metallocenes in Advances in Catalysis | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Ultrahigh Molecular Weight Polypropylene – Synthesis and Processing of a High-Performance Polymer - mediaTUM.
- Mechanism of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts Based on Counting of Active Centers: The Role of External Electron Donor | The Journal of Physical Chemistry C - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcc.0c03472]
- Zirconocene Propylene Polymerisation: Controlling Termination Reactions - Zendy. [URL: https://zendy.
- Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/py/d2py00623a]
- Octahedral Zirconium Salan Catalysts for Olefin Polymerization: Substituent and Solvent Effects on Structure and Dynamics - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8328734/]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. researchgate.net [researchgate.net]
- 9. Zirconocene Propylene Polymerisation: Controlling Termination Reactions | Zendy [zendy.io]
A Comparative Guide to the Structural Validation of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
For researchers, scientists, and drug development professionals engaged in organometallic chemistry and catalyst design, the precise structural elucidation of precursor molecules is paramount. Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane (C₁₂H₂₂Si), a key building block for catalysts and advanced materials, presents a compelling case study in structural validation.[1] Its reactivity and stability are intrinsically linked to its three-dimensional architecture.[1]
This guide provides an in-depth comparison of analytical techniques for the structural validation of this silylated cyclopentadiene. While single-crystal X-ray crystallography remains the definitive method for determining solid-state structure, its application is contingent on obtaining suitable crystalline material. To date, a public-domain crystal structure for isolated this compound has not been reported. Consequently, a multi-faceted approach relying on spectroscopic and computational methods is essential for its comprehensive characterization. This guide will objectively compare the capabilities of X-ray crystallography with those of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, providing the causal insights behind their application in this context.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution data on the atomic arrangement in a crystalline solid. It reveals precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's conformation in the solid state. For a molecule like this compound, this technique would definitively establish the substitution pattern on the cyclopentadienyl ring and the geometry around the silicon atom.
While the crystal structure of the isolated silane is not available, crystallographic studies of its coordination complexes, such as tris(silyl-tetramethylcyclopentadienyl) lanthanum, have been successfully conducted.[2] This demonstrates that the ligand is amenable to crystallographic analysis and provides valuable data on its coordination behavior and steric profile.
Hypothetical Key Structural Insights from X-ray Crystallography:
-
Unambiguous Isomer Identification: Confirms the precise connectivity of the methyl and trimethylsilyl groups on the cyclopentadienyl ring.
-
Precise Bond Lengths and Angles: Would provide exact Si-C and C-C bond distances and angles, offering insight into potential ring strain or electronic effects.
-
Conformational Analysis: Reveals the solid-state conformation, including the orientation of the trimethylsilyl group relative to the cyclopentadienyl ring.
-
Intermolecular Interactions: Elucidates packing forces in the crystal lattice, such as van der Waals interactions.
The experimental workflow for X-ray crystallography is a well-established, multi-step process.
Caption: Workflow for Single-Crystal X-ray Crystallography.
The Dynamic View: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H, ¹³C, and ²⁹Si NMR would provide a wealth of information regarding its connectivity and dynamic behavior.
A key feature of silylated cyclopentadienes is their fluxionality, where the silyl group can migrate around the cyclopentadienyl ring.[3] This process, known as a sigmatropic rearrangement, can be studied using variable-temperature NMR experiments. At high temperatures, the rapid migration can make all protons on the ring appear equivalent, resulting in a simplified spectrum. At low temperatures, this process can be slowed or "frozen out," allowing for the resolution of distinct signals for the different ring environments.
Key Structural Insights from NMR:
-
Connectivity: 2D NMR techniques (like COSY and HSQC/HMBC) can establish the connectivity between protons and carbons, confirming the overall structure.
-
Symmetry: The number of signals in the ¹H and ¹³C NMR spectra provides information about the molecule's symmetry in solution.
-
Dynamic Processes: Variable-temperature NMR can elucidate the kinetics and thermodynamics of the silyl group migration.
-
Purity Assessment: NMR provides a quantitative assessment of sample purity.
Table 1: Comparison of Structural Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Sample Phase | Solid (single crystal) | Solution | Gas/Solution | In Silico |
| Information | 3D atomic coordinates, bond lengths/angles, packing | Connectivity, symmetry, dynamic behavior, purity | Molecular weight, elemental composition, fragmentation | Optimized geometry, electronic properties, theoretical spectra |
| Strengths | Unambiguous structure determination | Excellent for solution-state structure and dynamics | High sensitivity, accurate mass determination | Provides insights where experimental data is lacking |
| Limitations | Requires high-quality single crystals | Provides an averaged structure for fluxional molecules | Does not provide direct connectivity or stereochemistry | Accuracy depends on the level of theory and basis set |
Confirming the Mass: Mass Spectrometry
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula (C₁₂H₂₂Si) by providing a highly accurate mass measurement.
Furthermore, the fragmentation pattern observed in the mass spectrum can offer clues about the molecule's structure. For instance, the loss of a methyl group (-15 Da) or the trimethylsilyl group (-73 Da) would be expected fragmentation pathways, providing circumstantial evidence for the presence of these moieties.
Key Structural Insights from Mass Spectrometry:
-
Molecular Weight Confirmation: Provides the molecular ion peak corresponding to the mass of the molecule.
-
Elemental Composition: HRMS can confirm the elemental formula.
-
Structural Fragments: The fragmentation pattern can support the proposed structure.
The Predictive Power: Computational Modeling
In the absence of a crystal structure, computational chemistry provides a powerful means to predict the three-dimensional structure and properties of this compound. Methods like Density Functional Theory (DFT) can be used to calculate the lowest energy conformation of the molecule, providing theoretical bond lengths, angles, and vibrational frequencies.
Moreover, computational methods can be used to predict NMR chemical shifts.[4] Comparing these predicted spectra with the experimental data can provide strong support for the proposed structure.
Key Structural Insights from Computational Modeling:
-
Optimized Geometry: Predicts the most stable 3D structure of the molecule.
-
Electronic Properties: Can calculate properties like dipole moment and molecular orbital energies.
-
Spectroscopic Prediction: Can generate theoretical NMR and IR spectra for comparison with experimental data.
Caption: Comparison of Information from Validation Techniques.
Experimental Protocols
Synthesis and Purification of this compound:
A common synthetic route involves the deprotonation of tetramethylcyclopentadiene with a strong base, such as an organolithium reagent, followed by quenching with trimethylsilyl chloride.
-
Deprotonation: Tetramethylcyclopentadiene is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (e.g., -78 °C), and a stoichiometric amount of n-butyllithium is added dropwise. The reaction is stirred for several hours to ensure complete formation of the lithium tetramethylcyclopentadienide salt.
-
Silylation: Trimethylsilyl chloride is added to the solution, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the pure silane.[5]
NMR Sample Preparation and Analysis:
-
Approximately 5-10 mg of the purified silane is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For variable-temperature studies, spectra are recorded at a range of temperatures to observe changes in the signals of the cyclopentadienyl ring protons and carbons.
Conclusion
The comprehensive structural validation of this compound necessitates a synergistic application of multiple analytical techniques. While single-crystal X-ray crystallography remains the unparalleled method for absolute structure determination in the solid state, its current absence in the literature for this specific compound underscores the critical importance of other methods. NMR spectroscopy provides indispensable information on the molecule's connectivity and dynamic behavior in solution, particularly its fluxional nature. Mass spectrometry unequivocally confirms its molecular weight and elemental composition. Finally, computational modeling serves as a powerful predictive tool, offering structural insights and theoretical spectra that can be corroborated with experimental data. For researchers in the field, employing this integrated analytical approach is the most reliable and scientifically rigorous strategy to fully characterize this versatile organosilicon precursor.
References
-
Evans, W. J., Davis, B. L., & Ziller, J. W. (2001). Synthesis and structure of tris(alkyl- and silyl-tetramethylcyclopentadienyl) complexes of lanthanum. Inorganic Chemistry, 40(25), 6341–6348. [Link]
-
Wikipedia. Trimethylsilyl cyclopentadiene. [Link]
-
LookChem. 134695-74-2 - TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE. [Link]
-
Guan, Y., Parveen, S., & Widenhoefer, R. A. (2018). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 9(24), 5488–5495. [Link]
Sources
- 1. This compound | 134695-74-2 | Benchchem [benchchem.com]
- 2. Mass spectrometry of cyclopolysilanes | Semantic Scholar [semanticscholar.org]
- 3. Trimethylsilyl cyclopentadiene - Wikipedia [en.wikipedia.org]
- 4. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
comparing the stability of silyl-bridged vs unbridged metallocene catalysts
An In-Depth Guide to the Stability of Silyl-Bridged vs. Unbridged Metallocene Catalysts
Introduction: The Architectural Foundation of Metallocene Catalysis
Metallocene catalysts have revolutionized the field of olefin polymerization, offering unprecedented control over polymer microstructure and properties.[1] At the heart of these single-site catalysts is a transition metal atom, typically from Group 4 (like zirconium or titanium), sandwiched between one or two cyclopentadienyl (Cp) ligands.[2][3] These Cp ligands are not mere spectators; their electronic and steric properties are critical in defining the catalyst's behavior.[4][5]
The architectural arrangement of these ligands distinguishes two primary classes of metallocenes: unbridged and bridged. Unbridged metallocenes, such as Cp₂ZrCl₂, feature two independent Cp rings that can rotate freely. In contrast, bridged metallocenes, formally known as ansa-metallocenes, have their Cp rings covalently linked by a structural bridge, most commonly a dimethylsilyl (-SiMe₂-) group.[6][7] This seemingly subtle structural modification imposes significant constraints on the catalyst's geometry, which in turn profoundly impacts its stability, activity, and overall performance.
This guide provides a detailed comparison of the stability of silyl-bridged versus unbridged metallocene catalysts, grounded in mechanistic principles and supported by experimental data. We will explore how the presence of a silyl bridge enhances thermal stability, alters deactivation pathways, and ultimately dictates the catalyst's lifetime and the properties of the resulting polymer.
The Structural Imperative: How the Silyl Bridge Enhances Rigidity
The defining feature of a silyl-bridged metallocene is its structural rigidity. The covalent bridge locks the cyclopentadienyl rings into a specific orientation, preventing their rotation and dissociation. This creates a well-defined coordination environment around the metal center, often referred to as the "bite angle."[8] This fixed geometry is fundamental to the catalyst's enhanced stability.
In unbridged metallocenes, the Cp ligands can rotate and potentially dissociate from the metal center, especially at the elevated temperatures often used in industrial polymerization processes.[9] Ligand dissociation is a primary pathway to irreversible catalyst deactivation. The silyl bridge acts as a molecular clamp, increasing the energy barrier for ligand loss and thereby preserving the integrity of the active site.
Caption: Structural comparison of unbridged and silyl-bridged metallocenes.
Comparative Stability Analysis
The structural rigidity imparted by the silyl bridge translates directly into superior stability across several key metrics.
Thermal Stability
Polymerization reactions are often exothermic, and maintaining an optimal temperature is crucial for process control. Silyl-bridged catalysts generally exhibit higher thermal stability than their unbridged counterparts.[10] This robustness allows them to function effectively at higher temperatures without rapid decomposition, leading to a longer operational lifetime and more consistent performance. For unbridged catalysts, increased temperatures can accelerate ligand dissociation and other deactivation pathways.[9]
Deactivation Pathways
Catalyst deactivation is a critical factor limiting productivity. Unbridged metallocenes are particularly susceptible to bimolecular deactivation pathways, where two catalyst molecules react to form an inactive dinuclear species.[11] This process is often facilitated by the flexibility of the Cp ligands.
The silyl bridge provides steric hindrance that significantly suppresses these bimolecular deactivation routes. By locking the Cp ligands in place, the bridge makes it sterically unfavorable for two catalyst centers to approach each other in the orientation required for deactivation. This leads to a substantially longer catalytic lifetime.
Sources
- 1. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. TRANSITION METAL COMPLEXES OF CYCLOPENTADIENYL FUSED HETROCYCLES.pptx [slideshare.net]
- 4. epe.bac-lac.gc.ca [epe.bac-lac.gc.ca]
- 5. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 6. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. ymerdigital.com [ymerdigital.com]
- 11. d-nb.info [d-nb.info]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane (CAS No. 134695-74-2), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are synthesized from established safety data and best practices in chemical waste management.
Understanding the Compound: Hazard Profile and Handling Precautions
This compound is an organosilane compound utilized in specialized synthetic applications.[1][2] While organosilanes are often noted for their chemical stability and lower toxicity compared to some other organometallic reagents, they are not without hazards.[3] This particular compound is a combustible liquid with a flash point of 73°C (163.4°F).[1] Therefore, it is crucial to handle it away from heat, sparks, open flames, and other sources of ignition.[4]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a flame-retardant lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[5]
-
Spill Management: In case of a spill, immediately remove all ignition sources.[5] Contain the spill using an inert, non-combustible absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials such as paper towels to clean up spills. Collect the absorbed material into a suitable container for disposal.[5]
| Property | Value | Source |
| CAS Number | 134695-74-2 | [1] |
| Molecular Formula | C₁₂H₂₂Si | [6] |
| Molecular Weight | 194.39 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 0.852 g/mL at 25 °C | [1] |
| Boiling Point | 45 °C at 0.03 mmHg | [1] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [1] |
| Hydrolytic Sensitivity | 4: No reaction with water under neutral conditions | [7] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a flammable and potentially environmentally hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.[5]
Step 1: Segregation and Labeling
-
Do Not Mix: Keep this compound waste separate from other chemical waste streams, especially aqueous waste, acids, and oxidizers. While it is reported to be non-reactive with water under neutral conditions, mixing with other chemicals can lead to unforeseen reactions.[7]
-
Original Container: Whenever possible, store the waste in its original container. If this is not feasible, use a clean, dry, and compatible container made of glass or polyethylene.
-
Proper Labeling: Clearly label the waste container with the full chemical name: "Waste this compound", the CAS number "134695-74-2", and the appropriate hazard symbols (e.g., flammable).
Step 2: Collection of Contaminated Materials
-
Empty Containers: Any "empty" containers that held this compound should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous waste.
-
Contaminated PPE: Gloves, absorbent pads, and other disposable materials contaminated with this compound must be collected in a separate, clearly labeled hazardous waste bag or container for incineration.
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area away from heat, direct sunlight, and ignition sources.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Final Disposal
-
Licensed Waste Disposal Service: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. This is a regulatory requirement and ensures that the waste is managed in an environmentally sound manner.
-
Incineration: The preferred method of disposal for this type of compound is high-temperature incineration in a facility equipped with appropriate emission controls.[8] Incineration breaks down the organosilane into carbon dioxide (CO₂), water (H₂O), and silicon dioxide (SiO₂), which are less harmful.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
GESAMP - review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). Available at: [Link]
-
trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane - Chongqing Chemdad Co. ,Ltd. Available at: [Link]
-
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane - PubChem. Available at: [Link]
Sources
- 1. Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane 97 134695-74-2 [sigmaaldrich.com]
- 2. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE | 134695-74-2 [chemicalbook.com]
- 3. thermofishersci.in [thermofishersci.in]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. gesamp.org [gesamp.org]
Navigating the Safe Handling of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Handling Information
This guide provides crucial safety protocols and logistical information for the handling of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane (CAS No. 134695-74-2). As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure the highest standards of laboratory safety. Given the limited specific toxicological data for this compound, a conservative approach to personal protective equipment (PPE) and handling is paramount.
Understanding the Hazard: A Prudent Assessment
This compound is an organosilicon compound. While comprehensive hazard data is not consistently available across all sources, it is prudent to treat it as a combustible liquid that can cause skin and eye irritation. Some sources indicate more severe hazards, including the potential for fatality if swallowed or in contact with skin. Due to these conflicting reports, a high degree of caution is warranted.
Key Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 134695-74-2 | [1][2][3] |
| Molecular Formula | C₁₂H₂₂Si | [1] |
| Molecular Weight | 194.39 g/mol | [1][2] |
| Appearance | Colorless liquid | |
| Flash Point | 73 °C (163.4 °F) - closed cup | |
| Density | 0.852 g/mL at 25 °C | [2] |
| Boiling Point | 45 °C at 0.03 mmHg | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on a conservative assessment of the potential hazards.
Core PPE Requirements:
-
Hand Protection: Due to the potential for skin irritation and the lack of specific permeation data, double-gloving is recommended.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection: A flame-resistant laboratory coat is essential. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
PPE Selection Logic:
The following flowchart outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection based on task.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from sources of ignition.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Handling Procedures:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily accessible.
-
-
Donning PPE:
-
Don inner nitrile gloves.
-
Don a flame-resistant lab coat.
-
Don chemical safety goggles.
-
If required, don a face shield and chemical-resistant apron.
-
Don outer chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Chemical Handling:
-
Post-Handling:
-
Tightly cap the container.
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE (to be performed in a designated area):
-
Remove outer gloves, peeling them off without touching the exterior with your bare hands.
-
Remove the chemical-resistant apron (if used).
-
Remove the face shield (if used).
-
Remove the lab coat.
-
Remove safety goggles.
-
Remove inner nitrile gloves.
-
Wash hands thoroughly with soap and water.
Emergency and Disposal Plan
Spill Response:
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the initial spill.[8]
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Wipe the area with a cloth dampened with isopropyl alcohol (>90%) to remove any remaining residue.[9]
-
Place all contaminated materials, including gloves, into the hazardous waste container.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory doors to contain the vapors.
-
Activate the fire alarm if there is a risk of fire.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Disposal:
-
All waste contaminated with this compound must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance. Silyl ethers may require specific disposal procedures, such as quenching with an appropriate reagent before disposal.[12][13][14]
Conclusion: A Culture of Safety
The safe handling of any chemical, particularly one with incomplete hazard data, relies on a foundation of caution, preparedness, and a thorough understanding of general chemical safety principles. By adhering to the protocols outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always prioritize a thorough risk assessment before beginning any new procedure.
References
- New Jersey Department of Health. (2006). Hazardous Substance Fact Sheet: Silane, (4-aminobutyl)- diethoxymethyl.
- How to Safely Manage Heptamethyltrisiloxane Spills: A Step-by-Step Guide. (n.d.). LinkedIn.
- Safety Data Sheet: Silane. (n.d.). Cloudfront.net.
- Silane Safety Data Sheet. (n.d.). Middlesex Gases & Technologies.
- Safety D
- Safety D
- Safety D
- Safety D
- Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)
- This compound. (n.d.). Benchchem.
- International Chemical Safety Cards (ICSC). (2021). 2,2,4-Trimethylpentane. ILO and WHO.
- Cleaning Techniques for Silicone Residue and Oil on Equipment and Flooring. (n.d.). Polymer Science.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Tetramethyl Silane.
- Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane. (n.d.). Sigma-Aldrich.
- Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville.
- Substance Information. (2025). European Chemicals Agency (ECHA).
- Chemical spill cleanup procedures. (2021). J&K Scientific LLC.
- SpillFix Recommended Spill Clean Up Procedure. (n.d.). SpillFix.
- This compound. (n.d.). ChemScene.
- Silylethers. (2021). Chemistry LibreTexts.
- Safety D
- Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane 97%. (n.d.). Sigma-Aldrich.
- Silyl ether. (n.d.). Wikipedia.
- Chemical Glove Resistance Guide. (n.d.). Ansell.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane. (2025). ChemicalBook.
- Substance Information. (n.d.). European Chemicals Agency (ECHA).
- Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
- Chemical Resistant Gloves Guide. (n.d.). Oxford University.
- Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane. (n.d.). Chongqing Chemdad Co., Ltd.
- Chemical Resistance of Gloves.pdf. (n.d.).
- Deprotection of Silyl Ethers. (n.d.). Gelest.
- tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal.
- Trimethylsilyl cyclopentadiene. (n.d.). Wikipedia.
- 1,1,1,3,5,5,5-Heptamethyl-3-[(trimethylsilyl) oxy]trisiloxane - Substance Information. (n.d.). European Chemicals Agency (ECHA).
- (1S,3E,4R)-1,7,7-trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one - Substance Information. (2024). European Chemicals Agency (ECHA).
Sources
- 1. chemscene.com [chemscene.com]
- 2. トリメチル(2,3,4,5-テトラメチル-2,4-シクロペンタジエン-1-イル)シラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE | 134695-74-2 [chemicalbook.com]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. hvcc.edu [hvcc.edu]
- 6. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 7. fishersci.com [fishersci.com]
- 8. How to Safely Manage Heptamethyltrisiloxane Spills: A Step-by-Step Guide - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 9. polymerscience.com [polymerscience.com]
- 10. louisville.edu [louisville.edu]
- 11. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE - Safety Data Sheet [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Silyl ether - Wikipedia [en.wikipedia.org]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
